Product packaging for E260(Cat. No.:CAS No. 64-19-7)

E260

Cat. No.: B043138
CAS No.: 64-19-7
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
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Description

Acetic acid is a simple carboxylic acid and a fundamental chemical reagent with extensive utility in research and industrial laboratories. Its primary value lies in its dual role as a weak acid and a versatile polar, protic solvent. In life science research, diluted solutions (commonly as vinegar) and its glacial (water-free) form are indispensable. A key application is in the preparation of buffer solutions, notably acetate buffers for pH control in biochemical assays and protein purification protocols. Furthermore, acetic acid is a critical metabolite in numerous biological pathways, including the acetyl-CoA pathway, making it a compound of interest in metabolic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2<br>C2H4O2<br>CH3COOH B043138 E260 CAS No. 64-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2, Array, CH3COOH
Record name ACETIC ACID
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Record name acetic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Acetic_acid
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Related CAS

6993-75-5
Record name Acetic acid, dimer
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DSSTOX Substance ID

DTXSID5024394
Record name Acetic acid
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Molecular Weight

60.05 g/mol
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Physical Description

Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.]
Record name Acetic acid
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Source EU Food Improvement Agents
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

117.9 °C, 118 °C, 244 °F
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Flash Point

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F
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Solubility

Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible
Record name Acetic acid
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Record name Acetic acid
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Record name Acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05
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Record name Acetic acid
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Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.07 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg
Record name Acetic acid
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found.
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Color/Form

Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution).

CAS No.

64-19-7, 68475-71-8, 77671-22-8
Record name Acetic acid
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Record name Acetic acid, glacial [USP:JAN]
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Melting Point

16.635 °C, 16.6 °C, 16.7 °C, 62 °F
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Foundational & Exploratory

The Lynchpin of Cellular Function: An In-depth Technical Guide to the Role of the Acetyl Group in Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetyl group, a simple two-carbon moiety derived from acetic acid, plays a profoundly intricate and pivotal role in cellular biochemistry. As the primary currency of carbon metabolism in the form of acetyl-coenzyme A (acetyl-CoA), it stands at the crossroads of energy production, biosynthetic pathways, and epigenetic regulation. This technical guide provides a comprehensive overview of the multifaceted functions of the acetyl group, with a focus on its impact on metabolism, gene expression, and the regulation of protein function. Detailed experimental protocols for the analysis of acetylation, quantitative data on its prevalence and impact, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction: The Centrality of the Acetyl Group

The acetyl group (CH₃CO-) is a fundamental building block in a vast array of biochemical reactions. Its significance is primarily embodied in the molecule acetyl-CoA, a thioester that serves as the principal donor of acetyl groups within the cell.[1] The high-energy thioester bond of acetyl-CoA makes the transfer of its acetyl group a thermodynamically favorable process, enabling its participation in a wide range of metabolic and regulatory functions.[1]

This guide will explore the three core domains of the acetyl group's influence:

  • Metabolic Hub: Acetyl-CoA is the central node in cellular metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids to the energy-producing Krebs cycle and the anabolic pathways of fatty acid and cholesterol synthesis.

  • Epigenetic Regulation: The acetylation of histone proteins, a key post-translational modification, directly influences chromatin structure and gene accessibility, thereby playing a critical role in the regulation of gene expression.

  • Protein Function Modulation: Beyond histones, a vast and growing number of non-histone proteins are subject to acetylation, which can modulate their enzymatic activity, stability, subcellular localization, and protein-protein interactions.[2][3]

The Acetyl Group in Metabolism: The Role of Acetyl-CoA

Acetyl-CoA is the focal point of intermediary metabolism, derived from multiple sources and feeding into diverse pathways.

Sources of Acetyl-CoA
  • Glycolysis: The breakdown of glucose yields pyruvate, which is transported into the mitochondria and oxidatively decarboxylated by the pyruvate dehydrogenase complex to produce acetyl-CoA.[4] This is a primary source of acetyl-CoA in the fed state.

  • Fatty Acid β-Oxidation: In the fasted state or during periods of high energy demand, fatty acids are broken down in the mitochondria to generate acetyl-CoA.

  • Amino Acid Catabolism: Several amino acids can be degraded to acetyl-CoA or its precursors.

Fates of Acetyl-CoA
  • Krebs Cycle (Citric Acid Cycle): In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, initiating the Krebs cycle. This cycle is the final common pathway for the oxidation of fuel molecules, generating ATP, NADH, and FADH₂.

  • Fatty Acid Synthesis: In the cytosol, acetyl-CoA is the primer and the source of all two-carbon units for the synthesis of fatty acids. This process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase.

  • Cholesterol and Ketone Body Synthesis: Acetyl-CoA is the precursor for the synthesis of cholesterol and, in the liver during prolonged fasting or starvation, ketone bodies.

  • Acetylation Reactions: As the universal acetyl donor, acetyl-CoA provides the acetyl group for all enzymatic acetylation reactions.

Regulation of Gene Expression by Histone Acetylation

Histone acetylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating gene expression.

Mechanism of Action

The N-terminal tails of histone proteins are rich in positively charged lysine residues, which interact with the negatively charged phosphate backbone of DNA, leading to a condensed chromatin structure (heterochromatin) that is generally transcriptionally silent.

  • Histone Acetyltransferases (HATs): These enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This neutralizes the positive charge, weakening the interaction between histones and DNA and leading to a more open chromatin conformation (euchromatin) that is accessible to transcription factors and the transcriptional machinery.

  • Histone Deacetylases (HDACs): These enzymes remove acetyl groups from histone lysines, restoring the positive charge and promoting chromatin condensation and transcriptional repression.

The balance between HAT and HDAC activity is critical for the dynamic regulation of gene expression.

Signaling Pathway: Histone Acetylation and Gene Activation

Histone_Acetylation_Pathway cluster_extracellular Extracellular Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Growth Factor/ Hormone Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF_inactive Inactive Transcription Factor Kinase_Cascade->TF_inactive TF_active Active Transcription Factor TF_inactive->TF_active Phosphorylation TF_nucleus Active Transcription Factor TF_active->TF_nucleus Nuclear Translocation HAT HAT TF_nucleus->HAT Recruits Condensed_Chromatin Condensed Chromatin (Gene OFF) HAT->Condensed_Chromatin Acetylation HDAC HDAC Open_Chromatin Open Chromatin (Gene ON) HDAC->Open_Chromatin Deacetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Condensed_Chromatin->Open_Chromatin Open_Chromatin->Condensed_Chromatin Transcription Gene Transcription Open_Chromatin->Transcription

Caption: Histone acetylation pathway leading to gene activation.

Regulation of Non-Histone Protein Function

Beyond histones, thousands of non-histone proteins are also targets of lysine acetylation, a modification that can profoundly impact their function. This includes enzymes, transcription factors, cytoskeletal proteins, and signaling molecules.

Mechanisms of Regulation by Acetylation
  • Enzymatic Activity: Acetylation can directly alter the catalytic activity of enzymes by modifying lysine residues within or near the active site, or by inducing conformational changes.

  • Protein Stability: Acetylation can either protect proteins from degradation or mark them for ubiquitination and subsequent proteolysis.

  • Subcellular Localization: The acetylation status of a protein can influence its ability to shuttle between the cytoplasm and the nucleus.

  • Protein-Protein Interactions: Acetylation can create or block docking sites for other proteins, thereby modulating the formation of protein complexes.

Example: Regulation of p53 by Acetylation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by post-translational modifications, including acetylation. In response to DNA damage, p53 is acetylated by HATs such as p300/CBP. This acetylation enhances p53's stability and its ability to bind to DNA and activate target genes involved in cell cycle arrest and apoptosis. The deacetylase SIRT1 can remove these acetyl groups, thereby downregulating p53 activity.

p53_Regulation DNA_Damage DNA Damage p300_CBP p300/CBP (HAT) DNA_Damage->p300_CBP Activates p53_inactive Inactive p53 p300_CBP->p53_inactive Acetylation SIRT1 SIRT1 (HDAC) p53_acetylated Acetylated p53 (Active) SIRT1->p53_acetylated Deacetylation p53_inactive->p53_acetylated p53_acetylated->p53_inactive Target_Genes Target Gene Expression p53_acetylated->Target_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis Western_Blot_Workflow Start Cell/Tissue Lysis Protein_Quant Protein Quantification (BCA Assay) Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-acetyl-lysine, 1:1000) Blocking->Primary_Ab Washing1 Washing (TBST) Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated, 1:2000-1:5000) Washing1->Secondary_Ab Washing2 Washing (TBST) Secondary_Ab->Washing2 Detection Chemiluminescent Detection Washing2->Detection End Imaging and Analysis Detection->End

References

A Technical Guide to the pKa of Ethanoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constant (pKa) of ethanoic acid (acetic acid) in aqueous solutions. It covers the theoretical underpinnings, factors influencing the pKa, quantitative data, and detailed experimental protocols for its determination, tailored for a technical audience.

Introduction to Ethanoic Acid and pKa

Ethanoic acid (CH₃COOH) is a weak monoprotic carboxylic acid that plays a crucial role in various chemical and biological systems. Its utility as a solvent, reagent, and buffer component makes a thorough understanding of its acidity essential.[1] The strength of an acid in a solution is quantified by its acid dissociation constant (Ka), or more conveniently, by its pKa value, which is the negative base-10 logarithm of Ka.

The pKa is the pH at which the concentrations of the protonated acid (CH₃COOH) and its deprotonated conjugate base, the ethanoate (acetate) ion (CH₃COO⁻), are equal.[2][3][4] For ethanoic acid, the commonly accepted pKa value at 25°C is approximately 4.76 .[1] A lower pKa value signifies a stronger acid.

Theoretical Framework

2.1. Dissociation Equilibrium

In an aqueous solution, ethanoic acid undergoes partial dissociation, establishing an equilibrium with its ions. This reversible reaction is represented as:

CH₃COOH(aq) + H₂O(l) ⇌ H₃O⁺(aq) + CH₃COO⁻(aq)

The equilibrium constant for this dissociation (Ka) is defined by the expression:

Ka = [H₃O⁺][CH₃COO⁻] / [CH₃COOH]

Where the terms in brackets represent the molar concentrations of the respective species at equilibrium.

2.2. The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation provides a direct relationship between pH, pKa, and the ratio of the concentrations of the conjugate base to the acid. It is a fundamental tool for calculating the pH of buffer solutions and for understanding the protonation state of acids at a given pH.

The equation is derived from the Ka expression and is written as:

pH = pKa + log₁₀([CH₃COO⁻] / [CH₃COOH])

This equation mathematically confirms that when [CH₃COO⁻] = [CH₃COOH], the logarithmic term becomes zero, and thus pH = pKa.

Visualization of Dissociation Equilibrium

The equilibrium between ethanoic acid and its conjugate base in water is a dynamic process central to its acidic properties.

Dissociation CH3COOH Ethanoic Acid (CH₃COOH) H3O Hydronium Ion (H₃O⁺) CH3COOH->H3O Proton Donation CH3COOH->H3O Equilibrium (pKa ≈ 4.76) CH3COO Ethanoate Ion (CH₃COO⁻) CH3COOH->CH3COO Equilibrium (pKa ≈ 4.76) H2O Water (H₂O) H2O->H3O Equilibrium (pKa ≈ 4.76) H2O->CH3COO Equilibrium (pKa ≈ 4.76)

Caption: Dissociation equilibrium of ethanoic acid in water.

Quantitative Data: pKa Dependence on Temperature

The pKa of ethanoic acid is not constant but varies with temperature. This is due to the temperature dependence of the enthalpy and entropy of dissociation. The dissociation of ethanoic acid is endothermic at lower temperatures and becomes exothermic at higher temperatures, leading to a minimum pKa value (maximum acid strength) around 22°C.

Temperature (°C)pKa Value
04.786
104.766
204.756
254.757
304.760
404.773
504.796
604.833

Data sourced from H. S. Harned and R. W. Ehlers, J. Am. Chem. Soc. 1932, 54, 4, 1350–1357.

Experimental Determination of pKa

The pKa of an acid can be determined through several experimental techniques. The most common and precise methods for ethanoic acid are potentiometric titration and UV-Vis spectrophotometry.

5.1. Potentiometric Titration

Principle: This method involves titrating a solution of the weak acid (ethanoic acid) with a strong base (e.g., sodium hydroxide, NaOH) while monitoring the solution's pH with a calibrated pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point—the point where exactly half of the acid has been neutralized to form its conjugate base. At this point, [CH₃COOH] = [CH₃COO⁻], and according to the Henderson-Hasselbalch equation, pH = pKa.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH). This should be carbonate-free to ensure accuracy.

    • Prepare a solution of ethanoic acid of a known, approximate concentration (e.g., 0.1 M).

    • Prepare standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) for pH meter calibration.

  • Instrumentation Setup:

    • Calibrate a pH meter using the standard buffer solutions.

    • Set up a burette filled with the standardized NaOH solution.

    • Place a known volume (e.g., 25.00 mL) of the ethanoic acid solution into a beaker.

    • If necessary, maintain a constant ionic strength by adding a background electrolyte like KCl.

    • Place a magnetic stirrer in the beaker and place it on a stir plate.

    • Immerse the calibrated pH electrode and a temperature probe into the acid solution, ensuring they do not contact the stirrer.

  • Titration Procedure:

    • Record the initial pH of the ethanoic acid solution.

    • Begin adding the NaOH titrant from the burette in small, precise increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the steep inflection region of the curve (the equivalence point).

    • Continue adding titrant well past the equivalence point until the pH begins to plateau in the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • Identify the volume of NaOH required to reach the equivalence point (Veq).

    • Calculate the volume at the half-equivalence point (V½ = Veq / 2).

    • Find the corresponding pH value on the titration curve at the half-equivalence point volume. This pH value is the experimental pKa of ethanoic acid.

5.2. Experimental Workflow Visualization

The following diagram outlines the logical flow of the potentiometric titration experiment.

Workflow prep 1. Preparation - Standardize 0.1M NaOH - Prepare ~0.1M CH₃COOH - Prepare pH Buffers calib 2. Calibration Calibrate pH meter with standard buffers (pH 4, 7, 10) prep->calib setup 3. Setup - 25mL CH₃COOH in beaker - Add stir bar - Immerse pH electrode - Fill burette with NaOH calib->setup titrate 4. Titration - Add NaOH in increments - Record pH and Volume - Reduce increments near equivalence point setup->titrate plot 5. Data Plotting Plot pH (y-axis) vs. Volume of NaOH (x-axis) titrate->plot analyze 6. Analysis - Find Equivalence Point (Veq) - Calculate Half-Equivalence Point (Veq / 2) plot->analyze result 7. Result pKa = pH at Half-Equivalence Point analyze->result

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The pKa of ethanoic acid is a fundamental physicochemical parameter with significant implications for its behavior in aqueous solutions. A value of approximately 4.76 at 25°C indicates it is a weak acid, existing in a sensitive equilibrium between its protonated and deprotonated forms. This equilibrium is influenced by factors such as temperature, and its pKa can be precisely determined using well-established laboratory techniques like potentiometric titration. For professionals in research and drug development, a robust understanding of these principles is critical for applications ranging from buffer formulation and reaction optimization to predicting the absorption and solubility of pharmaceutical compounds.

References

Acetic Acid as a Polar Protic Solvent in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glacial acetic acid (CH₃COOH) is a versatile and widely utilized polar protic solvent in organic chemistry. Its unique combination of properties—moderate dielectric constant, ability to form hydrogen bonds, and acidic nature—makes it an effective medium for a variety of organic reactions, from recrystallizations to complex industrial syntheses. This in-depth technical guide explores the core attributes of acetic acid as a solvent, providing quantitative data, detailed experimental protocols, and visualizations of its application in key chemical processes.

Physicochemical Properties of Acetic Acid

Acetic acid's utility as a solvent is rooted in its distinct physical and chemical characteristics. As a polar protic solvent, it possesses a labile proton on its hydroxyl group, enabling it to engage in hydrogen bonding as both a donor and an acceptor.[1][2] This characteristic is crucial for its ability to dissolve a wide range of solutes.

Liquid acetic acid is a hydrophilic solvent, similar to ethanol and water.[1][3] With a relative static permittivity (dielectric constant) of 6.2, it can dissolve not only polar compounds like inorganic salts and sugars but also non-polar compounds such as oils and other polar solutes.[3] It is miscible with a wide array of polar and non-polar solvents, including water, chloroform, and hexane. However, its miscibility with longer-chain alkanes (starting from octane) is limited and decreases as the alkane chain length increases.

Below is a comparative table of key physicochemical properties of glacial acetic acid and other common polar protic and aprotic solvents.

Table 1: Comparative Physicochemical Properties of Solvents

SolventFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Dielectric Constant (ε at 20°C)Dipole Moment (D)
Acetic Acid CH₃COOH60.05118.116.61.0496.21.74
WaterH₂O18.02100.00.00.99880.11.85
EthanolC₂H₅OH46.0778.3-114.10.78924.51.69
MethanolCH₃OH32.0464.7-97.60.79232.71.70
AcetoneC₃H₆O58.0856.0-94.90.79120.72.88
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189.018.51.10046.73.96
N,N-Dimethylformamide (DMF)C₃H₇NO73.09153.0-61.00.94436.73.82

Solubility of Organic Compounds in Acetic Acid

Acetic acid's ability to dissolve a broad spectrum of organic compounds is a key advantage. Its polar carboxyl group can engage in hydrogen bonding with polar solutes, while its nonpolar methyl group allows for van der Waals interactions with nonpolar molecules.

Qualitative Solubility Trends:

  • Polar Protic Compounds (e.g., Alcohols, Carboxylic Acids): Generally highly soluble due to the formation of strong hydrogen bonds. Acetic acid is miscible with most short-chain alcohols and other carboxylic acids.

  • Polar Aprotic Compounds (e.g., Ketones, Esters): Good solubility is observed for smaller ketones and esters. For instance, acetone and ethyl acetate are miscible with acetic acid. Solubility decreases as the hydrocarbon portion of the molecule increases.

  • Nonpolar Compounds (e.g., Alkanes, Aromatic Hydrocarbons): While it can dissolve some non-polar compounds like oils, its miscibility with alkanes is limited, particularly for those with longer chains (C8 and above). It is, however, miscible with benzene.

  • Salts: Acetic acid can dissolve some inorganic salts, a property enhanced by its ability to solvate ions.

While comprehensive quantitative data is dispersed, the following table provides an illustrative overview of the solubility of representative organic compounds in glacial acetic acid.

Table 2: Illustrative Solubility of Organic Compounds in Glacial Acetic Acid

Compound ClassRepresentative CompoundFormulaSolubility in Acetic Acid
AlkanesHexaneC₆H₁₄Miscible
OctaneC₈H₁₈Limited miscibility
AlcoholsEthanolC₂H₅OHMiscible
n-ButanolC₄H₉OHMiscible
KetonesAcetoneC₃H₆OMiscible
EstersEthyl AcetateC₄H₈O₂Miscible
Carboxylic AcidsBenzoic AcidC₇H₆O₂Soluble
Aromatic HydrocarbonsBenzeneC₆H₆Miscible

Applications in Organic Synthesis & Experimental Protocols

Acetic acid serves as a solvent in a wide range of organic reactions, leveraging its protic nature, acidity, and ability to dissolve diverse reactants.

Recrystallization

Acetic acid is a common solvent for the recrystallization and purification of organic compounds. Its high boiling point allows for a wide temperature range for dissolution, and its ability to dissolve a variety of organic molecules makes it a versatile choice. Often, it is used in a solvent pair with water.

Experimental Protocol: Recrystallization of Benzoic Acid using an Acetic Acid-Water Solvent System

  • Dissolution: In a fume hood, place the impure benzoic acid in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid to dissolve the solid at room temperature.

  • Heating: Gently heat the solution on a hot plate. If any solid remains, add more acetic acid dropwise until the benzoic acid is fully dissolved.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. The turbidity indicates that the solution is saturated.

  • Clarification: If turbidity persists upon swirling, add a few drops of hot acetic acid until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow the cooling process.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified benzoic acid crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any residual acetic acid and soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Electrophilic Aromatic Substitution: Bromination

Acetic acid is an excellent solvent for electrophilic aromatic substitution reactions, such as the bromination of activated aromatic rings. It can help to polarize the electrophile and stabilize the charged intermediates formed during the reaction.

Experimental Protocol: Bromination of Acetanilide

  • Dissolution of Acetanilide: In a fume hood, dissolve 1.0 g of acetanilide in 5 mL of glacial acetic acid in a 50 mL Erlenmeyer flask.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 0.4 mL of liquid bromine in 2 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Slowly add the bromine solution dropwise to the stirred acetanilide solution. The reaction mixture will develop a reddish-orange color.

  • Stirring: Continue to stir the reaction mixture at room temperature for 15-20 minutes. A precipitate of p-bromoacetanilide should form.

  • Quenching: Pour the reaction mixture into 50 mL of cold water.

  • Reduction of Excess Bromine: If the solution is still colored by excess bromine, add a few drops of saturated sodium bisulfite solution until the color disappears.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude p-bromoacetanilide can be further purified by recrystallization from ethanol.

Oxidation Reactions

Acetic acid is a common solvent for oxidation reactions, in part due to its stability towards many oxidizing agents and its ability to dissolve both the substrate and the oxidant. A notable industrial application is the production of terephthalic acid.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5 mL of toluene and 20 mL of glacial acetic acid.

  • Addition of Oxidant: While stirring, slowly add a solution of a suitable oxidizing agent (e.g., potassium permanganate or a cobalt/manganese catalyst system with a source of bromine) in portions. The reaction is often exothermic and may require cooling.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (e.g., the purple color of permanganate disappears).

  • Workup: Cool the reaction mixture to room temperature. The workup procedure will depend on the oxidizing agent used. For permanganate, the manganese dioxide byproduct is typically removed by filtration.

  • Isolation: The benzoic acid product can be isolated by extraction or by precipitation upon addition of water, followed by filtration.

  • Purification: The crude benzoic acid can be purified by recrystallization from water.

Visualizing Acetic Acid's Role in Chemical Processes

The following diagrams, generated using Graphviz, illustrate the role of acetic acid in various chemical workflows and reaction mechanisms.

Logical Workflow for Solvent Selection

The choice of a solvent is a critical step in designing an organic synthesis. The following diagram outlines a logical workflow for selecting an appropriate solvent, a process where acetic acid might be considered.

SolventSelection start Define Reaction Requirements solubility Solubility of Reactants & Reagents start->solubility 'Like dissolves like' reactivity Solvent Reactivity start->reactivity Inert or participating? temp Reaction Temperature start->temp Boiling/Freezing Point workup Workup & Purification start->workup Ease of removal, extraction safety Safety & Environmental Impact start->safety Toxicity, flammability selection Select Candidate Solvents solubility->selection reactivity->selection temp->selection workup->selection safety->selection testing Experimental Testing & Optimization selection->testing final Final Solvent Choice testing->final

Caption: A decision-making workflow for selecting an optimal solvent in organic synthesis.

Industrial Production of Terephthalic Acid

Acetic acid is the solvent of choice in the industrial production of terephthalic acid (TPA), a key monomer for polyethylene terephthalate (PET). The following diagram illustrates a simplified workflow of this process.

TPA_Production cluster_reactants Reactants cluster_process Process cluster_products Products & Recycling p_xylene p-Xylene reactor Oxidation Reactor (175-225°C, 15-30 bar) p_xylene->reactor air Air (O2) air->reactor catalyst Co/Mn/Br Catalyst catalyst->reactor acetic_acid_in Acetic Acid (Solvent) acetic_acid_in->reactor crystallization Crystallization reactor->crystallization filtration Filtration crystallization->filtration purification Purification (Hydrogenation) filtration->purification acetic_acid_out Acetic Acid Recovery & Recycle filtration->acetic_acid_out Mother Liquor drying Drying purification->drying pta Purified Terephthalic Acid (PTA) drying->pta acetic_acid_out->reactor Recycled

Caption: Simplified workflow for the industrial production of terephthalic acid.

Baeyer-Villiger Oxidation Mechanism

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone to an ester. Acetic acid can be used as a solvent for this transformation. The following diagram illustrates the reaction mechanism.

Baeyer_Villiger ketone Ketone (R-CO-R') + Peroxyacid (R''CO3H) protonation Protonated Ketone R-C(=O+H)-R' ketone->protonation Protonation of Carbonyl nucleophilic_attack Criegee Intermediate protonation->nucleophilic_attack Nucleophilic Attack by Peroxyacid rearrangement Rearrangement & Loss of Carboxylate nucleophilic_attack->rearrangement Concerted Migration of R' ester Protonated Ester R-C(=O+H)-OR' rearrangement->ester final_product {Ester (R-CO-OR') | + Carboxylic Acid (R''COOH)} ester->final_product Deprotonation

References

A Technical Guide to the Natural Sources and Biosynthesis of Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of acetic acid. It is designed to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of core biochemical processes to support advanced research and development.

Natural Sources of Acetic Acid

Acetic acid (CH₃COOH), also known as ethanoic acid, is a fundamental organic compound found throughout the biological world. It is the primary component responsible for the characteristic taste and aroma of vinegar.[1][2] Beyond its most well-known source, acetic acid is naturally present in a variety of fermented foods and beverages and occurs in certain fruits.[1][3][4] Its presence is typically the result of microbial fermentation.

Acetic Acid in Fermented Products

Fermentation is the primary process through which acetic acid is generated in significant quantities in foodstuffs. The most notable of these is vinegar, where acetic acid concentration is a defining characteristic.

ProductStarting MaterialTypical Acetic Acid Concentration (% w/v)Reference(s)
Table VinegarVaries (e.g., wine, cider, malt)4% - 8%
Pickling VinegarVariesUp to 18%
Spirit VinegarAgricultural source (e.g., barley, corn)5% - 8%
Wine VinegarRed or White WineVaries, can be ~7.2%
Apple Cider VinegarApple CiderTangy, slightly sweet flavor
Fermented Foods (e.g., Kimchi, Sauerkraut)VegetablesVaries
Acetic Acid in Fruits

Certain fruits contain naturally occurring acetic acid, although typically at much lower concentrations than in fermented products. Its presence can increase as fruits ripen and begin to ferment. Natural sources include apples, grapes, pineapples, strawberries, and oranges.

Biosynthesis of Acetic Acid

The biosynthesis of acetic acid is a cornerstone of microbial metabolism, occurring through both aerobic and anaerobic pathways. These processes are central to the carbon cycle and have been harnessed for industrial production. While biosynthesis accounts for about 10% of global acetic acid production, it is the mandated method for food-grade vinegar in many jurisdictions.

Aerobic Biosynthesis from Ethanol

The most common and commercially significant biological production of acetic acid is through the aerobic oxidation of ethanol. This process is carried out by acetic acid bacteria (AAB), primarily of the genera Acetobacter and Gluconobacter.

The overall reaction is: C₂H₅OH + O₂ → CH₃COOH + H₂O

This conversion is a two-step process occurring in the periplasm of the bacteria, which prevents the toxic intermediates from entering the cytoplasm. The reactions are catalyzed by membrane-bound dehydrogenases.

  • Ethanol to Acetaldehyde : Ethanol is oxidized to acetaldehyde by alcohol dehydrogenase (ADH).

  • Acetaldehyde to Acetic Acid : Acetaldehyde is subsequently oxidized to acetic acid by aldehyde dehydrogenase (ALDH).

Aerobic_Acetic_Acid_Biosynthesis Ethanol Ethanol (C₂H₅OH) Acetaldehyde Acetaldehyde (CH₃CHO) Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) + O₂ AceticAcid Acetic Acid (CH₃COOH) Acetaldehyde->AceticAcid Aldehyde Dehydrogenase (ALDH)

Figure 1: Aerobic biosynthesis of acetic acid from ethanol.
Anaerobic Biosynthesis

Certain anaerobic bacteria, known as acetogens, can produce acetic acid directly from sugars or from single-carbon compounds. This capability is crucial in anoxic environments.

Species from genera such as Clostridium and Acetobacterium can convert hexose sugars directly into three molecules of acetic acid without ethanol as an intermediate.

The overall reaction is: C₆H₁₂O₆ → 3 CH₃COOH

This pathway provides a higher yield of acetic acid from glucose compared to traditional glycolysis followed by aerobic oxidation.

Homoacetate_Fermentation Glucose Glucose (C₆H₁₂O₆) Pyruvate 2 Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA 2 Acetyl-CoA Pyruvate->AcetylCoA CO2 2 CO₂ Pyruvate->CO2 AceticAcid2 2 Acetic Acid AcetylCoA->AceticAcid2 WoodLjungdahl Wood-Ljungdahl Pathway CO2->WoodLjungdahl AceticAcid1 1 Acetic Acid WoodLjungdahl->AceticAcid1

Figure 2: Simplified pathway of homoacetate fermentation.

The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a key metabolic route in acetogens for the synthesis of acetyl-CoA from single-carbon sources like CO₂. This ancient pathway is unique in its ability to fix carbon by combining two C1 units.

The pathway consists of two main branches:

  • Methyl Branch : One molecule of CO₂ is reduced to a methyl group (-CH₃) which becomes bound to a corrinoid iron-sulfur protein (CFeSP).

  • Carbonyl Branch : A second molecule of CO₂ is reduced to carbon monoxide (CO) by the enzyme carbon monoxide dehydrogenase (CODH).

The methyl group, CO, and Coenzyme A are then combined by the enzyme acetyl-CoA synthase (ACS) to form acetyl-CoA. Acetyl-CoA can then be converted to acetic acid.

Wood_Ljungdahl_Pathway cluster_methyl Methyl Branch cluster_carbonyl Carbonyl Branch CO2_methyl CO₂ Formate Formate CO2_methyl->Formate Formyl_THF Formyl-THF Formate->Formyl_THF Methyl_THF Methyl-THF Formyl_THF->Methyl_THF Methyl_CFeSP Methyl-CFeSP Methyl_THF->Methyl_CFeSP ACS Acetyl-CoA Synthase (ACS) Methyl_CFeSP->ACS CO2_carbonyl CO₂ CO Carbon Monoxide (CO) CO2_carbonyl->CO CODH CO->ACS AcetylCoA Acetyl-CoA ACS->AcetylCoA CoA Coenzyme A CoA->ACS Pyruvate_Oxidation Pyruvate Pyruvate (3-Carbon) PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA (2-Carbon) PDC->AcetylCoA CO2 CO₂ PDC->CO2 NADH NADH PDC->NADH CoenzymeA Coenzyme A CoenzymeA->PDC NAD NAD⁺ NAD->PDC Titration_Workflow Start Start: Vinegar Sample Step1 1. Pipette known volume of vinegar into flask Start->Step1 Step2 2. Add deionized water and phenolphthalein indicator Step1->Step2 Step3 3. Titrate with standardized NaOH solution from burette Step2->Step3 Step4 4. Observe for endpoint (faint pink color) Step3->Step4 Step5 5. Record final volume of NaOH used Step4->Step5 Endpoint reached Step6 6. Calculate molarity of acetic acid Step5->Step6 End End: Acetic Acid Concentration Step6->End

References

The Central Role of Acetic Acid in Mammalian Metabolism and Epigenetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the multifaceted functions of acetic acid in core metabolic and signaling pathways. From its role as a fundamental carbon source for biosynthesis to its activity as an epigenetic modulator, acetate stands at a critical nexus of cellular regulation. This document details the enzymatic processes governing acetate metabolism, presents key quantitative data, outlines detailed experimental protocols for its study, and illustrates the intricate pathways it influences.

Core Metabolic Pathways of Acetate

Acetic acid, primarily in its conjugate base form, acetate, is a key metabolic intermediate derived from various endogenous and exogenous sources, including gut microbial fermentation of dietary fiber, alcohol metabolism, and de novo synthesis from pyruvate during periods of nutritional excess.[1][2][3] Its entry into cellular metabolism is almost exclusively mediated by the activation to acetyl-coenzyme A (acetyl-CoA), a reaction catalyzed by acetyl-CoA synthetase (ACSS) enzymes.[4]

Activation of Acetate: The Role of Acetyl-CoA Synthetases (ACSS)

Mammalian cells possess two major isoforms of ACSS with distinct subcellular localizations and metabolic roles:

  • ACSS1 (Mitochondrial): Located in the mitochondrial matrix, ACSS1 converts acetate into acetyl-CoA primarily for oxidation through the tricarboxylic acid (TCA) cycle for energy production. Its expression is highest in tissues with high oxidative demand, such as the heart and brown adipose tissue.

  • ACSS2 (Cytosolic/Nuclear): Found in the cytoplasm and nucleus, ACSS2 generates a pool of acetyl-CoA that serves as a fundamental two-carbon building block for the de novo synthesis of fatty acids and cholesterol. Crucially, the nuclear fraction of ACSS2-derived acetyl-CoA is the direct donor for the acetylation of histones and other proteins, linking cellular metabolism directly to epigenetic regulation and gene expression.

The activation reaction is as follows: Acetate + ATP + CoA → Acetyl-CoA + AMP + Pyrophosphate (PPi)

Under conditions of metabolic stress, such as hypoxia or nutrient limitation, cancer cells often upregulate ACSS2 to capture acetate as an alternative carbon source to maintain lipid synthesis for membrane production and to support cell growth and survival.

Metabolic Fates of Acetate-Derived Acetyl-CoA

Once formed, acetyl-CoA derived from acetate can enter several critical pathways:

  • Tricarboxylic Acid (TCA) Cycle: Mitochondrial acetyl-CoA (from ACSS1) condenses with oxaloacetate to form citrate, initiating the TCA cycle for the production of ATP and reducing equivalents (NADH, FADH2).

  • Fatty Acid Synthesis: Cytosolic acetyl-CoA (from ACSS2) is the primer for fatty acid synthase (FASN) in the creation of new fatty acids, which are essential for membrane biogenesis and energy storage.

  • Cholesterol Biosynthesis: Cytosolic acetyl-CoA is also a precursor for the mevalonate pathway, which leads to the synthesis of cholesterol and other isoprenoids.

  • Histone Acetylation: Nuclear acetyl-CoA (from ACSS2) is used by histone acetyltransferases (HATs) to acetylate lysine residues on histone tails. This epigenetic modification neutralizes the positive charge of lysine, relaxing chromatin structure and generally leading to increased gene transcription.

Acetic_Acid_Metabolic_Fates cluster_mito Mitochondrion cluster_cyto Cytosol / Nucleus Acetate Acetic Acid (Acetate) ACSS1 ACSS1 Acetate->ACSS1 ACSS2 ACSS2 Acetate->ACSS2 Mito_AcCoA Mitochondrial Acetyl-CoA ACSS1->Mito_AcCoA ATP -> AMP Cyto_AcCoA Cytosolic/Nuclear Acetyl-CoA ACSS2->Cyto_AcCoA ATP -> AMP TCA TCA Cycle (Energy Production) Mito_AcCoA->TCA FA Fatty Acid Synthesis Cyto_AcCoA->FA Cholesterol Cholesterol Synthesis Cyto_AcCoA->Cholesterol Histones Histone Acetylation (Epigenetics) Cyto_AcCoA->Histones

Caption: Core metabolic fates of acetic acid in mammalian cells.

Acetic Acid as an Epigenetic Regulator

Beyond its bioenergetic and biosynthetic roles, acetate is a critical regulator of the epigenome. The availability of nuclear acetate, converted by ACSS2 into acetyl-CoA, directly influences the activity of histone acetyltransferases (HATs).

Under nutrient-replete conditions, acetyl-CoA is primarily derived from glucose via the TCA cycle and ATP-citrate lyase (ACLY). However, under stress conditions like hypoxia, cancer cells rely on ACSS2 to convert acetate into acetyl-CoA to maintain histone acetylation and promote the expression of genes involved in survival and lipid synthesis. This process creates a direct link between an alternative nutrient source and the transcriptional landscape of the cell. Acetate can induce a hyperacetylated state of histones, particularly at the promoter regions of lipogenic genes, thereby enhancing their expression and promoting de novo lipid synthesis.

Acetate_Epigenetic_Signaling Acetate Acetate (from microenvironment) ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Nuclear Acetyl-CoA ACSS2->AcetylCoA ATP -> AMP HATs HATs AcetylCoA->HATs Histones Histones (Condensed Chromatin) HATs->Histones Acetyl Group Donation Ac_Histones Acetylated Histones (Relaxed Chromatin) Histones->Ac_Histones Acetylation Gene_Expr Gene Expression (e.g., Lipogenesis) Ac_Histones->Gene_Expr

Caption: Epigenetic regulation via acetate-fueled histone acetylation.

Quantitative Data Presentation

Table 1: Kinetic Properties of Human Acetyl-CoA Synthetases (ACSS)
EnzymeSubcellular LocationPreferred SubstrateKm for AcetateReference
ACSS1 MitochondriaAcetate0.6 mM
ACSS2 Cytosol / NucleusAcetateNot specified in results

Note: The Km value for ACSS2 was not explicitly found in the provided search results, though both ACSS1 and ACSS2 are stated to favor acetate as a substrate. For E. coli, the Km of ACS for acetate is reported as 200 µM.

Table 2: Physiological Concentrations of Acetate
ConditionFluid/TissueConcentration RangeReference
Baseline (Fasting) Human Plasma/Serum50 - 200 µM
Baseline (Fasting, Lean) Human Serum33 - 102 µM (Avg. 67 µM)
Baseline (Fasting, Obese) Human Serum66 - 237 µM (Avg. 151 µM)
Baseline (Untreated Diabetes) Human Serum280 - 450 µM (Avg. 365 µM)
Post-Alcohol Ingestion Human Plasma> 500 µM
Gut Lumen Human Intestine20 - 140 mM

Experimental Protocols

Protocol for Quantification of Acetate in Plasma by GC-MS

This protocol is based on methods involving derivatization to increase volatility for gas chromatography.

1. Sample Preparation and Derivatization: a. To 200 µL of plasma, add a known amount of an internal standard (e.g., 13C-labeled or deuterated acetate). b. Add 50 µL of 1-propanol and 50 µL of pyridine. c. Place the mixture on ice for 5 minutes. d. Add 30 µL of methyl chloroformate (MCF) and vortex vigorously for 20-30 seconds. This reaction converts acetate to its more volatile propyl-acetate ester.

2. Extraction: a. Perform a liquid-liquid extraction to isolate the propyl-acetate derivative. Add an organic solvent like methyl tert-butyl ether or chloroform, vortex, and centrifuge to separate the phases. b. Carefully transfer the upper organic layer containing the derivative to a new vial for analysis.

3. GC-MS Analysis: a. Gas Chromatograph (GC): Use a system equipped with a polar capillary column suitable for separating volatile fatty acid esters. b. Injection: Inject 1-2 µL of the extracted sample into the GC inlet. c. Temperature Program: An example program might start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min. d. Mass Spectrometer (MS): Operate in electron ionization (EI) mode. Monitor for the characteristic ions of propyl-acetate and the internal standard using selected ion monitoring (SIM) for maximum sensitivity and specificity. e. Quantification: Construct a standard curve using known concentrations of acetate subjected to the same derivatization and extraction procedure. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

GCMS_Workflow Sample 1. Plasma Sample + Internal Standard Deriv 2. Derivatization (e.g., with MCF/Propanol) Sample->Deriv Extract 3. Liquid-Liquid Extraction Deriv->Extract Inject 4. GC-MS Injection Extract->Inject GC 5. GC Separation (Capillary Column) Inject->GC MS 6. MS Detection (Ionization & Analysis) GC->MS Quant 7. Data Analysis & Quantification MS->Quant

Caption: Workflow for acetate quantification in biological samples by GC-MS.
Protocol for Measuring Acetyl-CoA Synthetase (ACSS) Activity

This colorimetric assay measures the pyrophosphate (PPi) produced in the ACSS reaction.

1. Reagents:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM Sodium Acetate, 4 mM ATP, 0.15 mM Coenzyme A, 1 mM MgCl2, 10 mM DTT.

  • Sample: Tissue homogenate or cell lysate containing ACSS.

  • PPi Detection Reagents: Molybdate reagent, 2-mercaptoethanol, Eikonogen (1-amino-2-naphthol-4-sulfonic acid).

2. Assay Procedure: a. Prepare a "reaction mix" and a "control mix" for each sample. The control mix should contain all components except the sample (or contain a heat-inactivated sample) to measure background PPi. b. In a microcentrifuge tube, combine 50 µL of sample with 950 µL of Reaction Buffer to a final volume of 1 mL. c. Incubate the reaction at 37°C for 20 minutes. d. Terminate the reaction (e.g., by adding a stop solution or by heat inactivation). e. Centrifuge the tubes to pellet any precipitate and transfer the supernatant to a new tube.

3. PPi Detection and Quantification: a. To 380 µL of the supernatant, add 50 µL of 2.5% molybdate reagent, 50 µL of 0.5 M 2-mercaptoethanol, and 20 µL of Eikonogen. b. Incubate at room temperature for a specified time to allow color development. The PPi reacts to form a colored chromophore. c. Measure the absorbance at 580 nm using a spectrophotometer. d. Subtract the absorbance of the control reaction from the sample reaction to determine the amount of PPi produced by ACSS activity. e. Quantify the PPi concentration using a standard curve prepared with known concentrations of PPi. f. Calculate the specific activity, defined as µmoles of acetyl-CoA (equivalent to PPi) formed per minute per mg of protein.

Protocol for Analysis of Histone Acetylation by Western Blot

This protocol provides a method to assess global changes in specific histone acetylation marks.

1. Histone Extraction (Acid Extraction): a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) on ice to release nuclei. c. Centrifuge to pellet the nuclei and discard the supernatant. d. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract acid-soluble histone proteins. e. Centrifuge at high speed to pellet the remaining nuclear debris. Transfer the supernatant containing histones to a new tube. f. Quantify protein concentration using a compatible method (e.g., Bradford assay).

2. SDS-PAGE and Western Blotting: a. Dilute histone extracts in LDS sample buffer with a reducing agent (e.g., DTT). b. Separate proteins on a 10-15% Bis-Tris or Tris-Glycine polyacrylamide gel. Load approximately 0.5-1 µg of histone extract per lane. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Verify transfer efficiency using Ponceau S staining. e. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

3. Antibody Incubation and Detection: a. Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K27) diluted in blocking buffer. Incubation is typically for 1.5 hours at room temperature or overnight at 4°C. b. Wash the membrane three times for 10 minutes each in TBST. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again as in step 3b. e. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film. f. For normalization, the membrane can be stripped and re-probed with an antibody against a total core histone (e.g., anti-H3) or a loading control like β-actin.

References

A Comprehensive Technical Guide to the Physical Characteristics of Anhydrous Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrous acetic acid, systematically named ethanoic acid, is a cornerstone organic acid with extensive applications in research, chemical synthesis, and pharmaceutical development. In its nearly water-free form, it is commonly referred to as glacial acetic acid because it solidifies into ice-like crystals at temperatures slightly below room temperature.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, effective use in experimental design, and successful integration into drug development processes. This technical guide provides an in-depth overview of the core physical characteristics of anhydrous acetic acid, complete with quantitative data, experimental methodologies, and a logical visualization of property relationships.

Core Physical and Molecular Properties

Anhydrous acetic acid is a colorless liquid characterized by a strong, pungent, and sour odor reminiscent of vinegar.[3] Its fundamental molecular and physical properties are summarized in the table below.

PropertyValue
Chemical Formula CH₃COOH[2]
Molecular Weight 60.05 g/mol [3]
Density (liquid) 1.049 g/cm³ at 25 °C
Melting Point 16.6 °C (61.9 °F)
Boiling Point 117.9 °C (244.2 °F)
Refractive Index (nD) 1.371 - 1.372 at 20 °C

Flammability and Safety Data

The flammability characteristics of anhydrous acetic acid are critical for safe storage and handling protocols. It is a combustible liquid and its vapors can form explosive mixtures with air at elevated temperatures.

PropertyValue
Flash Point (Closed Cup) 39 °C (102.2 °F)
Autoignition Temperature 463 °C (865.4 °F)
Flammable Limits in Air 4.0% - 19.9% by volume

Temperature-Dependent Properties

The viscosity and vapor pressure of anhydrous acetic acid are highly dependent on temperature. This data is essential for applications involving fluid dynamics and reaction kinetics at various thermal conditions.

Viscosity
Temperature (°C)Dynamic Viscosity (mPa·s)
301.037
500.792
750.591
1000.457
Vapor Pressure
Temperature (°C)Vapor Pressure (mmHg)
2011.6
2515.6

Intermolecular Forces and Physical Properties

The physical properties of anhydrous acetic acid are largely dictated by its ability to form strong intermolecular hydrogen bonds. In the liquid and solid states, acetic acid molecules form dimers, where two molecules are held together by two hydrogen bonds. This strong intermolecular attraction is responsible for its relatively high melting and boiling points compared to other organic molecules of similar molecular weight.

G Influence of Intermolecular Forces on Acetic Acid's Physical Properties A Anhydrous Acetic Acid (CH₃COOH) B Strong Intermolecular Hydrogen Bonding (Dimers) A->B exhibits C High Melting Point (16.6 °C) B->C results in D High Boiling Point (117.9 °C) B->D results in E Relatively High Viscosity B->E results in F Energy Input to Overcome Intermolecular Forces F->C required for melting F->D required for boiling

Caption: Logical flow of intermolecular forces to physical properties.

Experimental Protocols

The accurate determination of the physical characteristics of anhydrous acetic acid relies on standardized experimental protocols. Below are methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

  • A small, finely powdered sample of solidified anhydrous acetic acid is packed into a capillary tube, which is sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated slowly, and the temperatures at which melting begins and is complete are observed and recorded. A slow heating rate is crucial for an accurate measurement.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Capillary Method):

  • A small amount of liquid anhydrous acetic acid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

  • A pycnometer, a flask with a specific, known volume, is weighed while empty.

  • It is then filled with anhydrous acetic acid and weighed again.

  • The mass of the acetic acid is determined by subtracting the empty weight from the filled weight. The density is then calculated by dividing the mass by the known volume of the pycnometer.

Viscosity Determination

Viscosity is a measure of a fluid's resistance to flow.

Methodology (Capillary Viscometer):

  • A capillary viscometer, such as an Ostwald or Ubbelohde viscometer, is used to measure the time it takes for a known volume of anhydrous acetic acid to flow through a capillary of a known diameter and length.

  • The efflux time is proportional to the kinematic viscosity, from which the dynamic viscosity can be calculated if the density of the liquid is known.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology (Refractometer):

  • A few drops of anhydrous acetic acid are placed on the prism of a refractometer.

  • Light is passed through the sample, and the instrument measures the angle at which the light is refracted.

  • This angle is used to calculate the refractive index, which is typically measured at a standard temperature, such as 20°C.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology (Closed-Cup Method):

  • A sample of anhydrous acetic acid is placed in a closed cup equipped with an ignition source.

  • The sample is heated, and the ignition source is periodically applied to the vapor space.

  • The flash point is the lowest temperature at which the vapors ignite. Closed-cup methods generally provide lower and more conservative flash point values.

References

An In-depth Technical Guide to Acetic Acid Hydrogen Bonding Interactions in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding interactions of acetic acid in various solution environments. Acetic acid serves as a fundamental model system for understanding hydrogen bonding in carboxylic acids, which is crucial in numerous chemical, biological, and pharmaceutical contexts. This document details the thermodynamics of these interactions, the experimental methodologies used for their characterization, and the influence of the solvent environment on association behavior.

Introduction to Acetic Acid Hydrogen Bonding

Acetic acid (CH₃COOH) is a simple carboxylic acid that readily participates in hydrogen bonding due to the presence of a hydroxyl (-OH) group, which acts as a hydrogen bond donor, and a carbonyl (C=O) group, which acts as a hydrogen bond acceptor.[1][2] These interactions are fundamental to its physical and chemical properties, including its boiling point, solubility, and acidity. In both the gas phase and in non-polar solvents, acetic acid predominantly exists as a cyclic dimer, where two molecules are held together by two strong O-H···O=C hydrogen bonds.[1][2][3] The formation of these dimers and other hydrogen-bonded aggregates is highly dependent on the solvent environment.

Thermodynamics of Acetic Acid Dimerization

The dimerization of acetic acid is an equilibrium process that is significantly influenced by the surrounding medium. In non-polar solvents, the equilibrium favors the formation of stable cyclic dimers. Conversely, in polar, hydrogen-bonding solvents like water, the equilibrium shifts towards the monomeric form as the acetic acid molecules form hydrogen bonds with the solvent molecules.

Table 1: Thermodynamic Parameters for Acetic Acid Dimerization

ParameterValueConditionsReference
Dissociation Enthalpy (ΔH°) 65.0–66.0 kJ/molVapor Phase
-15.9 kcal/mol (-66.5 kJ/mol)Gas Phase (25 °C)
~ -15 kcal/mol (~ -62.8 kJ/mol)Gas Phase
~ -18 kcal/mol (~ -75.3 kJ/mol)Gas Phase (NMR)
Dissociation Entropy (ΔS°) 154–157 J mol⁻¹ K⁻¹Vapor Phase
-26.2 cal/mol·K (-109.6 J/mol·K)Gas Phase (25 °C)
~ -37 cal/K·mol (~ -154.8 J/K·mol)Gas Phase
~ -42 cal/K·mol (~ -175.7 J/K·mol)Gas Phase (NMR)

Table 2: Equilibrium Constants (Kc) for Acetic Acid Dimerization in Different Solvents

SolventKc ValueTemperature (°C)Reference
Benzene1.51 x 10²Not specified
Water3.7 x 10⁻²Not specified

The significant difference in the equilibrium constant between benzene and water highlights the competitive nature of hydrogen bonding from the solvent. Water, being a polar and protic solvent, effectively solvates acetic acid monomers, thereby disrupting the formation of dimers.

Supramolecular Structures of Acetic Acid in Solution

The primary hydrogen-bonded structure of acetic acid in non-polar solvents is the cyclic dimer. However, other structures such as linear dimers and higher-order oligomers can also exist, particularly at higher concentrations. In aqueous solutions, the interactions are more complex, with acetic acid forming hydrogen-bonded complexes with water molecules. Computational studies suggest that cyclic structures involving one acetic acid molecule and one or two water molecules are particularly stable.

Below is a diagram illustrating the equilibrium between acetic acid monomer and its cyclic dimer.

AceticAcidDimerization Monomer1 2 CH₃COOH (Monomer) Dimer (CH₃COOH)₂ (Cyclic Dimer) Monomer1->Dimer Dimerization Dimer->Monomer1 Dissociation

Caption: Acetic Acid Monomer-Dimer Equilibrium.

The following diagram illustrates the competing interactions in polar and non-polar solvents.

SolventEffects cluster_nonpolar Non-polar Solvent (e.g., Benzene) cluster_polar Polar Solvent (e.g., Water) Acetic Acid Monomer 1 Acetic Acid Monomer Acetic Acid Dimer Acetic Acid Dimer Acetic Acid Monomer 1->Acetic Acid Dimer Favored Acetic Acid Monomer 2 Acetic Acid Monomer Solvated Monomer Solvated Acetic Acid (Hydrogen bonded to water) Acetic Acid Monomer 2->Solvated Monomer Favored

Caption: Influence of Solvent Polarity on Acetic Acid Association.

Experimental Protocols for Characterization

Several spectroscopic techniques are pivotal in the study of acetic acid hydrogen bonding.

FTIR spectroscopy is a powerful tool for identifying the functional groups involved in hydrogen bonding. The vibrational frequencies of the O-H and C=O groups are particularly sensitive to their hydrogen-bonding state.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of acetic acid at various concentrations in the desired solvent (e.g., carbon tetrachloride, n-hexane). For gas-phase studies, a sample of acetic acid vapor is introduced into a gas cell.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition: Record the infrared spectra of the samples, typically in the 4000-400 cm⁻¹ range. The spectrum of the pure solvent is also recorded for background subtraction.

  • Spectral Analysis: The O-H stretching band, which appears as a very broad absorption around 3000 cm⁻¹, and the C=O stretching band, around 1700 cm⁻¹, are of primary interest. In non-polar solvents, the C=O band of the cyclic dimer is observed at a lower frequency (e.g., ~1715 cm⁻¹) compared to the monomer (~1760 cm⁻¹), due to the weakening of the C=O bond upon hydrogen bond formation. The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.

FTIR_Workflow A Sample Preparation (Acetic Acid in Solvent) B FTIR Spectrometer A->B C Acquire IR Spectra (Sample and Solvent) B->C D Background Subtraction C->D E Analyze O-H and C=O Bands D->E F Identify Monomer and Dimer Peaks E->F G Relate Peak Shifts to Hydrogen Bonding Strength F->G

Caption: Experimental Workflow for FTIR Analysis.

NMR spectroscopy, particularly ¹H NMR, is highly effective for studying the thermodynamics and kinetics of hydrogen bonding. The chemical shift of the carboxylic proton is very sensitive to its involvement in a hydrogen bond.

Experimental Protocol:

  • Sample Preparation: Prepare samples of acetic acid in the desired deuterated solvent in sealed NMR tubes. For gas-phase studies, a known amount of acetic acid is introduced into a sealed tube, which may also contain a reference standard.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Data Acquisition: Record ¹H NMR spectra at various temperatures and concentrations.

  • Spectral Analysis: The chemical shift of the carboxylic acid proton (δ(OH)) is monitored. In the gas phase or in non-polar solvents, this proton signal shifts downfield (to higher ppm values) upon dimer formation due to deshielding. By analyzing the chemical shifts as a function of temperature and concentration, thermodynamic parameters such as the enthalpy and entropy of dimerization can be determined.

NMR_Workflow A Sample Preparation (Acetic Acid in Deuterated Solvent) B High-Resolution NMR Spectrometer A->B C Acquire 1H NMR Spectra (Varying Temperature and Concentration) B->C D Monitor Carboxylic Proton Chemical Shift (δ(OH)) C->D E Analyze Chemical Shift Data D->E F Determine Thermodynamic Parameters (ΔH°, ΔS°) of Dimerization E->F

Caption: Experimental Workflow for NMR Analysis.

Raman spectroscopy provides complementary information to FTIR, particularly for studying low-frequency intermolecular vibrations associated with hydrogen bonds.

Experimental Protocol:

  • Sample Preparation: Prepare aqueous solutions of acetic acid at various concentrations.

  • Instrumentation: A Raman spectrometer, often coupled with a laser source.

  • Data Acquisition: Obtain Raman spectra of the solutions.

  • Spectral Analysis: The C=O stretching band is analyzed. In aqueous solutions, as the concentration of water increases, the C=O stretching band of acetic acid shifts to a higher frequency (from ~1665 cm⁻¹ to ~1715 cm⁻¹), indicating a change in the hydrogen bonding environment from the strong interactions in pure acetic acid to interactions with water molecules. The low-frequency region of the Raman spectrum can reveal modes directly related to the hydrogen bond stretching in the dimer.

Raman_Workflow A Sample Preparation (Aqueous Acetic Acid Solutions) B Raman Spectrometer A->B C Acquire Raman Spectra B->C D Analyze C=O Stretching Band and Low-Frequency Modes C->D E Correlate Spectral Changes with Hydrogen Bonding Environment D->E

Caption: Experimental Workflow for Raman Analysis.

Computational Approaches

In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) and ab initio molecular dynamics simulations are invaluable for elucidating the structures and energetics of acetic acid hydrogen-bonded complexes. These methods allow for the calculation of binding energies, vibrational frequencies, and thermodynamic properties of various monomeric, dimeric, and solvated forms of acetic acid, providing a molecular-level understanding that complements experimental observations.

Conclusion

The hydrogen bonding interactions of acetic acid in solution are a complex interplay of self-association and solvent interactions. In non-polar environments, the formation of stable cyclic dimers is the predominant feature. In polar, protic solvents such as water, these dimers are disrupted in favor of hydrogen bonding with the solvent. A combination of spectroscopic techniques, including FTIR, NMR, and Raman, along with computational modeling, provides a powerful and comprehensive approach to characterizing the thermodynamics and structural dynamics of these fundamental interactions. A thorough understanding of these principles is essential for professionals in research and drug development where carboxylic acid functionalities and their interactions in various media are of critical importance.

References

An In-depth Technical Guide to Exploratory Studies on Acetic Acid Bacteria in Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetic acid bacteria (AAB) are a group of obligate aerobic, Gram-negative microorganisms known for their unique ability to incompletely oxidize a wide range of alcohols and sugars, leading to the accumulation of organic acids.[1][2] This characteristic metabolic activity has positioned them as key players in various biotechnological applications, from traditional food fermentations like vinegar production to the synthesis of high-value industrial products.[3] Their role extends to the production of bacterial cellulose, a biopolymer with significant potential in the biomedical and pharmaceutical fields.[4] Furthermore, their inherent tolerance to acidic environments makes them robust candidates for industrial fermentation processes.[5]

Recent advances in genomics, transcriptomics, and metabolic engineering have opened new avenues for exploring and enhancing the capabilities of AAB. This guide provides an in-depth overview of the core aspects of working with AAB in a research and development context, focusing on key experimental protocols, quantitative data from various studies, and the underlying biological pathways that govern their metabolic prowess.

Core Biotechnological Applications and Quantitative Data

The versatility of acetic acid bacteria is reflected in their broad range of applications. This section summarizes the key areas of their use and presents quantitative data to illustrate their production capabilities.

Acetic Acid Production (Vinegar Fermentation)

The most traditional application of AAB is in the production of vinegar, where ethanol is oxidized to acetic acid. Species like Acetobacter pasteurianus and Komagataeibacter europaeus are commonly employed for this purpose. The efficiency of this process is influenced by various factors, including the bacterial strain, fermentation conditions, and substrate composition.

Table 1: Acetic Acid Production under Various Fermentation Conditions

Strain Initial Ethanol (% v/v) Initial Acetic Acid (% w/v) Temperature (°C) Fermentation Time Final Acetic Acid (g/L) Reference
Acetobacter sp. RKY4 4 - 30 48 h 47.1
Acetobacter pasteurianus JST-S - - 32 48 h 57.14 ± 1.09
Acetobacter pasteurianus CICC 20001 - - 32 48 h 48.24 ± 1.15
Mixed Culture (Wild AAB) 5.08 ± 1.19 - - 3-20 days 46.65 ± 5.43
Acetobacter sp. F-10 2 - 37 - 70

| A. pasteurianus (indigenous isolate) | 3 | 3 | 31 | - | 100.3 | |

Bacterial Cellulose Production

Certain species of AAB, particularly from the genus Komagataeibacter (formerly Gluconacetobacter), are renowned for their ability to produce bacterial cellulose (BC). This exopolysaccharide has a unique nanofibrillar structure, high purity, and remarkable mechanical properties, making it a valuable biomaterial. The choice of carbon source significantly impacts the yield of BC.

Table 2: Bacterial Cellulose Yield from Different Carbon Sources

Strain Carbon Source (2% w/v) Fermentation Time (days) BC Yield (g/L) Reference
Komagataeibacter medellinensis Glucose 8 2.80
Komagataeibacter medellinensis Sucrose 8 1.68
Komagataeibacter medellinensis Fructose 8 0.38
Komagataeibacter sp. W1 Fructose 14 1.529
Komagataeibacter sp. W1 Glucose 14 0.040

| Gluconacetobacter xylinus ATCC 10245 | Glycerol | - | - | |

Key Metabolic and Signaling Pathways

Understanding the metabolic and signaling pathways in AAB is crucial for their effective exploitation in biotechnology. This section illustrates some of the central pathways.

Ethanol Oxidation Pathway

The hallmark of AAB is the incomplete oxidation of ethanol to acetic acid via a membrane-bound alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). This process is linked to the electron transport chain, generating a proton motive force for ATP synthesis.

Ethanol_Oxidation cluster_periplasm Periplasm cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ethanol Ethanol ADH PQQ-ADH Ethanol->ADH Acetaldehyde Acetaldehyde ALDH PQQ-ALDH Acetaldehyde->ALDH Acetic_Acid Acetic Acid ADH->Acetaldehyde ETC Electron Transport Chain ADH->ETC e- ALDH->Acetic_Acid ALDH->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP Acid_Resistance cluster_cell Bacterial Cell Acetic_Acid_ext External Acetic Acid Acetic_Acid_int Internal Acetic Acid Acetic_Acid_ext->Acetic_Acid_int Diffusion Membrane Cell Membrane (Altered Lipid Composition) Acetic_Acid_int->Membrane Induces changes TCA_Cycle TCA Cycle Acetic_Acid_int->TCA_Cycle Assimilation Stress_Proteins Stress Response Proteins (e.g., Chaperones) Acetic_Acid_int->Stress_Proteins Induces Efflux_Pumps Efflux Pumps Acetic_Acid_int->Efflux_Pumps Efflux_Pumps->Acetic_Acid_ext Export Genetic_Engineering_Workflow Target_Identification Target Gene Identification (Genomic/Transcriptomic Data) Vector_Construction Vector Construction (e.g., CRISPR-based plasmid) Target_Identification->Vector_Construction Transformation Transformation of AAB (e.g., Electroporation) Vector_Construction->Transformation Selection Selection of Transformants (e.g., Antibiotic Resistance) Transformation->Selection Verification Verification of Genetic Modification (PCR, Sequencing) Selection->Verification Phenotypic_Analysis Phenotypic Analysis (e.g., Product Yield) Verification->Phenotypic_Analysis

References

Methodological & Application

Application Note: Protocol for Preparing Acetic Acid Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetic acid buffers are widely utilized in research, pharmaceutical development, and various scientific applications where a stable pH environment in the acidic range is required. This buffer system, consisting of a weak acid (acetic acid, CH₃COOH) and its conjugate base (acetate, CH₃COO⁻), is effective in the pH range of 3.6 to 5.6. The buffering capacity is optimal at its pKa of 4.76.[1][2][3][4][5] This document provides a detailed protocol for the preparation of acetic acid buffer solutions, including the necessary calculations, component quantities, and step-by-step instructions for researchers, scientists, and drug development professionals.

Principle of Acetic Acid Buffers

The functionality of an acetic acid buffer is based on the equilibrium between acetic acid and its conjugate base, the acetate ion. The Henderson-Hasselbalch equation is fundamental to understanding and preparing this buffer system.

Henderson-Hasselbalch Equation:

pH = pKa + log₁₀( [A⁻] / [HA] )

Where:

  • pH: The desired hydrogen ion concentration of the buffer.

  • pKa: The acid dissociation constant of acetic acid (4.76).

  • [A⁻]: The molar concentration of the conjugate base (acetate).

  • [HA]: The molar concentration of the weak acid (acetic acid).

By adjusting the ratio of the acetate to acetic acid, a buffer with a specific pH can be prepared.

Materials and Reagents
  • Acetic Acid (Glacial), CH₃COOH (Molar Mass: 60.05 g/mol )

  • Sodium Acetate (Anhydrous), CH₃COONa (Molar Mass: 82.03 g/mol )

  • Sodium Acetate (Trihydrate), CH₃COONa·3H₂O (Molar Mass: 136.08 g/mol )

  • Deionized (DI) or Distilled (dH₂O) Water

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

  • Beakers and Graduated Cylinders

  • Volumetric Flasks

  • Magnetic Stirrer and Stir Bar

  • Calibrated pH Meter

Quantitative Data for Buffer Preparation

The following tables provide the necessary quantities of reagents to prepare 1 Liter of acetic acid buffer at various concentrations and pH values.

Table 1: Preparation of 0.1 M Acetic Acid Buffer

Target pHVolume of 1 M Acetic Acid (mL)Mass of Sodium Acetate (Anhydrous) (g)
4.076.52.35
4.268.83.12
4.459.04.10
4.647.55.25
4.76 (pKa) 50.0 4.10
4.836.86.32
5.024.57.55
5.215.58.45
5.49.89.02
5.66.09.43

Table 2: Preparation of 1 M Acetic Acid Buffer

Target pHVolume of Glacial Acetic Acid (mL)Mass of Sodium Acetate (Anhydrous) (g)
4.043.823.5
4.239.431.2
4.433.841.0
4.627.252.5
4.76 (pKa) 28.6 41.0
4.821.163.2
5.014.075.5
5.28.984.5
5.45.690.2
5.63.494.3

Note: The density of glacial acetic acid is approximately 1.049 g/mL.

Experimental Protocols

Two primary methods can be employed to prepare acetic acid buffer solutions.

Method 1: Preparation from Acetic Acid and Sodium Acetate

This method involves calculating and mixing the appropriate amounts of acetic acid and sodium acetate.

Protocol:

  • Calculate Required Components: Use the Henderson-Hasselbalch equation to determine the required molar ratio of acetate to acetic acid for the desired pH.

  • Weigh Sodium Acetate: Accurately weigh the calculated mass of sodium acetate and dissolve it in approximately 80% of the final desired volume of deionized water in a beaker.

  • Add Acetic Acid: Carefully measure and add the calculated volume of glacial acetic acid to the sodium acetate solution while stirring.

  • Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Adjust the pH to the desired value by adding small increments of concentrated HCl or NaOH.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • Storage: Store the buffer solution in a tightly sealed container at room temperature.

Method 2: Titration of Acetic Acid with a Strong Base

This method involves titrating a solution of acetic acid with a strong base (e.g., NaOH) until the desired pH is reached.

Protocol:

  • Prepare Acetic Acid Solution: Prepare an acetic acid solution with the same molarity as the desired buffer concentration.

  • Titrate with NaOH: While monitoring the pH with a calibrated pH meter, slowly add a concentrated NaOH solution dropwise to the acetic acid solution with continuous stirring.

  • Equilibrate to Target pH: Continue adding NaOH until the pH of the solution reaches the desired value.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Storage: Store the buffer in a sealed container at room temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_adjust Adjustment & Finalization start Start calc Calculate Moles of Acetic Acid & Acetate start->calc weigh Weigh Sodium Acetate calc->weigh measure Measure Acetic Acid calc->measure dissolve Dissolve in ~80% dH2O weigh->dissolve measure->dissolve adjust_ph Adjust pH with HCl / NaOH dissolve->adjust_ph final_vol Bring to Final Volume in Volumetric Flask adjust_ph->final_vol store Store Buffer final_vol->store

Caption: Experimental workflow for preparing acetic acid buffer.

buffer_equilibrium cluster_acid Weak Acid acetic_acid CH₃COOH (Acetic Acid) acetate CH₃COO⁻ (Acetate Ion) acetic_acid->acetate Dissociation / Association proton H⁺

References

Application Notes: The Role of Acetic Acid in Cellular DNA Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetic acid is a key reagent in various protocols for the extraction of DNA from cells, particularly in the widely used alkaline lysis method for plasmid DNA isolation from bacteria. Its primary functions are to neutralize the harsh alkaline conditions used for cell lysis and to facilitate the selective precipitation of cellular debris and genomic DNA, allowing for the purification of plasmid DNA. Glacial acetic acid, a highly concentrated form, is often used in combination with a salt, such as potassium acetate or sodium acetate, to create a buffered solution that is critical for the separation process.

Principle of Action in Alkaline Lysis

The alkaline lysis method involves three key solutions. Initially, cells are resuspended in a buffer (Solution I). Then, a lysis solution (Solution II) containing a strong base (sodium hydroxide, NaOH) and a detergent (sodium dodecyl sulfate, SDS) is added. The NaOH denatures the chromosomal and plasmid DNA into single strands, while the SDS dissolves the cell membrane and denatures proteins.

The critical step involving acetic acid comes with the addition of a neutralization solution (Solution III), which typically contains acetic acid and potassium acetate.[1] The acetic acid neutralizes the NaOH. This rapid neutralization allows the small, circular plasmid DNA to quickly reanneal into its double-stranded form. In contrast, the much larger, tangled chromosomal DNA cannot reanneal correctly and, along with denatured proteins and SDS, gets precipitated out of solution. The potassium acetate also helps in this precipitation process.[2][3]

Applications

  • Plasmid DNA Extraction from Bacteria: This is the most common application of acetic acid in DNA extraction. The alkaline lysis method is a rapid, efficient, and scalable technique for obtaining high-purity plasmid DNA suitable for downstream applications such as sequencing, restriction digestion, and transformation.[2][4]

  • Genomic DNA Extraction from Fixed Cells: Acetic acid, in combination with methanol, is used as a fixative for cytogenetic studies. Methods have been developed to extract DNA from these archived fixed cells, enabling molecular analysis even after cytogenetic investigations are complete.

  • DNA Precipitation: Sodium acetate, often with its pH adjusted by acetic acid, is a common component in ethanol precipitation of DNA. The salt neutralizes the negative charge on the DNA backbone, allowing the DNA to aggregate and precipitate out of solution in the presence of alcohol.

Advantages and Limitations

The primary advantage of using acetic acid in plasmid DNA extraction is the speed and efficiency with which it separates plasmid DNA from genomic DNA and cellular debris. The method is also relatively inexpensive.

A potential limitation is that harsh lysis conditions can sometimes damage the plasmid DNA. It is crucial to handle the cell lysate gently after the addition of the lysis buffer to avoid shearing the large chromosomal DNA, which could then contaminate the plasmid prep.

Quantitative Data Summary

The following table summarizes typical quantitative results from plasmid DNA extraction using an alkaline lysis method involving acetic acid. The actual yield and purity can vary depending on the bacterial strain, plasmid copy number, and culture volume.

ParameterTypical ValueMethod of Measurement
DNA Yield 5 - 15 µg per 1.5 mL of overnight cultureSpectrophotometry (A260)
DNA Purity (A260/A280) 1.8 - 2.0Spectrophotometry
DNA Purity (A260/A230) > 2.0Spectrophotometry
Plasmid Form > 90% supercoiledAgarose Gel Electrophoresis

Experimental Protocols

Protocol 1: Plasmid DNA Miniprep using Alkaline Lysis

This protocol is designed for the extraction of plasmid DNA from a 1.5 mL overnight culture of E. coli.

Materials:

  • Solution I (Resuspension Buffer): 50 mM Glucose, 25 mM Tris-Cl (pH 8.0), 10 mM EDTA (pH 8.0). Store at 4°C.

  • Solution II (Lysis Buffer): 0.2 N NaOH, 1% (w/v) SDS. Prepare fresh and store at room temperature.

  • Solution III (Neutralization Buffer): 3 M Potassium Acetate, 5 M Acetic Acid (prepare by adding 60 mL of 5 M potassium acetate, 11.5 mL of glacial acetic acid, and 28.5 mL of water). Store at 4°C.

  • Isopropanol, ice-cold

  • 70% Ethanol, ice-cold

  • TE buffer or nuclease-free water

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Procedure:

  • Pellet 1.5 mL of an overnight bacterial culture by centrifuging at 12,000 x g for 1 minute at 4°C.

  • Discard the supernatant and resuspend the bacterial pellet in 100 µL of ice-cold Solution I by vortexing.

  • Add 200 µL of Solution II and gently mix by inverting the tube 4-6 times until the solution becomes clear and viscous. Do not vortex.

  • Add 150 µL of ice-cold Solution III and mix immediately by inverting the tube 4-6 times. A white precipitate should form.

  • Incubate on ice for 3-5 minutes.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a fresh microcentrifuge tube.

  • Add 0.7 volumes of isopropanol to the supernatant, mix, and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the plasmid DNA.

  • Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the DNA pellet in 20-50 µL of TE buffer or nuclease-free water.

Visualizations

DNA_Extraction_Workflow start Start: Bacterial Culture pellet 1. Pellet Cells (Centrifugation) start->pellet resuspend 2. Resuspend in Solution I (Glucose, Tris, EDTA) pellet->resuspend lyse 3. Lyse Cells in Solution II (NaOH, SDS) resuspend->lyse neutralize 4. Neutralize with Solution III (Acetic Acid, K-Acetate) lyse->neutralize precipitate_debris 5. Precipitate Debris (Centrifugation) neutralize->precipitate_debris supernatant 6. Collect Supernatant (Contains Plasmid DNA) precipitate_debris->supernatant precipitate_dna 7. Precipitate DNA (Isopropanol) supernatant->precipitate_dna wash_dna 8. Wash DNA (70% Ethanol) precipitate_dna->wash_dna resuspend_dna 9. Resuspend Purified DNA (TE Buffer/Water) wash_dna->resuspend_dna end End: Purified Plasmid DNA resuspend_dna->end

Caption: Workflow of plasmid DNA extraction using the alkaline lysis method.

Acetic_Acid_Mechanism cluster_lysis Cell Lysis (Alkaline) cluster_neutralization Neutralization cluster_separation Separation lysis_components NaOH + SDS Denatures DNA (ssDNA) & Proteins neutralization_step Addition of Acetic Acid + K-Acetate Neutralizes NaOH lysis_components->neutralization_step Step 1 plasmid_renature Small Plasmid DNA Rapidly reanneals (dsDNA) Remains in solution neutralization_step->plasmid_renature Step 2a gdna_precipitate Large Genomic DNA & Proteins Precipitate with SDS Removed by centrifugation neutralization_step->gdna_precipitate Step 2b

Caption: Role of acetic acid in selective precipitation during alkaline lysis.

References

Acetic Acid in Protein Precipitation: A Detailed Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The precipitation of proteins is a fundamental technique in biochemistry, crucial for concentrating dilute samples, removing interfering substances, and preparing proteins for downstream analysis such as electrophoresis, mass spectrometry, and western blotting.[1][2][3][4] While various methods exist, acid precipitation is a widely employed strategy. This document provides a detailed overview of the use of acids, with a specific focus on acetic acid and its more effective derivative, trichloroacetic acid (TCA), for protein precipitation in a laboratory setting.

The Role of Acetic Acid in Protein Precipitation

Acetic acid, a weak organic acid, can induce protein precipitation by altering the pH of the solution.[5] Every protein has a specific isoelectric point (pI), the pH at which its net charge is zero. At this point, protein solubility is at its minimum, leading to aggregation and precipitation. By introducing an acid and lowering the pH, the surface charges of the protein are altered, disrupting the repulsive electrostatic forces between protein molecules and causing them to precipitate.

However, it is important to note that acetic acid on its own is generally not a highly effective precipitating agent for most proteins. Its primary role in some protocols is as a component in a solvent mixture to facilitate precipitation.

A notable application of acetic acid is in Solvent-Induced Protein Precipitation (SIP) , a technique used in drug target discovery. This method utilizes a mixture of organic solvents like acetone and ethanol with a small amount of acetic acid. The organic solvents decrease the dielectric constant of the solution and disrupt the hydration shell around the protein, while the acetic acid contributes to the denaturation process, leading to precipitation. Ligand-bound proteins are often more stable and resistant to this denaturation, allowing for their separation from unbound proteins.

Trichloroacetic Acid (TCA): A More Potent Alternative

Trichloroacetic acid (TCA), a halogenated derivative of acetic acid, is a much stronger acid and a more widely and effectively used protein precipitant. The mechanism of TCA precipitation is more complex than simple pH alteration. It is believed to involve the formation of a stable, partially structured "molten globule-like" intermediate that is prone to aggregation. The trichloroacetate moiety itself is crucial for this process. TCA is particularly useful for concentrating proteins and removing contaminants like salts and detergents before downstream applications such as SDS-PAGE or 2D-gel electrophoresis. However, a significant drawback of TCA precipitation is that it causes protein denaturation, making it unsuitable for studies requiring the protein to remain in its native, functional state.

Comparative Analysis of Precipitation Methods

The choice of precipitation method depends on the specific protein, the starting sample volume, and the intended downstream application. Below is a summary of common precipitation methods and their key characteristics.

MethodPrincipleProtein StateAdvantagesDisadvantages
Acetic Acid (in SIP) Solvent denaturation, pH alterationDenaturedUseful for drug target discovery, simple reagents.Inefficient when used alone, specific application.
Trichloroacetic Acid (TCA) Acid-induced denaturation and aggregationDenaturedHighly effective for concentrating proteins, removes many contaminants.Denatures proteins, pellets can be difficult to resolubilize.
TCA / Acetone Combination of acid precipitation and solvent washDenaturedEfficient precipitation and removal of acid-soluble contaminants.Denatures proteins, requires multiple steps.
Acetone Reduction of solvent dielectric constantMostly DenaturedEfficient protein recovery, can remove some interfering substances.Can cause denaturation, pellets may be difficult to dissolve.
Ammonium Sulfate ("Salting Out") High salt concentration reduces protein solubilityNative (usually)Preserves protein structure and function, allows for fractional precipitation.High salt concentration in the pellet requires removal (e.g., dialysis).

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Precipitation

This protocol is suitable for concentrating proteins from a solution and removing interfering substances prior to SDS-PAGE.

Materials:

  • Protein sample

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Ice-cold acetone

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Place the protein sample in a microcentrifuge tube on ice.

  • Add 100% TCA solution to the sample to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein sample for a final concentration of 20%.

  • Vortex briefly to mix.

  • Incubate on ice for 30-60 minutes. For very dilute samples, this incubation can be extended overnight.

  • Centrifuge at 14,000 x g for 10-15 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the protein pellet. The pellet may appear as a white or off-white precipitate.

  • Wash the pellet by adding 200-500 µL of ice-cold acetone. This step helps to remove residual TCA.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone.

  • Repeat the acetone wash (steps 7-9) one more time for a total of two washes.

  • Air-dry the pellet for 5-10 minutes to remove any remaining acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the pellet in an appropriate buffer for your downstream application (e.g., SDS-PAGE sample buffer).

Protocol 2: Solvent-Induced Protein Precipitation (SIP) for Drug Target Discovery

This protocol is adapted from methods used to identify protein targets of small molecules.

Materials:

  • Cell lysate or protein extract

  • Drug/small molecule of interest dissolved in a suitable solvent (e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Precipitation solution: Acetone/Ethanol/Acetic Acid (50:50:0.1, v/v/v)

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Aliquot the cell lysate into two microcentrifuge tubes.

  • To one tube, add the drug of interest to the desired final concentration. To the other tube, add an equal volume of the vehicle control.

  • Incubate the tubes under appropriate conditions (e.g., 30 minutes at room temperature) to allow for drug-protein binding.

  • Add the precipitation solution to each tube to a specific final percentage (e.g., 15%, 16%, 17% v/v). The optimal percentage may need to be determined empirically.

  • Vortex briefly to mix.

  • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for precipitation.

  • Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 20 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the soluble (non-precipitated) proteins.

  • The protein profile of the supernatants from the drug-treated and vehicle-treated samples can then be compared using quantitative proteomics to identify proteins that were stabilized by drug binding and thus remained in the supernatant.

Visualizations

experimental_workflow_tca cluster_sample_prep Sample Preparation cluster_centrifugation Centrifugation & Washing cluster_final_steps Final Steps start Protein Sample add_tca Add 100% TCA (Final conc. 10-20%) start->add_tca 1 incubate Incubate on Ice (30-60 min) add_tca->incubate 2 centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge1 3 wash Wash with Cold Acetone (2x) centrifuge1->wash 4 centrifuge2 Centrifuge (14,000 x g, 5 min, 4°C) wash->centrifuge2 5 air_dry Air-dry Pellet centrifuge2->air_dry 6 resuspend Resuspend in Buffer air_dry->resuspend 7 end Downstream Analysis resuspend->end 8

Caption: Workflow for TCA Protein Precipitation.

logical_relationship_sip cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis cell_lysate Cell Lysate incubation Incubation cell_lysate->incubation drug Drug drug->incubation vehicle Vehicle vehicle->incubation precipitation Add Acetone/Ethanol/Acetic Acid Precipitation incubation->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_drug Supernatant (Drug) centrifugation->supernatant_drug supernatant_vehicle Supernatant (Vehicle) centrifugation->supernatant_vehicle proteomics Quantitative Proteomics supernatant_drug->proteomics supernatant_vehicle->proteomics target_id Target Identification proteomics->target_id

Caption: Logic of Solvent-Induced Precipitation.

References

Application Note: Determination of Acetic Acid Concentration in Vinegar via Titration

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the determination of acetic acid (CH₃COOH) concentration in commercially available vinegar samples using a classic acid-base titration method. The protocol employs a standardized solution of sodium hydroxide (NaOH) as the titrant and phenolphthalein as the indicator. This method is a fundamental analytical technique widely used in quality control for food products and in various research settings. The described procedure is accurate, reliable, and can be readily implemented in a standard laboratory environment.

Introduction

Vinegar is a dilute aqueous solution of acetic acid, produced by the fermentation of ethanol.[1][2] The concentration of acetic acid in vinegar typically ranges from 4% to 8% by volume for table vinegar, but can be significantly higher for other varieties like pickling vinegar.[1][3] Titration is a quantitative chemical analysis method used to determine the unknown concentration of an identified analyte.[1] In this application, the concentration of acetic acid in a vinegar sample is determined by titrating it with a strong base, sodium hydroxide, of a known concentration. The reaction is a neutralization reaction where acetic acid reacts with sodium hydroxide in a 1:1 stoichiometric ratio to produce sodium acetate and water. The balanced chemical equation for this reaction is:

CH₃COOH(aq) + NaOH(aq) → CH₃COONa(aq) + H₂O(l)

The equivalence point of the titration, where the moles of NaOH added are equal to the initial moles of CH₃COOH, is visualized using the pH indicator phenolphthalein. Phenolphthalein is colorless in acidic solutions and turns pink in basic solutions, with the color change occurring around pH 8.2-10. This makes it a suitable indicator for the titration of a weak acid (acetic acid) with a strong base (sodium hydroxide), as the pH at the equivalence point will be slightly basic.

Experimental Protocol

1. Materials and Reagents

Reagent/Material Specification Supplier Catalog No.
Sodium Hydroxide (NaOH)0.1 M Standardized Solution[Supplier Name][Catalog Number]
Phenolphthalein Indicator1% (w/v) in Ethanol[Supplier Name][Catalog Number]
Vinegar SampleCommercial White VinegarN/AN/A
Deionized WaterHigh-PurityN/AN/A
50 mL BuretteClass A[Supplier Name][Catalog Number]
10 mL Volumetric PipetteClass A[Supplier Name][Catalog Number]
250 mL Erlenmeyer Flasks[Supplier Name][Catalog Number]
Pipette Bulb[Supplier Name][Catalog Number]
Funnel[Supplier Name][Catalog Number]
Ring Stand and Burette Clamp[Supplier Name][Catalog Number]

2. Preparation of Solutions

  • 0.1 M Sodium Hydroxide Solution: A standardized 0.1 M NaOH solution is required for this titration. If not purchased pre-standardized, it can be prepared and standardized against a primary standard like potassium hydrogen phthalate (KHP).

  • Phenolphthalealein Indicator Solution: To prepare a 1% phenolphthalein solution, dissolve 1.0 g of phenolphthalein powder in 100 mL of 95% ethanol.

3. Experimental Workflow

The following diagram illustrates the key steps in the titration process.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Rinse and fill burette with 0.1 M NaOH B Pipette 10.00 mL of vinegar into Erlenmeyer flask C Add ~20 mL deionized water and 2-3 drops of phenolphthalein D Record initial burette volume C->D E Titrate with NaOH while swirling flask D->E F Observe for faint, persistent pink color E->F G Record final burette volume F->G H Calculate volume of NaOH used G->H I Calculate moles of NaOH H->I J Determine moles of acetic acid I->J K Calculate concentration of acetic acid J->K

Caption: Experimental workflow for the titration of acetic acid in vinegar.

4. Detailed Titration Procedure

  • Burette Preparation: Rinse a 50 mL burette with deionized water, followed by a rinse with a small amount of the 0.1 M NaOH solution. Fill the burette with the 0.1 M NaOH solution, ensuring there are no air bubbles in the tip. Record the initial volume to two decimal places.

  • Sample Preparation: Using a 10 mL volumetric pipette, transfer 10.00 mL of the vinegar sample into a 250 mL Erlenmeyer flask.

  • Dilution and Indicator Addition: Add approximately 20 mL of deionized water to the Erlenmeyer flask to increase the volume and make the endpoint color change more visible. Add 2-3 drops of phenolphthalein indicator solution to the flask. The solution should be colorless.

  • Titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing. A temporary pink color may appear where the NaOH is added, but it will disappear upon swirling.

  • Endpoint Determination: As the equivalence point is approached, the pink color will persist for longer periods. At this stage, add the NaOH drop by drop until the addition of a single drop results in a faint but persistent pink color that remains for at least 30 seconds after swirling. This is the endpoint of the titration.

  • Volume Recording: Record the final volume of the NaOH solution in the burette to two decimal places.

  • Replicates: Repeat the titration at least two more times to ensure the results are consistent and reliable. The volumes of NaOH used should be within ±0.1 mL of each other.

5. Data Presentation and Calculations

The following tables should be used to record and present the experimental data.

Table 1: Titration Data

Trial Initial Burette Reading (mL) Final Burette Reading (mL) Volume of NaOH Used (mL)
1
2
3
Average

Calculations:

  • Average Volume of NaOH Used: Calculate the average volume of NaOH solution used from the three trials.

  • Moles of NaOH Used: Moles of NaOH = Molarity of NaOH × Average Volume of NaOH in Liters

  • Moles of Acetic Acid: Based on the 1:1 stoichiometry of the reaction, the moles of acetic acid are equal to the moles of NaOH used at the equivalence point. Moles of CH₃COOH = Moles of NaOH

  • Molarity of Acetic Acid in Vinegar: Molarity of CH₃COOH = Moles of CH₃COOH / Volume of Vinegar Sample in Liters

  • Concentration of Acetic Acid in g/L: Concentration (g/L) = Molarity of CH₃COOH × Molar Mass of CH₃COOH (60.05 g/mol )

  • Mass Percent of Acetic Acid: To calculate the mass percent, the density of the vinegar is required (assume approximately 1.005 g/mL for 5% vinegar). Mass of Vinegar Sample = Volume of Vinegar Sample × Density of Vinegar Mass of Acetic Acid = Moles of CH₃COOH × Molar Mass of CH₃COOH Mass Percent (%) = (Mass of Acetic Acid / Mass of Vinegar Sample) × 100

Table 2: Calculated Results

Parameter Value
Average Volume of NaOH Used (mL)
Molarity of NaOH (M)0.1
Moles of NaOH Used (mol)
Moles of Acetic Acid (mol)
Molarity of Acetic Acid (M)
Concentration of Acetic Acid (g/L)
Mass Percent of Acetic Acid (%)

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

  • Sodium hydroxide is a corrosive substance. Handle with care and avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Handle all chemicals in a well-ventilated area.

This application note details a robust and accurate method for determining the concentration of acetic acid in vinegar using acid-base titration. By following the outlined protocol, researchers, scientists, and quality control professionals can reliably quantify the acetic acid content in various vinegar samples. The use of clear data tables and a logical workflow ensures reproducibility and ease of use.

References

Application Notes and Protocols: Acetic Acid in Non-Aqueous Acid-Base Titrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of acetic acid in non-aqueous acid-base titrations. This technique is particularly valuable for the quantitative analysis of weakly basic drugs and other organic compounds that are insoluble in water or provide poorly defined endpoints in aqueous titrations. Glacial acetic acid, as a protogenic solvent, enhances the basicity of weak bases, allowing for their accurate determination with a strong acid titrant, typically perchloric acid.

Principle of Non-Aqueous Titration in Acetic Acid

Non-aqueous titrations in acetic acid are based on the Brønsted-Lowry acid-base theory.[1] In an anhydrous acetic acid medium, the weakly basic analyte competes more effectively for protons, leading to a sharper and more defined endpoint compared to aqueous solutions.[2]

When a strong acid, such as perchloric acid (HClO₄), is dissolved in glacial acetic acid, the acetic acid acts as a base and becomes protonated, forming the onium ion (CH₃COOH₂⁺).[3] This onium ion is a very strong acidic species and readily donates its proton to the weak base (B) being titrated.[3]

The overall reaction mechanism can be summarized as follows:

  • Formation of the Titrant: HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺[3]

  • Titration Reaction: B + CH₃COOH₂⁺ ⇌ BH⁺ + CH₃COOH

This method is widely employed in pharmacopoeial assays for its simplicity, accuracy, and cost-effectiveness.

Key Applications in Pharmaceutical Analysis

Non-aqueous titration in acetic acid is a cornerstone of pharmaceutical analysis for the quality control of numerous drug substances. Its applications include:

  • Assay of Weakly Basic Drugs: Many active pharmaceutical ingredients (APIs) are weak bases, such as amines, alkaloids, and antihistamines.

  • Analysis of Hydrohalide Salts of Bases: With the addition of mercuric acetate, the halide ion can be replaced by the acetate ion, which is a strong base in acetic acid, allowing for the titration of the base.

  • Purity Determination: The technique is used to determine the purity of raw materials and finished products.

Experimental Protocols

Reagents and Solutions Preparation

3.1.1. Preparation of 0.1 M Perchloric Acid in Glacial Acetic Acid

  • Mix 8.5 ml of 72% perchloric acid with 900 ml of glacial acetic acid with constant stirring.

  • Slowly add 30 ml of acetic anhydride to the solution. Acetic anhydride is added to react with the water present in the perchloric acid and glacial acetic acid, rendering the solution anhydrous. Caution: The reaction between perchloric acid and acetic anhydride is explosive if the perchloric acid is not well diluted with glacial acetic acid beforehand.

  • Dilute the solution to 1000 ml with glacial acetic acid and allow it to stand for 24 hours before use to ensure the reaction with water is complete.

3.1.2. Standardization of 0.1 M Perchloric Acid

  • Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours.

  • Dissolve the KHP in 25 ml of glacial acetic acid. Gentle warming may be necessary to facilitate dissolution.

  • Add 2-3 drops of crystal violet indicator (0.5% w/v in glacial acetic acid).

  • Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.

  • Perform a blank titration with 25 ml of glacial acetic acid and subtract the blank value from the titrant volume.

  • Calculate the molarity of the perchloric acid solution. Each ml of 0.1 M perchloric acid is equivalent to 0.02042 g of potassium hydrogen phthalate.

3.1.3. Preparation of Visual Indicators

IndicatorPreparation
Crystal Violet0.5% w/v solution in glacial acetic acid.
α-Naphtholbenzein0.2% w/v solution in glacial acetic acid.
Oracet Blue B0.5% w/v solution in glacial acetic acid.
Quinaldine Red0.1% w/v solution in methanol.
General Titration Procedure (Visual Endpoint)
  • Accurately weigh a suitable amount of the sample and dissolve it in an appropriate volume of glacial acetic acid.

  • Add 2-3 drops of the selected indicator.

  • Titrate with standardized 0.1 M perchloric acid to the endpoint, as indicated by the color change of the indicator.

  • Perform a blank determination and make any necessary corrections.

Potentiometric Titration

For colored or turbid solutions where a visual endpoint is difficult to observe, potentiometric titration is the method of choice.

  • Apparatus: A potentiometer or pH meter equipped with a suitable indicator electrode (e.g., glass electrode) and a reference electrode (e.g., calomel or silver-silver chloride electrode). A combined electrode, such as the Solvotrode easyClean, is also commonly used.

  • Procedure:

    • Prepare the sample solution as described for the visual titration.

    • Immerse the electrodes in the sample solution and start the stirrer.

    • Add the titrant in small increments and record the potential (in millivolts) after each addition.

    • Continue the titration beyond the equivalence point.

    • The endpoint is determined by the point of maximum inflection on the titration curve (a plot of potential versus titrant volume). This can be more accurately determined by plotting the first or second derivative of the titration curve.

Application Protocols for Specific Drug Assays

Assay of Ephedrine Hydrochloride

Principle: The chloride ion in ephedrine HCl is too weakly basic to be titrated directly. Mercuric acetate is added to replace the chloride ion with the acetate ion, which is a strong base in acetic acid and can be titrated with perchloric acid.

Procedure:

  • Accurately weigh about 0.17 g of Ephedrine Hydrochloride.

  • Dissolve in 10 ml of mercuric acetate solution by warming gently.

  • Add 50 ml of acetone and mix.

  • Titrate with standardized 0.1 M perchloric acid using 1 ml of a saturated solution of methyl orange in acetone as the indicator, until a red color is obtained.

  • Carry out a blank titration.

  • Factor: Each ml of 0.1 M perchloric acid is equivalent to 0.02017 g of ephedrine hydrochloride.

Assay of Sodium Benzoate

Principle: Sodium benzoate, the salt of a weak acid, behaves as a weak base in glacial acetic acid and can be directly titrated with perchloric acid.

Procedure:

  • Accurately weigh about 0.25 g of Sodium Benzoate.

  • Dissolve in 20 ml of anhydrous glacial acetic acid, warming to 50°C if necessary, and then cool.

  • Titrate with standardized 0.1 M perchloric acid, using 0.05 ml of 1-naphtholbenzein solution as the indicator.

  • Carry out a blank titration.

  • Factor: Each ml of 0.1 M perchloric acid is equivalent to 0.01441 g of C₇H₅NaO₂.

Data Presentation

Table 1: Titrant and Standard Information

ParameterValueReference
TitrantPerchloric Acid (HClO₄) in Glacial Acetic Acid
Molarity0.1 M
Primary StandardPotassium Hydrogen Phthalate (KHP)
Equivalence (KHP)1 ml of 0.1 M HClO₄ ≡ 0.02042 g KHP

Table 2: Visual Indicators for Non-Aqueous Titration in Acetic Acid

IndicatorColor in Basic MediumColor in Acidic MediumPreparation
Crystal VioletVioletYellowish-green0.5% w/v in glacial acetic acid
α-NaphtholbenzeinBlue/Blue-greenOrange/Dark-green0.2% w/v in glacial acetic acid
Oracet Blue BBluePink0.5% w/v in glacial acetic acid
Quinaldine RedMagentaAlmost colorless0.1% w/v in methanol

Table 3: Quantitative Data for Specific Drug Assays

AnalyteSample Weight (approx.)SolventIndicatorEndpoint Color ChangeEquivalence Factor
Ephedrine HCl0.17 g10 ml Mercuric Acetate soln. + 50 ml AcetoneMethyl Orange in AcetoneYellow to Red1 ml 0.1 M HClO₄ ≡ 0.02017 g
Sodium Benzoate0.25 g20 ml Glacial Acetic Acid1-Naphtholbenzein-1 ml 0.1 M HClO₄ ≡ 0.01441 g

Mandatory Visualizations

G cluster_titrant Titrant Formation cluster_titration Titration Reaction HClO4 HClO4 CH3COOH2 CH3COOH2+ (Onium Ion) HClO4->CH3COOH2 + CH3COOH ClO4 ClO4- HClO4->ClO4 CH3COOH_solvent CH3COOH (Solvent) CH3COOH_solvent->CH3COOH2 WeakBase Weak Base (B) ProtonatedBase Protonated Base (BH+) WeakBase->ProtonatedBase + CH3COOH2+ CH3COOH_product CH3COOH (Solvent) CH3COOH2_titrant->ProtonatedBase CH3COOH2_titrant->CH3COOH_product G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis PrepTitrant Prepare & Standardize 0.1 M Perchloric Acid Titrate Titrate with Standardized Perchloric Acid PrepTitrant->Titrate PrepSample Accurately Weigh & Dissolve Sample in Glacial Acetic Acid AddIndicator Add Visual Indicator PrepSample->AddIndicator AddIndicator->Titrate Endpoint Observe Endpoint (Color Change or Potentiometric) Titrate->Endpoint RecordVolume Record Titrant Volume Endpoint->RecordVolume Calculate Calculate Analyte Content RecordVolume->Calculate

References

Application Notes and Protocols: Acetic Acid as a Carbon Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of acetic acid as a carbon source in microbial fermentation, with a focus on two key model organisms: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the primary metabolic pathways involved.

Introduction

Acetic acid, a common byproduct of microbial metabolism, can also serve as a valuable alternative carbon source for the production of biofuels and other valuable chemicals.[1] Its utilization is of significant interest in industrial biotechnology, particularly in processes where acetate is generated from lignocellulosic biomass or as a byproduct of fermentation.[1][2] However, the use of acetic acid as a primary carbon source presents both opportunities and challenges, as high concentrations can be inhibitory to microbial growth.[1][3] Understanding the metabolic pathways and optimizing fermentation conditions are crucial for efficiently converting acetate into desired products.

Metabolic Pathways for Acetic Acid Utilization

Microorganisms have evolved specific pathways to assimilate and metabolize acetic acid. The initial step in both E. coli and S. cerevisiae is the activation of acetate to acetyl-CoA.

Escherichia coli

In E. coli, acetate is primarily converted to acetyl-CoA by the enzyme acetyl-CoA synthetase (Acs). This reaction is ATP-dependent. The resulting acetyl-CoA can then enter the central carbon metabolism through the tricarboxylic acid (TCA) cycle and the glyoxylate shunt. The glyoxylate shunt is particularly important when acetate is the sole carbon source, as it bypasses the CO2-evolving steps of the TCA cycle, thus conserving carbon for biomass and product synthesis.

E_coli_acetate_metabolism AceticAcid Acetic Acid (extracellular) AceticAcid_in Acetic Acid (intracellular) AceticAcid->AceticAcid_in Transport AcetylCoA Acetyl-CoA AceticAcid_in->AcetylCoA acs (ATP -> AMP + PPi) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Glyoxylate_Shunt Glyoxylate Shunt AcetylCoA->Glyoxylate_Shunt Biomass Biomass & Products TCA_Cycle->Biomass Glyoxylate_Shunt->Biomass

Caption: Acetic acid metabolism in S. cerevisiae.

Quantitative Data on Microbial Performance with Acetic Acid

The efficiency of acetic acid utilization can be quantified by measuring key fermentation parameters such as specific growth rate, biomass yield, and product yield. The following tables summarize representative data from the literature for E. coli and S. cerevisiae.

Escherichia coli
StrainAcetic Acid (g/L)Specific Growth Rate (h⁻¹)Biomass Yield (g DCW/g acetate)ProductProduct Yield (g/g acetate)Reference
K-12 BW25113128 mM (~7.68)0.084 (at pH 6.4)---
WΔ4---2,3-butanediol and acetoin0.067
DH5α (Mutant A2)150.083---

DCW: Dry Cell Weight

Saccharomyces cerevisiae
StrainAcetic Acid (g/L)Specific Growth Rate (h⁻¹)Ethanol Yield (g/g glucose)ConditionReference
ATCC 980410 mM (~0.6)-No significant effectOxygen-limited, pH 3.0
ATCC 980420 mM (~1.2)-~35% inhibitionOxygen-limited, pH 3.0
ATCC 980450 mM (~3.0)0.05~45% inhibitionOxygen-limited, pH 3.0
424A(LNH-ST)7.5DecreasedDecreasedpH 5.0, co-fermentation with glucose and xylose
424A(LNH-ST)15DecreasedSignificantly decreasedpH 5.0, co-fermentation with glucose and xylose

Experimental Protocols

The following are generalized protocols for conducting microbial fermentation experiments using acetic acid as a carbon source. These should be adapted based on the specific microbial strain and experimental goals.

Protocol 1: Batch Fermentation of E. coli with Acetic Acid as the Sole Carbon Source

This protocol describes a typical batch fermentation of E. coli in a minimal medium with sodium acetate as the sole carbon source.

Materials:

  • E. coli strain (e.g., BW25113)

  • M9 minimal medium components

  • Sodium acetate

  • Shake flasks

  • Incubator shaker

  • Spectrophotometer

  • Sterile culture tubes and plates

Workflow:

E_coli_fermentation_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum 1. Inoculum Preparation (LB medium, overnight) Inoculate 3. Inoculation (1% v/v) Inoculum->Inoculate Media 2. Media Preparation (M9 minimal medium + Sodium Acetate) Media->Inoculate Incubate 4. Incubation (37°C, 200 rpm) Inoculate->Incubate Sampling 5. Sampling (at regular intervals) Incubate->Sampling OD 6. Measure OD600 (Growth Curve) Sampling->OD Metabolites 7. Analyze Metabolites (HPLC/Enzymatic Kits) Sampling->Metabolites

References

Acetic Acid: A Versatile Tool in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetic acid (CH₃COOH), a colorless organic liquid with a distinctive pungent odor, is a fundamental building block and versatile reagent in the pharmaceutical industry.[1][2] Its utility spans a wide range of applications, from the synthesis of complex active pharmaceutical ingredients (APIs) to the formulation of final dosage forms.[3][4] In its anhydrous form, it is known as glacial acetic acid, which is particularly valued for its purity and strength in various chemical processes.[5] This document provides detailed application notes and protocols for the use of acetic acid in pharmaceutical manufacturing, aimed at researchers, scientists, and drug development professionals.

Key Applications of Acetic Acid in Pharmaceuticals

Acetic acid's role in pharmaceutical manufacturing can be broadly categorized into four main areas:

  • Solvent and Co-solvent: Its polar protic nature makes it an excellent solvent for a wide array of organic compounds, facilitating chemical reactions and the dissolution of APIs for formulation.

  • pH Modifier and Buffering Agent: Acetic acid is widely used to adjust the pH of pharmaceutical preparations, which is crucial for drug stability, solubility, and physiological compatibility.

  • Reagent and Catalyst in API Synthesis: It serves as a critical reagent or catalyst in numerous synthetic pathways for the production of APIs.

  • Excipient in Drug Formulation: In various dosage forms, acetic acid and its salts can act as excipients to enhance drug performance and stability.

Application Note 1: Acetic Acid as a Processing Aid to Enhance API Solubility

Objective: To improve the solubility of poorly soluble, weakly basic active pharmaceutical ingredients (APIs) in organic solvents for spray drying dispersion (SDD) manufacturing.

Background: A significant portion of new chemical entities (NCEs) exhibit poor solubility in both water and common organic solvents, posing a major challenge for formulation and manufacturing. For weakly basic APIs, the use of an acid to ionize the drug can dramatically increase its solubility in organic solvents. Acetic acid is a particularly suitable processing aid for this purpose due to its moderate pKa (4.75) and its volatility, which allows for its removal during the drying process, leaving the API in its free base form within the amorphous solid dispersion.

Quantitative Data Summary:

The following table summarizes the significant increase in the solubility of Gefitinib (a weakly basic drug, pKa 7.2) in different solvent systems with the addition of acetic acid.

Solvent SystemAcetic Acid Concentration (mg/mL)Gefitinib Solubility (mg/mL)Fold Increase in Solubility
Methanol (MeOH)05.01x
Methanol (MeOH)21.819.3~4x
80:20 MeOH:H₂O04.61x
80:20 MeOH:H₂O21.850.0~10x

Experimental Protocol: Preparation of a Spray-Dried Dispersion using Acetic Acid

This protocol is adapted from a study on Gefitinib.

Materials:

  • Weakly basic API (e.g., Gefitinib)

  • Dispersion polymer (e.g., HPMCAS or HPMC)

  • Methanol (MeOH)

  • Deionized Water

  • Glacial Acetic Acid

  • Spray dryer

Procedure:

  • Solvent Preparation: Prepare the desired solvent blend (e.g., 80:20 MeOH:H₂O).

  • Polymer Dissolution: Dissolve the dispersion polymer in the solvent blend to form a clear solution.

  • API Slurry Formation: Add the API to the polymer solution to form a slurry.

  • API Solubilization: Add a predetermined amount of glacial acetic acid to the slurry while stirring. Continue stirring until the API is completely dissolved. The amount of acetic acid required will depend on the API and the solvent system and should be determined experimentally.

  • Spray Drying: Spray dry the resulting solution using appropriate spray drying parameters (e.g., inlet temperature, gas flow rate, nozzle design) to produce the amorphous solid dispersion.

  • Secondary Drying: The collected SDD powder should be further dried under vacuum to remove residual solvents, including the acetic acid.

Logical Workflow for Enhancing API Solubility:

G cluster_0 Problem cluster_1 Solution cluster_2 Process & Outcome A Poorly Soluble Weakly Basic API B Add Acetic Acid to Organic Solvent A->B Introduce C API Ionization (Acetate Salt Formation) B->C Leads to D Increased API Solubility C->D Results in E Spray Drying D->E Enables F Removal of Acetic Acid E->F During G Amorphous Solid Dispersion of Free Base API F->G Yields

Caption: Workflow for enhancing API solubility using acetic acid.

Application Note 2: Acetic Acid as a pH Modifier in Pharmaceutical Formulations

Objective: To adjust and maintain the pH of a liquid pharmaceutical formulation to ensure API stability and improve patient comfort.

Background: The pH of a pharmaceutical formulation is a critical parameter that can influence the solubility, stability, and bioavailability of the API. For many drugs, maintaining an acidic pH is necessary to prevent degradation through processes like hydrolysis or oxidation. Acetic acid is a commonly used excipient for pH adjustment in various formulations, including injections, ophthalmic solutions, and oral liquids. It is considered a GRAS (Generally Recognized As Safe) excipient.

Quantitative Data Summary:

The following table provides typical concentration ranges of acetic acid used for pH adjustment in different pharmaceutical formulations.

Formulation TypeTypical Acetic Acid ConcentrationPurpose
Ophthalmic Solutions0.1% - 1.0%pH adjustment for comfort and stability
Injectable Formulations0.1% - 2.0%pH control for API stability
Topical Solutionsup to 10%pH adjustment, antimicrobial properties
Peptide Formulations0.1% - 0.3% v/vpH stabilization to prevent aggregation

Experimental Protocol: pH Adjustment of an Aqueous Formulation

Materials:

  • Aqueous solution of the API

  • Glacial Acetic Acid (or a stock solution of known concentration)

  • Sodium Hydroxide solution (for upward pH adjustment, if needed)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Initial pH Measurement: Measure the initial pH of the API solution using a calibrated pH meter.

  • Preparation of Acetic Acid Solution: Prepare a stock solution of acetic acid (e.g., 1M or 10% v/v) to allow for controlled addition.

  • Titration: While gently stirring the API solution, slowly add the acetic acid stock solution dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution. Allow the reading to stabilize after each addition of acid.

  • Final Adjustment: Continue adding the acetic acid solution until the target pH is reached. If the target pH is overshot, a dilute solution of a suitable base (e.g., sodium hydroxide) can be used for back-titration.

  • Final Volume Adjustment: If necessary, add the appropriate solvent (e.g., water for injection) to reach the final target volume of the formulation.

  • Final pH Confirmation: Measure and record the final pH of the formulation.

Decision Pathway for pH Adjustment:

G Start Start: API in Aqueous Solution Measure_pH Measure Initial pH Start->Measure_pH Check_pH Is pH > Target pH? Measure_pH->Check_pH Add_Acid Add Acetic Acid Solution Dropwise Check_pH->Add_Acid Yes Target_Reached Target pH Reached Check_pH->Target_Reached No Remeasure_pH Remeasure pH Add_Acid->Remeasure_pH Remeasure_pH->Check_pH End End: Formulation at Desired pH Target_Reached->End

Caption: Decision pathway for pH adjustment using acetic acid.

Application Note 3: Acetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Objective: To utilize acetic acid in various steps of Fmoc-based solid-phase peptide synthesis, including resin cleavage and work-up procedures.

Background: Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the production of therapeutic peptides. Acetic acid finds several uses in this process. It can be used as a solvent for reagents, in cleavage cocktails to release the synthesized peptide from the resin, and in work-up procedures to precipitate and purify the final product.

Experimental Protocol: Use of Acetic Acid in Peptide Cleavage and Work-up

This protocol describes a general procedure and may need optimization depending on the specific peptide sequence and resin used.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O/DODT)

  • Glacial Acetic Acid

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in a suitable solvent (e.g., DCM) and then wash thoroughly.

  • Cleavage: Treat the resin with a cleavage cocktail (the composition of which depends on the protecting groups used) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and by-products.

  • Dissolution in Acetic Acid Solution: Dissolve the crude peptide pellet in a dilute aqueous acetic acid solution (e.g., 10% v/v). This step helps in dissolving the peptide for subsequent purification.

  • Lyophilization: Freeze the peptide solution and lyophilize to obtain the crude peptide as a fluffy powder.

  • Purification: The crude peptide is then typically purified by reverse-phase HPLC, often using mobile phases containing a small percentage of acetic acid or trifluoroacetic acid for pH control.

Workflow for Peptide Cleavage and Purification:

G A Peptide-Bound Resin B Cleavage with TFA-based Cocktail A->B C Precipitation in Cold Diethyl Ether B->C D Crude Peptide Pellet C->D E Dissolution in Aqueous Acetic Acid D->E F Lyophilization E->F G Purification (RP-HPLC) F->G H Pure Peptide G->H

Caption: Workflow of peptide cleavage and purification.

References

Application Notes and Protocols for Using Acetic Acid in Cell Culture Media pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. Typically, cell culture media are buffered to a pH between 7.2 and 7.4 to ensure optimal cell growth, viability, and function. While strong acids such as hydrochloric acid (HCl) and strong bases like sodium hydroxide (NaOH) are the industry standard for pH adjustment, there are specific research applications where the use of a weak acid, such as acetic acid, may be considered.

These application notes provide a comprehensive overview of the use of acetic acid for pH adjustment in cell culture media. We will cover the principles, potential metabolic consequences, and detailed protocols for its application. These guidelines are intended for researchers, scientists, and drug development professionals who are exploring alternative pH adjustment methods or investigating the metabolic effects of acetate on their cell lines.

Principles of pH Control in Cell Culture

Standard Buffering Systems

Most cell culture media are buffered by a bicarbonate-carbon dioxide system, which mimics the physiological buffering system in the blood. This system requires a controlled CO₂ environment (typically 5-10%) in the incubator to maintain the desired pH. The equilibrium is as follows:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

Phenol red is often included in media as a pH indicator, turning yellow in acidic conditions (below pH 6.8) and pink/purple in alkaline conditions (above pH 8.2).

Use of Strong vs. Weak Acids for pH Adjustment

Strong acids , like HCl, are typically used to lower the pH of cell culture media. They completely dissociate in solution, providing a rapid and predictable change in pH. However, this can lead to localized pH drops if not added slowly and with thorough mixing. The addition of HCl also increases the osmolality of the medium by adding chloride ions.

Weak acids , such as acetic acid, only partially dissociate in solution. Acetic acid has a pKa of approximately 4.76, meaning its optimal buffering range is between pH 3.76 and 5.76.[1] When used to adjust the pH of media to the physiological range of 7.2-7.4, it will have a very low buffering capacity. The primary species present at this pH will be the acetate ion (CH₃COO⁻), which can be metabolized by cells.

Acetic Acid and its Metabolite, Acetate, in Cell Culture

Endogenous Acetate Production

Acetate is a common metabolic byproduct in rapidly proliferating cell cultures, particularly in Chinese Hamster Ovary (CHO) cells.[2] It is generated from the overflow metabolism of glucose and can contribute to a decrease in the pH of the culture medium over time.

Exogenous Acetate and its Metabolic Impact

When acetic acid is added to cell culture media for pH adjustment, it introduces exogenous acetate. This acetate can be actively transported into the cell and converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). Acetyl-CoA is a central metabolite that can enter several key pathways:

  • Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA can be used for energy production in the mitochondria.

  • Lipogenesis: It is a precursor for the synthesis of fatty acids and cholesterol.

  • Protein Acetylation: Acetyl-CoA is the acetyl group donor for the post-translational modification of proteins, including histones, which can regulate gene expression.

The addition of acetate can therefore have significant and complex effects on cell metabolism, which may be desirable in some experimental contexts but could be an unwanted variable in others.

Quantitative Data on Acetate Effects in Cell Culture

The following tables summarize the observed effects of acetate on various cell lines from published studies. It is crucial to note that the impact of acetate is cell-line specific and concentration-dependent.

Cell LineAcetate ConcentrationObserved EffectReference
Chinese Hamster Ovary (CHO)< 20 mMLimited inhibitory effect on cell growth.[2]
Hybridoma (Cp9B)1 g/L (~10.2 mM Potassium Acetate)Inhibited cell growth but increased specific antibody productivity.[3][4]
Human Gastric Adenocarcinoma (AGS)Up to 12.5 mMStimulated cell viability and proliferation in a dose-dependent manner.
Human Gastric Adenocarcinoma (AGS)> 12.5 mMInhibited cell growth in a dose-dependent manner.
Bovine Mammary Epithelial Cells12 mMInduced de novo lipogenesis.

Table 1: Effects of Exogenous Acetate on Cell Growth and Viability

Cell LineAcetate ConcentrationImpact on Protein ProductionReference
Hybridoma (Cp9B)1 g/L (~10.2 mM Potassium Acetate)Increased specific antibody productivity.
HEK293Not specifiedAddition of sodium acetate had an impact on internal metabolism and fluxes associated with the TCA cycle, suggesting a connection with protein production.

Table 2: Effects of Exogenous Acetate on Recombinant Protein Production

Experimental Protocols

Preparation of a Sterile Acetic Acid Stock Solution

Caution: Glacial acetic acid is corrosive and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Materials:

    • Glacial acetic acid (reagent grade or higher)

    • Nuclease-free water or cell culture grade water

    • Sterile, conical tubes (e.g., 15 mL or 50 mL)

    • Sterile-filterable syringe and a 0.22 µm syringe filter

  • Procedure for a 1 M Stock Solution:

    • In a chemical fume hood, carefully add 57.5 µL of glacial acetic acid to 942.5 µL of nuclease-free water in a sterile conical tube. This will yield 1 mL of a 1 M acetic acid solution.

    • Cap the tube and mix well by inverting.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Label the tube clearly with the contents (1 M Acetic Acid), date, and your initials.

    • Store the stock solution at 4°C.

Protocol for pH Adjustment of Cell Culture Media with Acetic Acid

This protocol should be considered an experimental procedure and must be validated for each specific cell line and application.

  • Materials:

    • Prepared cell culture medium (e.g., DMEM, RPMI-1640) at room temperature

    • Sterile 1 M Acetic Acid stock solution

    • Calibrated pH meter with a sterile probe

    • Sterile serological pipettes

    • Stir plate and sterile stir bar

  • Procedure:

    • Place the container of cell culture medium on a stir plate with a sterile stir bar and begin gentle stirring.

    • Aseptically introduce the calibrated and sterile pH probe into the medium.

    • Allow the pH reading to stabilize.

    • If the pH is higher than the target (e.g., 7.6), add a small, precise volume of the sterile 1 M acetic acid stock solution dropwise while the medium is stirring. Start with a very small volume (e.g., 0.1 mL per liter of medium).

    • Allow the pH to stabilize for several minutes after each addition.

    • Continue adding small increments of the acetic acid solution until the pH is approximately 0.1-0.2 units above the final target pH. This is because the pH may drop slightly after filter sterilization.

    • Record the total volume of acetic acid added.

    • Once the desired pH is reached, remove the pH probe and stir bar.

    • Filter-sterilize the final medium using a 0.22 µm filter unit.

    • It is highly recommended to perform a final pH check on a small aliquot of the sterilized medium.

Important Considerations:

  • Metabolic Effects: Be aware that you are introducing acetate, a potential energy source and metabolic modulator, into your culture. This could be a confounding factor in your experiments.

  • Osmolality: The addition of acetic acid will increase the osmolality of the medium. It is advisable to measure the osmolality of the final medium to ensure it remains within the acceptable range for your cells (typically 290-330 mOsm/kg).

  • Validation: It is crucial to validate the performance of your cell line in media adjusted with acetic acid compared to standard HCl-adjusted media. Monitor cell growth, viability, and any specific functional readouts (e.g., protein production).

Visualizations

Chemical Equilibrium of Acetic Acid

CH3COOH Acetic Acid (Weak Acid) CH3COO- Acetate Ion (Conjugate Base) CH3COOH->CH3COO- Dissociation (pKa ~4.76) H2O Water H3O+ Hydronium Ion H2O->H3O+ Protonation cluster_prep Preparation cluster_adjust Adjustment cluster_qc Quality Control prep_media Prepare Basal Medium measure_ph Measure Initial pH prep_media->measure_ph prep_aa Prepare Sterile 1M Acetic Acid add_aa Add Acetic Acid Dropwise prep_aa->add_aa measure_ph->add_aa If pH is high stabilize Allow pH to Stabilize add_aa->stabilize stabilize->add_aa Re-adjust if needed filter_sterilize Filter Sterilize (0.22 µm) stabilize->filter_sterilize pH is correct final_ph Final pH Check filter_sterilize->final_ph check_osmo Check Osmolality final_ph->check_osmo Ready for Use Ready for Use check_osmo->Ready for Use Acetic_Acid Acetic Acid (in medium) Acetate Acetate Acetic_Acid->Acetate Dissociates Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA ACSS enzyme TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Lipogenesis Lipogenesis Acetyl_CoA->Lipogenesis Protein_Acetylation Protein Acetylation Acetyl_CoA->Protein_Acetylation Energy Energy (ATP) TCA_Cycle->Energy Fatty_Acids Fatty Acids, Cholesterol Lipogenesis->Fatty_Acids Gene_Regulation Gene Regulation Protein_Acetylation->Gene_Regulation

References

Troubleshooting & Optimization

Troubleshooting pH instability in acetate buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical support center for acetate buffer systems. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding pH instability in acetate buffer systems.

Troubleshooting Guide

This section provides solutions to common problems encountered during the preparation and use of acetate buffers.

Question: My acetate buffer's pH is drifting downwards over time. What could be the cause?

Answer: A downward pH drift in your acetate buffer can be attributed to several factors:

  • Carbon Dioxide Absorption: Acetate buffers, particularly those with a pH approaching the upper end of their buffering range (around 5.76), can absorb atmospheric carbon dioxide (CO2). Dissolved CO2 forms carbonic acid, which can slowly lower the pH of the buffer. To mitigate this, always keep your buffer containers tightly sealed when not in use.[1][2][3]

  • Microbial Contamination: Aqueous buffer solutions can be a breeding ground for microorganisms, especially if not prepared with sterile water or stored for extended periods at room temperature.[1][4] Microbial growth can produce acidic byproducts, leading to a decrease in pH. It is recommended to prepare buffers with high-purity water, consider sterile filtration for long-term storage, and visually inspect for any signs of cloudiness before use.

  • Improper Storage: Storing buffers in containers that are not chemically inert can lead to leaching of acidic substances, affecting the pH. Always use high-quality, well-cleaned glass or chemically resistant plastic containers for buffer storage.

Question: The pH of my acetate buffer changes significantly when I change the temperature. Why is this happening and how can I control it?

Answer: The pH of an acetate buffer is sensitive to temperature changes. Here's why and how to manage it:

  • Temperature Dependence of pKa: The pKa of acetic acid, the acidic component of the buffer, changes with temperature. As the temperature increases, the pKa of acetic acid slightly decreases, which can lead to a decrease in the buffer's pH. Conversely, a decrease in temperature can cause an increase in pH.

  • Best Practices for Temperature Control:

    • Calibrate at Working Temperature: Calibrate your pH meter and measure the buffer's pH at the same temperature at which you will be performing your experiment.

    • Prepare at Working Temperature: If possible, prepare the buffer at the temperature of your experiment to ensure the desired pH is achieved under those conditions.

    • Record the Temperature: Always record the temperature at which the pH was measured.

Question: I prepared a concentrated stock solution of acetate buffer and the pH changed upon dilution. Why did this happen?

Answer: Diluting a concentrated buffer stock can indeed lead to a shift in pH. This phenomenon is due to changes in the activity coefficients of the ions in the solution.

  • Ionic Strength Effects: In concentrated solutions, the interactions between ions are more significant, which affects their activity. Upon dilution, the ionic strength of the solution decreases, leading to a change in the activity of the hydrogen ions and thus a change in the measured pH.

  • Recommendation: It is always best practice to prepare the buffer at its final working concentration and then adjust the pH. If you must dilute a stock solution, always re-check and, if necessary, re-adjust the pH of the final diluted buffer.

Question: My acetate buffer isn't providing good buffering capacity in my experiment. What's wrong?

Answer: Insufficient buffering capacity is a common issue and can stem from several sources:

  • Operating Outside the Effective pH Range: Acetate buffer is most effective within a pH range of approximately 3.76 to 5.76, which is its pKa (around 4.76) ± 1 pH unit. Outside this range, its ability to resist pH changes diminishes significantly.

  • Inadequate Buffer Concentration: The concentration of the buffer components (acetic acid and acetate) directly impacts its buffering capacity. A low buffer concentration will be quickly overwhelmed by the addition of an acid or base. If you suspect this is the issue, consider increasing the buffer concentration.

  • Incorrect Ratio of Acid to Conjugate Base: The maximum buffering capacity is achieved when the concentrations of the weak acid (acetic acid) and its conjugate base (acetate) are equal, which occurs when the pH of the buffer is equal to its pKa. If the ratio is skewed too far in one direction (generally more than 10:1 or 1:10), the buffering capacity will be compromised.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for an acetate buffer?

A1: The effective pH range for an acetate buffer is typically between pH 3.76 and 5.76. This is because the pKa of acetic acid is approximately 4.76, and buffers are most effective within ±1 pH unit of their pKa.

Q2: How does temperature affect the pKa of acetic acid?

A2: The pKa of acetic acid is temperature-dependent. As the temperature increases, the pKa of acetic acid tends to decrease slightly. For precise experimental work, it is important to consider this relationship.

Q3: Can I use acetate buffer for HPLC applications?

A3: Yes, acetate buffers are commonly used in High-Performance Liquid Chromatography (HPLC), especially for separations in the intermediate pH range. Ammonium acetate is particularly popular for LC-MS applications due to its volatility. However, be mindful of potential issues such as the precipitation of buffer salts when mixed with high concentrations of organic solvents like acetonitrile.

Q4: How should I properly store my acetate buffer?

A4: To ensure the stability of your acetate buffer, store it in a tightly sealed, chemically inert container (glass or suitable plastic) at a consistent temperature. For long-term storage, refrigeration can help to slow down potential microbial growth, but be aware of the potential for precipitation at lower temperatures. Always visually inspect the buffer for any signs of contamination before use.

Q5: What are the signs of a degraded or contaminated acetate buffer?

A5: Signs of a compromised acetate buffer include:

  • pH drift: The measured pH is significantly different from the expected value.

  • Cloudiness or visible microbial growth: This indicates contamination.

  • Precipitation: The formation of solid particles in the buffer solution.

If you observe any of these signs, it is best to discard the buffer and prepare a fresh solution.

Data Presentation

Table 1: Effect of Temperature on the pKa of Acetic Acid

Temperature (°C)pKa of Acetic Acid
04.756
104.754
204.757
254.76
304.766
404.785
504.813

Note: These values are approximate and can be influenced by the ionic strength of the solution.

Table 2: Common Acetate Buffer Preparation Recipes

Target pHVolume of 0.1 M Acetic Acid (mL)Volume of 0.1 M Sodium Acetate (mL)Final Volume (mL)
3.889.510.5100
4.278.022.0100
4.659.041.0100
5.036.064.0100
5.418.082.0100

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M Acetate Buffer, pH 5.0

Materials:

  • Acetic acid (glacial, ACS grade)

  • Sodium acetate trihydrate (ACS grade)

  • High-purity water (e.g., deionized or distilled)

  • Calibrated pH meter and electrode

  • 1 L volumetric flask

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare a 0.1 M Acetic Acid Solution:

    • Carefully add 5.72 mL of glacial acetic acid to approximately 800 mL of high-purity water in a 1 L volumetric flask.

    • Bring the final volume to 1 L with high-purity water and mix thoroughly.

  • Prepare a 0.1 M Sodium Acetate Solution:

    • Weigh out 13.61 g of sodium acetate trihydrate.

    • Dissolve the sodium acetate in approximately 800 mL of high-purity water in a separate 1 L volumetric flask.

    • Bring the final volume to 1 L with high-purity water and mix until fully dissolved.

  • Prepare the Buffer:

    • In a beaker, combine approximately 360 mL of the 0.1 M sodium acetate solution with 640 mL of the 0.1 M acetic acid solution.

    • Place the beaker on a magnetic stirrer and add a stir bar.

  • Adjust the pH:

    • Calibrate the pH meter at the intended experimental temperature using standard buffers.

    • Immerse the pH electrode in the buffer solution and monitor the reading.

    • Slowly add either the 0.1 M acetic acid solution (to lower the pH) or the 0.1 M sodium acetate solution (to raise the pH) dropwise until the pH reaches 5.00 ± 0.02.

  • Final Volume and Storage:

    • Transfer the pH-adjusted buffer to a 1 L volumetric flask and bring it to the final volume with high-purity water.

    • Mix thoroughly and transfer to a clean, tightly sealed storage bottle. Label the bottle with the buffer name, concentration, pH, and date of preparation.

Visualizations

Troubleshooting_pH_Instability start pH Instability Observed check_drift_direction Is the pH drifting up or down? start->check_drift_direction cause_temp Cause: Temperature Change start->cause_temp If temp changed cause_dilution Cause: Dilution of Stock start->cause_dilution If diluted cause_capacity Cause: Insufficient Capacity start->cause_capacity If buffering is poor downward_drift Downward Drift (More Acidic) check_drift_direction->downward_drift Down upward_drift Upward Drift (More Basic) check_drift_direction->upward_drift Up (Less Common) cause_co2 Cause: CO2 Absorption downward_drift->cause_co2 cause_microbial Cause: Microbial Growth downward_drift->cause_microbial upward_drift->cause_temp If temp decreased solution_co2 Solution: Keep container sealed. cause_co2->solution_co2 solution_microbial Solution: Use sterile water, store properly. cause_microbial->solution_microbial solution_temp Solution: Calibrate & measure at working temp. cause_temp->solution_temp solution_dilution Solution: Prepare at final concentration. cause_dilution->solution_dilution solution_capacity Solution: Check pH range & concentration. cause_capacity->solution_capacity

Caption: Troubleshooting flowchart for pH instability.

Buffer_Action_Principle cluster_buffer Acetate Buffer System acetic_acid Acetic Acid (CH3COOH) acetate_ion Acetate Ion (CH3COO-) acetic_acid->acetate_ion Equilibrium neutralization_base Neutralization acetic_acid->neutralization_base neutralization_acid Neutralization acetate_ion->neutralization_acid added_acid Added Acid (H+) added_acid->neutralization_acid added_base Added Base (OH-) added_base->neutralization_base neutralization_acid->acetic_acid Forms neutralization_base->acetate_ion Forms

Caption: Principle of acetate buffer action.

References

Technical Support Center: Optimizing Acetic Acid in Histological Fixation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of acetic acid in histological fixation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of acetic acid in histological fixatives?

A1: Acetic acid is rarely used alone for fixation but is a crucial component in many compound fixatives.[1][2] Its primary roles are:

  • Nuclear Preservation: Acetic acid excels at precipitating DNA and nucleoproteins, leading to excellent preservation of nuclear detail.[1][3][4]

  • Counteracting Shrinkage: Many fixative components, like ethanol, cause significant tissue shrinkage. Acetic acid causes controlled swelling of collagen and other tissue elements, which helps to counteract this shrinkage.

  • Rapid Penetration: It penetrates tissues very quickly, facilitating faster fixation.

Q2: What is a typical concentration for acetic acid in a fixative solution?

A2: Acetic acid is most commonly incorporated into fixative mixtures at a concentration of approximately 5%. The exact percentage can vary depending on the specific formulation and the intended application. For example, Bouin's Solution contains about 5% glacial acetic acid, while Carnoy's fixative contains around 10%.

Q3: Can I use acetic acid as a standalone fixative?

A3: It is not recommended to use acetic acid alone for fixation. While it preserves nuclei well, it does not adequately fix proteins in the cytoplasm and causes significant swelling of collagen, leading to poor overall morphological preservation and tissue shrinkage during subsequent dehydration steps. It is almost always used in combination with other agents like formaldehyde, ethanol, or picric acid to balance its effects.

Q4: How does acetic acid affect red blood cells in tissue samples?

A4: Fixatives containing acetic acid will lyse (rupture) red blood cells. This can be advantageous when studying congested specimens or when red blood cells might obscure underlying tissue details. However, if the preservation of red blood cells is important for the study, an acetic acid-free fixative should be chosen.

Q5: What is the impact of acetic acid on immunohistochemistry (IHC)?

A5: The impact of acetic acid on IHC can be variable. Because it precipitates proteins rather than cross-linking them extensively, it can sometimes preserve antigenicity well. However, the acidic nature of these fixatives can also alter protein conformation and mask epitopes. For instance, a study on caspase-3 in brain tissue found that a fixative containing acetic acid (FAA) resulted in different staining patterns compared to 10% neutral buffered formalin (NBF). Therefore, the choice of an acetic acid-containing fixative for IHC requires careful validation for the specific antibody and antigen of interest.

Troubleshooting Guide

Issue 1: Excessive Tissue Swelling or Shrinkage

  • Q: My tissue appears swollen and distorted after fixation. What could be the cause?

    • A: This may be due to an improperly balanced fixative formula with too high a concentration of acetic acid or from using acetic acid as the sole fixative agent. Acetic acid causes collagen to swell, and without a shrinking agent like ethanol or picric acid to counteract this, the tissue morphology can be compromised. Ensure your fixative is prepared according to a validated protocol.

  • Q: My tissue shows significant shrinkage and is brittle after processing. I used an alcohol-based fixative. How can this be corrected?

    • A: Alcoholic fixatives are known to cause considerable tissue shrinkage. The addition of acetic acid to alcoholic fixatives (e.g., Carnoy's or Formol Acetic Alcohol) is specifically intended to counteract this effect. If you are already using a fixative with acetic acid and still experiencing shrinkage, review your processing steps, particularly dehydration, as prolonged exposure to high concentrations of ethanol can cause brittleness.

Issue 2: Poor Nuclear Staining or Detail

  • Q: The nuclear detail in my sections is poor, and the chromatin appears smudged.

    • A: This is often a sign of under-fixation or delayed fixation, allowing for autolysis. Acetic acid is excellent for preserving nuclear detail due to its ability to precipitate nucleoproteins. Consider using a fixative containing acetic acid, such as Bouin's or Zenker's solution, which are known for providing excellent nuclear preservation. Also, ensure the tissue volume to fixative volume ratio is adequate (at least 1:20) and that the tissue sections are thin enough (3-4 mm) for rapid fixative penetration.

Issue 3: Staining Artifacts

  • Q: I see a brown, granular pigment in my sections, especially in blood-rich tissues like the spleen.

    • A: This is likely formalin pigment (acid formaldehyde hematin). It forms when formaldehyde-based fixatives have an acidic pH. While buffered formalin is designed to prevent this, fixatives like Bouin's solution, which are inherently acidic due to the picric and acetic acids, can sometimes produce this pigment. This pigment can be removed by treating sections with alcoholic picric acid or an alkali solution before staining.

  • Q: My tissues fixed in Bouin's solution have a persistent yellow color that interferes with staining.

    • A: The yellow color is from the picric acid in Bouin's solution. It is crucial to wash the tissue thoroughly with 70% ethanol after fixation until the yellow color no longer leaches from the tissue. Residual picric acid can impair staining quality.

Data Presentation

Table 1: Common Acetic Acid-Containing Fixative Formulations

Fixative NameKey ComponentsTypical Acetic Acid Conc.Recommended ApplicationsFixation Time
Bouin's Solution Saturated Picric Acid, Formaldehyde, Glacial Acetic Acid~5%Trichrome staining, connective tissue, GI biopsies, endocrine tissue.4 - 18 hours
Carnoy's Fluid Ethanol, Chloroform, Glacial Acetic Acid~10%Preservation of glycogen, Nissl substance, and nucleic acids; rapid fixation.1 - 6 hours
Zenker's Fixative Mercuric Chloride, Potassium Dichromate, Glacial Acetic Acid~5%Excellent nuclear detail, congested specimens (spleen), PTAH and trichrome staining.4 - 24 hours
Formol Acetic Alcohol Ethanol, Formaldehyde, Glacial Acetic Acid~5%Faster acting than alcoholic formalin; sometimes used for cryostat sections.1 - 6 hours
Acetic Acid-Zinc-Formalin (AZF) Zinc Sulfate, Formaldehyde, Acetic AcidVariesA mercury-free alternative to B-5 fixative for hematopoietic and lymphoid tissue.24 - 48 hours

Experimental Protocols

Protocol 1: Preparation of Bouin's Solution

Objective: To prepare a fixative solution excellent for preserving soft and delicate structures and for tissues intended for trichrome staining.

Materials:

  • Saturated Aqueous Picric Acid (approx. 2.1%)

  • Formaldehyde (37-40% solution)

  • Glacial Acetic Acid

  • Graduated cylinders

  • Glass storage bottle

Procedure:

  • In a fume hood, measure 750 mL of saturated aqueous picric acid and pour it into the glass storage bottle.

  • Add 250 mL of 37-40% formaldehyde solution to the bottle.

  • Add 50 mL of glacial acetic acid.

  • Cap the bottle securely and mix well by inversion.

  • Label the bottle clearly with the name of the solution, its components, preparation date, and appropriate safety warnings.

  • Store at room temperature. The solution is stable for several months.

Protocol 2: General Tissue Fixation using an Acetic Acid-Containing Fixative

Objective: To properly fix a tissue specimen to prevent autolysis and preserve morphology for histological examination.

Procedure:

  • Specimen Collection: Immediately after excision, place the tissue specimen into a container with a wide mouth. The tissue thickness should ideally not exceed 4 mm to ensure proper penetration.

  • Fixative Volume: Add a volume of fixative that is at least 20 times the volume of the tissue specimen. This ensures that the fixative concentration is not significantly diluted by tissue fluids.

  • Fixation Time: Immerse the tissue for the duration specified by the chosen fixative protocol (see Table 1). For most tissues, 18-24 hours at room temperature is a suitable starting point. Avoid both under-fixation (leading to poor morphology) and over-fixation (which can make tissue brittle and harm antigenicity).

  • Post-Fixation Washing (Crucial for certain fixatives):

    • For Bouin's Solution: After fixation, transfer the tissue to 70% ethanol. Change the ethanol several times until the yellow color from the picric acid is no longer visible.

    • For Zenker's Solution: Wash the tissue in running tap water for several hours (e.g., overnight) to remove excess potassium dichromate before processing.

  • Processing: After fixation and appropriate washing, the tissue is ready for standard tissue processing (dehydration, clearing, and paraffin infiltration).

Visualizations

Fixative_Selection_Workflow start Start: Tissue Sample Obtained q1 Is preservation of Red Blood Cells (RBCs) required? start->q1 q2 Is excellent nuclear detail / DNA preservation the top priority? q1->q2 No fix_no_aa Choose Acetic Acid-FREE fixative (e.g., 10% NBF) q1->fix_no_aa Yes q3 Is the tissue delicate and intended for Trichrome stain? q2->q3 Yes q4 Is rapid fixation required for glycogen preservation? q2->q4 No q3->q4 No fix_bouin Use Bouin's Solution q3->fix_bouin Yes fix_carnoy Use Carnoy's Fluid q4->fix_carnoy Yes fix_zenker Consider Zenker's or Formol Acetic Alcohol q4->fix_zenker No process Proceed to Fixation Protocol fix_no_aa->process fix_carnoy->process fix_bouin->process fix_zenker->process

Caption: Workflow for selecting an appropriate acetic acid fixative.

Acetic_Acid_Mechanism cluster_fixative Compound Fixative cluster_tissue Tissue Components AceticAcid Acetic Acid Nucleus Nucleus (Nucleoproteins) AceticAcid->Nucleus Precipitates Collagen Collagen AceticAcid->Collagen Swells OtherAgent Other Agent (e.g., Formalin, Ethanol) Cytoplasm Cytoplasm (Proteins) OtherAgent->Cytoplasm Cross-links / Coagulates OtherAgent->Collagen Shrinks Preservation Stabilized Tissue - Good Nuclear Detail - Counteracted Shrinkage - Preserved Morphology Nucleus->Preservation Cytoplasm->Preservation Collagen->Preservation

Caption: Mechanism of acetic acid in compound histological fixatives.

Troubleshooting_Workflow start Start: Poor Histological Result q1 What is the primary artifact? start->q1 shrink Tissue Shrinkage / Brittleness q1->shrink Shrinkage poor_nuc Poor Nuclear Detail q1->poor_nuc Poor Nuclei pigment Pigment Artifacts q1->pigment Pigment sol_shrink Ensure fixative contains a swelling agent like acetic acid. Review dehydration protocol for over-processing. shrink->sol_shrink sol_nuc Confirm adequate fixation time and volume (20:1). Use fixative known for nuclear detail (e.g., Bouin's, Zenker's). poor_nuc->sol_nuc sol_pigment For formalin pigment, use buffered formalin. For picric acid yellow, wash thoroughly with 70% EtOH post-fixation. pigment->sol_pigment end Re-process with optimized protocol sol_shrink->end sol_nuc->end sol_pigment->end

Caption: Troubleshooting workflow for common fixation artifacts.

References

Common errors in titration of acetic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting acetic acid titration experiments.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible titration results.

Question: Why are my replicate titrations of acetic acid with NaOH giving significantly different results?

Answer: Inconsistent results in titration are a common issue that can stem from several sources. Here is a step-by-step guide to troubleshoot this problem:

  • Review Your Glassware Preparation:

    • Is your burette and pipette clean? Contaminants can react with the titrant or analyte, altering their concentrations.[1] Ensure all glassware is thoroughly cleaned with a suitable detergent and rinsed with deionized water.

    • Did you rinse the glassware with the correct solutions? The burette should be rinsed with the sodium hydroxide (NaOH) solution, and the pipette should be rinsed with the acetic acid solution before use. Rinsing with water will dilute your solutions, leading to inaccurate results.[1]

  • Check Your Titrant (NaOH Solution):

    • Is your NaOH solution properly standardized and stored? The concentration of NaOH can change over time due to the absorption of atmospheric carbon dioxide (CO₂), which forms sodium carbonate (Na₂CO₃).[2][3] This is a significant source of systematic error. It is crucial to standardize your NaOH solution against a primary standard like potassium hydrogen phthalate (KHP) and store it in a tightly sealed container, preferably polyethylene, with a CO₂ trap.

  • Examine Your Titration Technique:

    • Are you adding the titrant too quickly? Adding the titrant too fast, especially near the endpoint, can cause you to overshoot it, leading to a larger recorded volume of titrant.

    • Is the solution being mixed properly? Inadequate mixing can result in localized areas of high concentration, leading to a premature or delayed endpoint. Ensure continuous and gentle swirling of the flask throughout the titration.

    • Are you reading the burette correctly? Always read the volume at the bottom of the meniscus at eye level to avoid parallax error. Ensure there are no air bubbles in the burette tip before starting the titration.

Issue: Difficulty in determining the endpoint.

Question: The color change of the indicator is faint, fleeting, or I'm not sure if I've reached the true endpoint. What should I do?

Answer: Accurate endpoint determination is critical for a successful titration. Here’s how to address common endpoint issues:

  • Indicator Selection and Usage:

    • Are you using the correct indicator? For the titration of a weak acid (acetic acid) with a strong base (NaOH), phenolphthalein is a suitable indicator as its color change occurs in the pH range of the equivalence point.

    • Are you using the right amount of indicator? Using too much indicator can obscure the color change and can itself introduce a small error as indicators are weak acids or bases. Typically, 2-3 drops are sufficient.

  • Observing the Endpoint:

    • Approach the endpoint slowly. As you get closer to the endpoint, the pink color of the phenolphthalein will persist for longer with each drop of NaOH. At this stage, add the titrant drop by drop.

    • What is the true endpoint? The endpoint is reached when the faintest pink color persists for at least 30 seconds after swirling the solution. A dark pink or magenta color indicates you have overshot the endpoint.

    • Use a white background. Placing a white piece of paper or a white tile under the flask can help you to see the color change more clearly.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of error in an acetic acid titration?

A1: One of the most common and significant errors is the contamination of the sodium hydroxide (NaOH) titrant with sodium carbonate (Na₂CO₃) from the absorption of atmospheric carbon dioxide. This leads to a systematic error because the phenolphthalein endpoint for the titration of acetic acid occurs at a pH where carbonate has only been partially neutralized to bicarbonate, consuming less acid than expected per mole of original NaOH that reacted with CO₂. This results in an underestimation of the acetic acid concentration.

Q2: How does temperature affect my titration results?

A2: Temperature can affect titration results in several ways:

  • Volume Expansion: The volumes of your solutions will change with temperature. If the titrant was standardized at a different temperature than it is used for the titration, this can introduce an error.

  • Dissociation Constant: The acid dissociation constant (Ka) of acetic acid is temperature-dependent. This can slightly shift the pH of the equivalence point and the titration curve.

  • Indicator Performance: The pH range over which an indicator changes color can also be affected by temperature.

For the most accurate results, it is best to perform the standardization and the titration at the same, constant temperature.

Q3: Why is it important to standardize the NaOH solution?

A3: Sodium hydroxide is not a primary standard because it is hygroscopic (absorbs water from the air) and readily reacts with carbon dioxide in the atmosphere. This means that the concentration of a freshly prepared NaOH solution will not be accurately known. Standardization against a primary standard, such as potassium hydrogen phthalate (KHP), is essential to determine the precise molarity of the NaOH solution, which is crucial for the accurate calculation of the acetic acid concentration.

Q4: Can I add water to the analyte (acetic acid) in the flask during the titration?

A4: Yes, you can add deionized water to the Erlenmeyer flask containing the acetic acid before you begin the titration or to rinse the sides of the flask during the titration. The added water does not change the number of moles of acetic acid present in the flask, which is the quantity being measured. However, you should not add water to the burette as this will change the concentration of the NaOH titrant.

Q5: What is the difference between the endpoint and the equivalence point?

A5: The equivalence point is the theoretical point in the titration where the moles of the titrant added are stoichiometrically equal to the moles of the analyte in the sample. The endpoint is the point in the titration where a physical change, such as a color change of an indicator, is observed. In a well-designed experiment, the endpoint should be as close as possible to the equivalence point.

Data Presentation

Table 1: Illustrative Quantitative Impact of Carbonate Impurity in NaOH Titrant

This table provides a theoretical illustration of how sodium carbonate contamination in a 0.1 M NaOH solution can affect the calculated concentration of acetic acid when using phenolphthalein as an indicator.

Percentage of NaOH Converted to Na₂CO₃Effective Molarity of Base for Acetic Acid Titration (M)Volume of Titrant to Neutralize 25 mL of 0.1 M Acetic Acid (mL)Calculated Molarity of Acetic Acid (M)Percentage Error
0%0.100025.000.10000.00%
2%0.099025.250.0990-1.00%
5%0.097525.640.0975-2.50%
10%0.095026.320.0950-5.00%

Note: These are calculated values based on the stoichiometry of the reactions at the phenolphthalein endpoint and are intended for illustrative purposes.

Table 2: Effect of Temperature on the pKa of Acetic Acid

This table shows how the acid dissociation constant (pKa) of acetic acid changes with temperature. A change in pKa will alter the shape of the titration curve.

Temperature (°C)pKa of Acetic Acid
104.78
204.76
254.75
304.74
404.73
504.72

Experimental Protocols

Protocol 1: Standardization of Sodium Hydroxide (NaOH) Solution with Potassium Hydrogen Phthalate (KHP)

  • Preparation of KHP solution: Accurately weigh approximately 0.4-0.6 g of dried primary standard KHP into a 250 mL Erlenmeyer flask. Record the exact mass. Add about 50 mL of deionized water and swirl to dissolve.

  • Indicator: Add 2-3 drops of phenolphthalein indicator to the KHP solution.

  • Burette Preparation: Rinse a clean 50 mL burette with a small amount of the prepared NaOH solution and then fill the burette with the NaOH solution. Record the initial volume.

  • Titration: Slowly add the NaOH solution from the burette to the KHP solution while constantly swirling the flask.

  • Endpoint: Continue the titration until the endpoint is reached, indicated by the first appearance of a faint pink color that persists for at least 30 seconds.

  • Record Volume: Record the final volume of the NaOH solution.

  • Replicates: Repeat the titration at least two more times with fresh KHP samples. The results should be concordant.

  • Calculation: Calculate the molarity of the NaOH solution for each trial and determine the average molarity.

Protocol 2: Titration of Acetic Acid in Vinegar with Standardized NaOH

  • Sample Preparation: Pipette a known volume (e.g., 10.00 mL) of vinegar into a 250 mL Erlenmeyer flask. Add approximately 20 mL of deionized water.

  • Indicator: Add 2-3 drops of phenolphthalein indicator to the vinegar solution.

  • Burette Preparation: Fill the burette with the standardized NaOH solution and record the initial volume.

  • Titration: Titrate the vinegar solution with the standardized NaOH solution, swirling the flask continuously.

  • Endpoint: The endpoint is reached when the solution turns a faint pink that persists for at least 30 seconds.

  • Record Volume: Record the final volume of the NaOH solution.

  • Replicates: Perform at least two more titrations with fresh vinegar samples.

  • Calculation: Use the average volume of NaOH used and its standardized molarity to calculate the molarity and percentage of acetic acid in the vinegar sample.

Visualizations

TitrationWorkflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_analyte Prepare Acetic Acid (Analyte) pipette_analyte Pipette Acetic Acid into Flask prep_analyte->pipette_analyte prep_titrant Prepare and Standardize NaOH (Titrant) fill_burette Fill Burette with Standardized NaOH prep_titrant->fill_burette perform_titration Titrate with NaOH until Endpoint fill_burette->perform_titration add_indicator Add Indicator to Acetic Acid pipette_analyte->add_indicator add_indicator->perform_titration record_volume Record Volume of NaOH Used perform_titration->record_volume calculate_conc Calculate Acetic Acid Concentration record_volume->calculate_conc

Caption: Experimental workflow for the titration of acetic acid with sodium hydroxide.

TroubleshootingTitration start Inaccurate Titration Results q1 Are replicate results inconsistent? start->q1 q2 Is the endpoint difficult to determine? start->q2 a1 Check Glassware Preparation and Cleaning q1->a1 Yes a2 Verify NaOH Standardization and Storage (check for CO2 contamination) q1->a2 Yes a3 Review Titration Technique (speed, mixing, reading burette) q1->a3 Yes b1 Ensure Correct Indicator (Phenolphthalein) and Amount are Used q2->b1 Yes b2 Approach Endpoint Slowly (dropwise addition) q2->b2 Yes b3 Use a White Background for Better Visualization q2->b3 Yes

Caption: Troubleshooting guide for common errors in acetic acid titration experiments.

References

Technical Support Center: Prevention of Esterification in Acetic Acid-Alcohol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted esterification in acetic acid-alcohol solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is esterification and why is it a concern in my acetic acid-alcohol solution?

A1: Esterification is a reversible chemical reaction between a carboxylic acid (in this case, acetic acid) and an alcohol to form an ester and water.[1][2] In many applications, particularly in pharmaceutical formulations and certain analytical procedures, the formation of esters is undesirable as it alters the chemical composition and properties of the solution, potentially leading to impurities and reduced efficacy of the final product.

Q2: What are the primary factors that promote esterification?

A2: The rate of esterification is primarily influenced by three main factors:

  • Temperature: Higher temperatures increase the reaction rate.[3][4]

  • Presence of a Catalyst: Acid catalysts, such as sulfuric acid or even the acetic acid itself, can accelerate the reaction.[5]

  • Concentration of Reactants and Products: The reaction is governed by equilibrium. The presence of high concentrations of acetic acid and alcohol, and the accumulation of water, can drive the reaction forward or in reverse.

Q3: How can I prevent or minimize esterification in my solution?

A3: Several methods can be employed to control and prevent esterification:

  • Temperature Control: Maintaining a low temperature will significantly slow down the reaction rate.

  • pH Adjustment: While acidic conditions catalyze esterification, adjusting the pH to a more neutral or slightly alkaline state can inhibit the reaction. However, the stability of your compounds of interest at different pH levels must be considered.

  • Water Removal: Since water is a product of the reaction, its removal will shift the equilibrium away from ester formation. This can be achieved using desiccants or azeotropic distillation.

  • Controlling Reactant Concentrations: Using a large excess of one reactant is a strategy to drive the reaction to completion when synthesizing esters, so avoiding equimolar concentrations can help in preventing significant ester formation in unwanted scenarios.

Troubleshooting Guide: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Unexpected ester peak detected in analysis (e.g., HPLC, GC). Spontaneous esterification is occurring in the solution.Store the solution at a lower temperature (e.g., 2-8 °C). Prepare the solution fresh before use and minimize storage time.
The solution was exposed to high temperatures during preparation or storage.Prepare the solution at room temperature or below. Avoid heating the solution unless absolutely necessary for solubility, and if so, cool it down immediately afterward.
Presence of an acidic catalyst.If possible, neutralize any strong acid catalysts present in your solution, provided it does not interfere with your downstream application.
Decreasing concentration of acetic acid or alcohol over time. Esterification is consuming the starting materials.Implement one of the prevention strategies mentioned in the FAQs, such as lowering the temperature or adding a desiccant.
Formation of a second liquid phase or cloudiness. The formed ester may have low solubility in the aqueous-alcoholic solution.This is a strong indicator of significant esterification. The solution should be discarded and prepared again under conditions that prevent ester formation.

Data Presentation: Effect of Temperature and Reactant Ratio on Esterification

The following tables summarize quantitative data on the impact of temperature and molar ratio on the conversion of acetic acid to ethyl acetate.

Table 1: Effect of Temperature on Acetic Acid Conversion

Temperature (°C)Molar Ratio (Ethanol:Acetic Acid)CatalystConversion of Acetic Acid (%)Reference
5010:1Sulfuric Acid70.9
6010:1Sulfuric Acid80.0
655:1Sulfuric Acid~83

Table 2: Effect of Molar Ratio on Acetic Acid Conversion

Molar Ratio (Ethanol:Acetic Acid)Temperature (°C)CatalystConversion of Acetic Acid (%)Reference
1:1100H₃PW/SiO₂-Al₂O₃56.0
1:2100H₃PW/SiO₂-Al₂O₃63.4
1:3Not SpecifiedNovozym 435Yield does not increase beyond this ratio
10:160Sulfuric Acid~80
30:160Sulfuric AcidLower than 10:1 ratio
50:160Sulfuric AcidLower than 10:1 ratio

Experimental Protocols

Protocol 1: Minimizing Esterification by Temperature Control
  • Preparation: Prepare the acetic acid-alcohol solution in a clean, dry glass vessel.

  • Mixing: Add the required volumes of acetic acid and alcohol. If other components are needed, add them at this stage.

  • Temperature: Perform the entire preparation process at a controlled room temperature (e.g., 20-25°C). If the dissolution of any component requires gentle warming, use a water bath and monitor the temperature closely. Do not exceed 40°C.

  • Cooling: Immediately after preparation, cool the solution to the desired storage temperature (e.g., 2-8°C).

  • Storage: Store the solution in a tightly sealed container in a refrigerator or cold room.

  • Monitoring: If the solution is to be stored for an extended period, it is advisable to periodically test for the presence of esters using a suitable analytical method like GC or HPLC.

Protocol 2: Preventing Esterification Using Molecular Sieves
  • Activation of Molecular Sieves:

    • Place 3Å or 4Å molecular sieves in a ceramic or glass dish.

    • Heat in a furnace or oven at 200-300°C for at least 3 hours to remove any adsorbed water.

    • Cool the activated sieves in a desiccator to room temperature before use.

  • Solution Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer, add the alcohol.

    • Add the activated molecular sieves (approximately 5-10% of the total solution weight).

    • Slowly add the acetic acid while stirring.

  • Incubation:

    • Seal the flask and allow the mixture to stir at room temperature. The molecular sieves will adsorb the water as it is formed, thus inhibiting the forward esterification reaction.

  • Separation:

    • The molecular sieves can be removed by filtration or decantation before the solution is used.

Visualizations

experimental_workflow Experimental Workflow for Preventing Esterification cluster_prep Solution Preparation cluster_methods Prevention Method cluster_steps Procedural Steps cluster_outcome Outcome prep Prepare Acetic Acid-Alcohol Solution temp_control Temperature Control prep->temp_control desiccant Use of Desiccants prep->desiccant ph_adjust pH Adjustment prep->ph_adjust store_cold Store at 2-8°C temp_control->store_cold add_sieves Add Activated Molecular Sieves desiccant->add_sieves adjust_ph Adjust pH to Neutral/Slightly Alkaline ph_adjust->adjust_ph outcome Esterification Minimized store_cold->outcome add_sieves->outcome adjust_ph->outcome

Caption: Workflow for selecting a method to prevent esterification.

troubleshooting_workflow Troubleshooting Logic for Unwanted Ester Formation cluster_yes Troubleshooting Path cluster_solutions Corrective Actions start Ester Detected in Solution? check_temp Check Storage/Preparation Temperature start->check_temp Yes no_ester No Ester Detected (No Action Needed) start->no_ester No check_time Check Age of Solution check_temp->check_time lower_temp Lower Temperature check_temp->lower_temp check_catalyst Check for Acidic Catalysts check_time->check_catalyst fresh_prep Prepare Fresh Solution check_time->fresh_prep neutralize Neutralize if Possible check_catalyst->neutralize end Problem Resolved lower_temp->end fresh_prep->end neutralize->end

Caption: Troubleshooting workflow for unexpected ester formation.

References

Managing Impurities in Commercial-Grade Acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing impurities found in commercial-grade acetic acid. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your research.

Troubleshooting Guide

This section addresses common issues encountered when using commercial-grade acetic acid in experimental settings.

Issue 1: Unexpected side reactions or low yield in a chemical synthesis.

  • Question: My reaction is producing unexpected byproducts, or the yield of my desired product is significantly lower than expected. Could impurities in the acetic acid be the cause?

  • Answer: Yes, impurities in acetic acid can significantly interfere with chemical reactions.[1] Aldehydes (like acetaldehyde and formaldehyde) and formic acid are common impurities that can participate in side reactions, consuming reactants and reducing the yield of your target molecule.[2] Heavy metals can also poison catalysts, leading to incomplete or failed reactions. It is recommended to use a higher purity grade of acetic acid, such as ACS or reagent grade, for sensitive synthetic applications.

Issue 2: Inconsistent results in biological assays.

  • Question: I am observing high variability and poor reproducibility in my cell culture or other biological experiments when using a commercial grade of acetic acid for pH adjustment. What could be the problem?

  • Answer: Commercial-grade acetic acid may contain impurities that are toxic to cells or interfere with biological processes. Heavy metals, for instance, can be cytotoxic even at low concentrations.[1] Additionally, the presence of other organic acids or aldehydes could alter the cellular environment in unpredictable ways. For all biological applications, it is crucial to use high-purity, sterile-filtered acetic acid, such as USP or cell culture grade, to ensure consistent and reliable results.

Issue 3: Instrument signal interference during analytical procedures.

  • Question: I am seeing extraneous peaks or baseline noise in my HPLC or GC analysis when using acetic acid as a solvent or reagent. How can I resolve this?

  • Answer: Impurities in the acetic acid are a likely source of this interference. Non-volatile matter can contaminate your analytical column, leading to carryover and ghost peaks.[3] Volatile organic impurities may co-elute with your analyte, causing inaccurate quantification.[4] Using HPLC or GC-grade acetic acid is essential for analytical work to ensure a clean baseline and accurate results. If you suspect your current stock is contaminated, consider purifying it by distillation or purchasing a new, high-purity bottle.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in commercial-grade acetic acid?

Commercial-grade acetic acid can contain a variety of impurities depending on the manufacturing process. The most common include:

  • Water: Typically the most abundant impurity.

  • Aldehydes: Acetaldehyde and formaldehyde are common.

  • Formic Acid: A significant impurity that can affect reactions.

  • Heavy Metals: Lead, iron, and other metals can be present in trace amounts.

  • Chlorides and Sulfates: Anionic impurities that can be detrimental in certain applications.

  • Non-Volatile Residue: Particulate matter that remains after evaporation.

2. What are the different grades of acetic acid and how do they compare in purity?

Acetic acid is available in several grades, each with different purity levels and intended applications.

  • USP Grade: The highest purity, meeting the standards of the United States Pharmacopeia, with a minimum purity of 99.7%. It is suitable for pharmaceutical and medicinal uses.

  • Food Grade: Typically has a purity of 99.5% to 99.8% and is safe for human consumption.

  • ACS Grade: Meets or exceeds the purity standards set by the American Chemical Society, with a minimum purity of 99.7%. It is suitable for most laboratory and analytical applications.

  • Industrial Grade: Has a purity of ≥99.5% and may contain higher levels of impurities. It is used in large-scale industrial processes where high purity is not critical.

  • Technical Grade: Purity typically ranges from ≥99.0% to ≥99.8% and is used for non-critical industrial applications.

3. How can I remove water from commercial-grade acetic acid?

Water is a common impurity that can be removed by several methods. Fractional distillation is a highly effective technique. Another method is fractional freezing, where the acetic acid is cooled to its freezing point (16.6 °C), and the pure acetic acid crystals are separated from the liquid water-impurity mixture.

4. When should I consider purifying commercial-grade acetic acid myself?

5. What are the safety precautions for handling glacial acetic acid?

Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Data Presentation: Impurity Specifications for Acetic Acid Grades

The following tables summarize the typical maximum impurity levels for different grades of acetic acid based on product specification sheets.

Table 1: General and Physical Impurities

PropertyGlacial Acetic Acid (High Purity)ACS GradeFood Grade
Assay (Purity) ≥ 99.85%≥ 99.7%≥ 99.5%
Water Content ≤ 0.15 wt%Not SpecifiedNot Specified
Color (Pt-Co) ≤ 5 - 10≤ 10Not Specified
Freezing Point ≥ 16.35 °CNot Specified≥ 16.35 °C
Non-Volatile Residue ≤ 0.003 g/100mL≤ 0.001%≤ 10 ppm

Table 2: Chemical Impurities

ImpurityGlacial Acetic Acid (High Purity)ACS GradeFood Grade
Acetaldehyde ≤ 0.005 - 0.05 wt%Not SpecifiedNot Specified
Formic Acid ≤ 0.05 wt%Not SpecifiedNot Specified
Chlorides (Cl) ≤ 1 ppm≤ 1 ppmNot Specified
Sulfates (SO₄) ≤ 1 ppm≤ 1 ppmNot Specified
Heavy Metals (as Pb) ≤ 0.5 ppm≤ 0.5 ppm≤ 0.5 ppm
Iron (Fe) ≤ 0.4 - 0.5 ppm≤ 0.2 ppmNot Specified
Arsenic (As) Not SpecifiedNot Specified≤ 0.2 ppm

Experimental Protocols

Protocol 1: Purification of Acetic Acid by Fractional Distillation

This protocol describes the purification of commercial-grade acetic acid to remove water and other volatile impurities.

Materials:

  • Commercial-grade acetic acid

  • Fractionating column (e.g., Vigreux or packed column)

  • Round-bottom flask

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Stir bar and magnetic stirrer (optional)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the commercial-grade acetic acid and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely. The first fraction to distill will be enriched in lower-boiling impurities.

  • Collecting Fractions: Collect the initial distillate (the "forerun") in a separate flask and discard it. Once the temperature stabilizes at the boiling point of acetic acid (approximately 118 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified acetic acid.

  • Completion: Stop the distillation when a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Storage: Store the purified acetic acid in a tightly sealed glass container.

Protocol 2: Analysis of Acetaldehyde Impurity by Gas Chromatography (GC-FID)

This protocol provides a general method for the quantification of acetaldehyde in acetic acid using a gas chromatograph with a flame ionization detector (FID).

Materials and Instrumentation:

  • Gas chromatograph with FID

  • Capillary column suitable for polar analytes (e.g., wax-type column)

  • Autosampler or manual syringe

  • High-purity carrier gas (e.g., helium or nitrogen)

  • Acetic acid sample

  • Acetaldehyde standard

  • High-purity solvent for standard preparation (e.g., methanol)

Procedure:

  • Instrument Setup:

    • Column: Agilent CP-Wax 52 CB, 0.53 mm x 25 m, 2.0 µm film thickness

    • Oven Temperature Program: 50 °C initial, ramp to 200 °C at 10 °C/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 275 °C

    • Carrier Gas Flow Rate: Nitrogen at 47 cm/s

  • Standard Preparation: Prepare a series of acetaldehyde standards of known concentrations in the chosen high-purity solvent.

  • Sample Preparation: Dilute the acetic acid sample in the same solvent if necessary to bring the acetaldehyde concentration within the calibration range.

  • Calibration Curve: Inject the acetaldehyde standards into the GC and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared acetic acid sample into the GC and record the peak area for acetaldehyde.

  • Quantification: Determine the concentration of acetaldehyde in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow_Purification cluster_prep Preparation cluster_distill Distillation cluster_storage Final Product a Commercial Acetic Acid b Assemble Fractional Distillation Apparatus a->b c Heat Acetic Acid b->c d Collect and Discard Forerun c->d e Collect Purified Acetic Acid Fraction d->e f Store Purified Acetic Acid e->f

Caption: Workflow for the purification of acetic acid by fractional distillation.

Caption: Decision tree for troubleshooting experimental failures related to acetic acid purity.

References

Technical Support Center: Optimizing Reactions with Acetic Acid as a Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions with acetic acid as a catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of acetic acid in the reaction?

A1: Acetic acid primarily acts as a Brønsted acid catalyst. In reactions like Fischer esterification, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. In acid-catalyzed aldol condensations, it facilitates the formation of an enol intermediate, which then acts as a nucleophile.[1][2]

Q2: How does the concentration of acetic acid affect the reaction rate?

A2: The concentration of acetic acid can have a significant impact on the reaction rate. Generally, a higher catalyst concentration leads to a faster reaction rate.[3] However, there is an optimal concentration for each specific reaction. Exceeding this optimal amount may not significantly increase the rate further and can complicate the purification process due to the need to neutralize and remove the excess acid.[4]

Q3: Can I use glacial acetic acid as both a catalyst and a solvent?

A3: Yes, in some reactions, glacial acetic acid can serve as both the catalyst and the solvent. This is particularly common in reactions where the reactants are highly soluble in acetic acid. Using it as a solvent can help to drive the reaction forward, especially if one of the reactants is a solid. However, using a large excess will necessitate a more rigorous purification process to remove it from the product mixture.

Q4: What are the most common side reactions when using acetic acid as a catalyst?

A4: Common side reactions depend on the specific reaction being catalyzed. In esterifications, particularly with tertiary alcohols, elimination (dehydration) to form alkenes can be a significant side reaction.[5] In aldol-type reactions, self-condensation of one of the carbonyl partners can occur. At higher temperatures, decomposition of reactants or products can also be an issue.

Q5: How can I monitor the progress of my reaction?

A5: Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method for qualitatively tracking the disappearance of starting materials and the appearance of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the concentration of reactants and products over time.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Cause Troubleshooting Steps
Equilibrium Limitation Many acetic acid-catalyzed reactions, like Fischer esterification, are reversible. To drive the reaction towards the product, use a large excess of one reactant (usually the less expensive one) or remove a byproduct as it forms (e.g., removing water with a Dean-Stark trap).
Insufficient Catalyst The amount of acetic acid may be too low to effectively catalyze the reaction. Incrementally increase the catalyst loading and monitor the effect on the reaction rate and yield.
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for the formation of side products.
Poor Quality of Reagents Acetic acid and other reagents can degrade over time. Ensure you are using fresh, high-purity reagents. Water contamination in reactants or solvents can also inhibit the reaction.
Steric Hindrance Bulky functional groups on the reactants can slow down the reaction rate. In such cases, longer reaction times, higher temperatures, or a higher catalyst concentration may be required.
Issue 2: Formation of Significant Side Products

Possible Causes & Solutions

Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can promote side reactions such as dehydration or decomposition. Try running the reaction at a lower temperature for a longer period.
Incorrect Reactant Stoichiometry An incorrect ratio of reactants can lead to side reactions, such as the self-condensation of a reactant in an aldol reaction. Carefully control the stoichiometry of your reactants.
Prolonged Reaction Time Allowing the reaction to proceed for too long after reaching equilibrium can sometimes lead to the formation of degradation products. Monitor the reaction and stop it once the maximum yield is achieved.
Issue 3: Difficulty in Product Purification

Possible Causes & Solutions

Cause Troubleshooting Steps
Residual Acetic Acid The catalytic acetic acid must be removed from the product. During workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove the acetic acid.
Emulsion Formation During Workup Emulsions can form during the extraction process, making layer separation difficult. To break up an emulsion, try adding a saturated brine solution.
Co-elution of Product and Impurities If purifying by column chromatography, the product and impurities may have similar polarities. Experiment with different solvent systems to achieve better separation.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield in Fischer Esterification

This table illustrates how using an excess of one reactant (in this case, the alcohol) can drive the equilibrium to favor the formation of the ester product.

Molar Ratio (Alcohol:Acetic Acid)Approximate Ester Yield (%)
1:165
10:197
100:199

Data is illustrative for the esterification of ethanol and acetic acid.

Table 2: Influence of Temperature on Acetic Acid Conversion

This table shows the general trend of increasing reaction rate and conversion with higher temperatures. Optimal temperature will vary depending on the specific reactants and reaction time.

Temperature (°C)Acetic Acid Conversion (%)
8045
10060
12089

Data is illustrative for the esterification of n-butanol and acetic acid.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of an Alcohol

This protocol describes a general method for the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst, which can be acetic acid if it is also the reactant.

Materials:

  • Carboxylic Acid (if different from acetic acid)

  • Alcohol

  • Concentrated Sulfuric Acid (as catalyst, alternatively, acetic acid can be used if it is a reactant)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 equivalent) and an excess of the alcohol (3-10 equivalents).

  • Carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude ester by distillation or column chromatography.

Protocol 2: Acid-Catalyzed Aldol Condensation

While often base-catalyzed, aldol condensations can also be performed under acidic conditions where acetic acid can serve as the catalyst.

Materials:

  • Aldehyde

  • Ketone

  • Glacial Acetic Acid (as catalyst)

  • Solvent (e.g., ethanol or the ketone itself if in large excess)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the ketone (1.0 to 1.5 equivalents) in the chosen solvent.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction may take several hours to days to proceed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the acetic acid by washing with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the product, typically by column chromatography or recrystallization.

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products reactant reactant intermediate intermediate product product catalyst catalyst arrow_label arrow_label RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ Protonated_Acid->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ Water Water H_plus_regen H+ (regenerated)

Caption: Mechanism of Fischer Esterification.

Aldol_Condensation cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products reactant reactant intermediate intermediate product product catalyst catalyst arrow_label arrow_label Ketone Ketone Enol Enol Intermediate Ketone->Enol + H+ Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ H_plus H+ Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enol->Aldol_Adduct + Protonated Aldehyde Enone α,β-Unsaturated Ketone (Enone) Aldol_Adduct->Enone - H2O, -H+ Water Water H_plus_regen H+ (regenerated)

Caption: Acid-catalyzed aldol condensation mechanism.

Troubleshooting_Workflow decision decision issue issue solution solution Start Low Product Yield Check_Completion Reaction Complete? Start->Check_Completion Sol_Equilibrium Shift Equilibrium (Excess Reactant/H2O Removal) Start->Sol_Equilibrium Check_Side_Products Side Products? Check_Completion->Check_Side_Products Yes Sol_Time_Temp Increase Time/Temp Check_Completion->Sol_Time_Temp No Check_Workup Workup Loss? Check_Side_Products->Check_Workup No Sol_Optimize_Cond Optimize Conditions (Lower Temp) Check_Side_Products->Sol_Optimize_Cond Yes Sol_Catalyst Increase Catalyst Check_Workup->Sol_Catalyst No Sol_Purification Optimize Purification Check_Workup->Sol_Purification Yes Sol_Time_Temp->Check_Completion Sol_Catalyst->Check_Completion Sol_Equilibrium->Check_Completion Sol_Optimize_Cond->Check_Side_Products Success Yield Improved Sol_Purification->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Acetic Acid Separation from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in separating acetic acid from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate acetic acid from water?

Separating acetic acid from water is difficult primarily due to their close boiling points and the formation of azeotrope-like behavior, particularly at low acetic acid concentrations.[1][2][3][4] Though they don't form a true azeotrope, their relative volatility is very low, making simple distillation highly inefficient and energy-intensive.[5] This necessitates a large number of distillation stages and a high reflux ratio, leading to significant operational costs.

Q2: What are the primary methods for separating acetic acid from aqueous solutions?

The main techniques employed for this separation include:

  • Distillation: Azeotropic and extractive distillation are commonly used to overcome the limitations of simple distillation.

  • Solvent Extraction: This method uses a solvent to selectively dissolve acetic acid from the aqueous phase.

  • Adsorption: Solid adsorbents are used to selectively remove acetic acid from the solution.

  • Membrane Separation: Techniques like pervaporation and reverse osmosis utilize semi-permeable membranes for separation.

The choice of method often depends on the concentration of acetic acid in the aqueous solution.

Q3: When is distillation a suitable method for acetic acid separation?

Conventional distillation is generally only economically viable for feed concentrations above 50% (w/w) of acetic acid. For lower concentrations, azeotropic or extractive distillation is preferred. Azeotropic distillation involves adding an entrainer that forms a low-boiling azeotrope with water, thereby increasing the relative volatility. Extractive distillation involves adding a high-boiling solvent that alters the activity coefficients of acetic acid and water to facilitate separation.

Q4: What should I consider when selecting a solvent for liquid-liquid extraction of acetic acid?

Key factors for solvent selection in liquid-liquid extraction include:

  • High distribution coefficient: The solvent should have a high affinity for acetic acid.

  • Low solubility in water: This minimizes solvent loss and contamination of the aqueous phase.

  • Significant density difference: A larger density difference between the solvent and aqueous phase facilitates phase separation.

  • Ease of regeneration: The solvent should be easily recoverable for reuse, often through distillation.

  • High boiling point: A higher boiling point compared to acetic acid can simplify solvent recovery.

Q5: Can adsorption be used for dilute acetic acid solutions?

Yes, adsorption is often applied for the removal of acetic acid from dilute aqueous solutions. Various adsorbents, including activated carbon and zeolites, have been shown to be effective. The efficiency of adsorption depends on factors like the adsorbent's surface area, pore size distribution, and surface chemistry, as well as the operating conditions such as temperature and pH.

Q6: What are the advantages and disadvantages of membrane separation for this process?

Membrane separation, particularly pervaporation, can be an energy-efficient alternative to distillation, especially for breaking azeotropes and dehydrating acetic acid. It offers modularity and can be used at different scales. However, challenges such as membrane fouling, which reduces flux and separation efficiency, and the cost and lifespan of membranes are significant considerations.

Troubleshooting Guides

Distillation
Issue Possible Cause Troubleshooting Steps
Poor Separation Efficiency / High Water Content in Acetic Acid Product Insufficient number of theoretical stages.Increase the height of the packed column or the number of trays.
Incorrect reflux ratio.Optimize the reflux ratio; a higher ratio generally improves separation but increases energy consumption.
Entrainer selection or concentration is not optimal (Azeotropic Distillation).Re-evaluate the entrainer based on its ability to form a low-boiling azeotrope with water. Adjust the entrainer feed rate.
Solvent feed rate is too low (Extractive Distillation).Increase the solvent-to-feed ratio to enhance the relative volatility.
High Energy Consumption High reflux ratio.Optimize the reflux ratio to balance separation efficiency and energy usage.
Heat loss from the column.Ensure proper insulation of the distillation column.
Column Flooding Excessive vapor flow rate.Reduce the reboiler duty to decrease the vapor velocity.
High liquid loading.Decrease the feed rate or reflux ratio.
Solvent Extraction
Issue Possible Cause Troubleshooting Steps
Low Acetic Acid Extraction Efficiency Inappropriate solvent selection.Select a solvent with a higher distribution coefficient for acetic acid. Consider using dual solvent systems.
Insufficient solvent-to-feed ratio.Increase the amount of solvent used per unit of aqueous feed.
Inadequate mixing of phases.Increase the agitation speed or improve the design of the mixing vessel to enhance mass transfer.
Poor Phase Separation / Emulsion Formation Insufficient density difference between phases.Choose a solvent with a greater density difference from the aqueous phase.
Presence of surfactants or particulate matter.Pretreat the feed solution to remove interfering substances.
High mixing intensity.Reduce the agitation speed during extraction.
High Solvent Loss High solubility of the solvent in the aqueous phase.Select a solvent with lower water solubility. Consider adding salts to the aqueous phase ("salting-out" effect) to reduce solvent solubility.
Inefficient solvent recovery process.Optimize the conditions of the solvent regeneration step (e.g., distillation).
Adsorption
Issue Possible Cause Troubleshooting Steps
Low Adsorption Capacity Unsuitable adsorbent.Select an adsorbent with a high surface area and appropriate pore size for acetic acid molecules.
Non-optimal pH of the solution.Adjust the pH of the feed solution, as it can significantly influence the surface charge of the adsorbent and the speciation of acetic acid.
Competitive adsorption from other components.Pre-treat the feed to remove other organic or inorganic compounds that may compete for adsorption sites.
Rapid Saturation of Adsorbent Bed Low adsorbent-to-solute ratio.Increase the amount of adsorbent used.
High initial concentration of acetic acid.Consider a pre-dilution step or a different primary separation method for highly concentrated solutions.
Difficulty in Adsorbent Regeneration Strong binding between acetic acid and the adsorbent.Investigate different regeneration methods, such as thermal swing, pressure swing, or solvent washing. The choice will depend on the nature of the adsorbent and the adsorbate.
Fouling of the adsorbent by other impurities.Implement a pre-filtration step to protect the adsorbent bed.
Membrane Separation
Issue Possible Cause Troubleshooting Steps
Low Permeate Flux Membrane fouling.Implement a regular cleaning protocol for the membrane. Pre-treat the feed to remove potential foulants.
Insufficient transmembrane pressure (Reverse Osmosis).Increase the operating pressure, ensuring it remains within the membrane's specifications.
Low operating temperature (Pervaporation).Increase the feed temperature to enhance the permeation rate.
Poor Rejection/Separation Factor Inappropriate membrane material.Select a membrane with higher selectivity for water (for dehydration) or acetic acid.
Membrane degradation or damage.Inspect the membrane for defects and replace it if necessary.
High permeate pressure (Pervaporation).Decrease the pressure on the permeate side to increase the driving force for separation.

Experimental Protocols

Protocol 1: Determination of Solvent Extraction Efficiency

Objective: To determine the distribution coefficient and separation factor of a chosen solvent for the extraction of acetic acid from an aqueous solution.

Materials:

  • Aqueous solution of acetic acid (known concentration)

  • Selected organic solvent (e.g., ethyl acetate, n-butanol)

  • Separatory funnel

  • Analytical balance

  • Titration apparatus (burette, pipette, flasks)

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

Methodology:

  • Prepare a known volume and concentration of the aqueous acetic acid solution.

  • Add a known volume of the organic solvent to the separatory funnel containing the aqueous solution.

  • Shake the separatory funnel vigorously for a set period (e.g., 15 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Allow the phases to separate completely.

  • Carefully collect both the aqueous (raffinate) and organic (extract) phases into separate flasks.

  • Determine the concentration of acetic acid in a known volume of the raffinate phase by titrating with the standardized NaOH solution using phenolphthalein as an indicator.

  • Determine the concentration of acetic acid in a known volume of the extract phase using the same titration method.

  • Calculate the distribution coefficient (K_D) using the formula: K_D = [Acetic Acid]_organic / [Acetic Acid]_aqueous.

  • The separation factor can be determined if other components are present.

Protocol 2: Batch Adsorption Study

Objective: To evaluate the adsorption capacity of an adsorbent for acetic acid.

Materials:

  • Aqueous solution of acetic acid (known initial concentration)

  • Adsorbent (e.g., activated carbon, zeolite 13X)

  • Conical flasks

  • Shaking incubator or magnetic stirrer

  • Centrifuge or filtration setup

  • UV-Vis spectrophotometer or titration apparatus

Methodology:

  • Accurately weigh a specific amount of the adsorbent and add it to a series of conical flasks.

  • Add a known volume of the acetic acid solution with a known initial concentration to each flask.

  • Place the flasks in a shaking incubator at a constant temperature and agitation speed for a predetermined time to reach equilibrium.

  • After equilibrium, separate the adsorbent from the solution by centrifugation or filtration.

  • Determine the final concentration of acetic acid in the supernatant/filtrate using a suitable analytical method (e.g., titration with NaOH or UV-Vis spectrophotometry after proper calibration).

  • Calculate the amount of acetic acid adsorbed per unit mass of adsorbent (q_e) using the formula: q_e = (C_0 - C_e) * V / m, where C_0 is the initial concentration, C_e is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

  • Repeat the experiment with varying initial concentrations to generate an adsorption isotherm.

Visualizations

Separation_Method_Selection A Aqueous Acetic Acid Solution B High Concentration (>50% w/w) A->B Concentration? C Low Concentration (<50% w/w) A->C Concentration? D Conventional Distillation B->D I Dilute Solution C->I E Azeotropic/Extractive Distillation F Solvent Extraction G Adsorption H Membrane Separation I->E I->F I->G I->H

Caption: Logic for selecting a separation method based on acetic acid concentration.

Distillation_Troubleshooting cluster_Symptoms Symptoms cluster_Causes Potential Causes cluster_Solutions Solutions S1 Poor Separation C1 Incorrect Reflux Ratio S1->C1 C2 Inefficient Entrainer S1->C2 S2 High Energy Use S2->C1 C3 Heat Loss S2->C3 Sol1 Optimize Reflux Ratio C1->Sol1 Sol2 Re-evaluate Entrainer C2->Sol2 Sol3 Insulate Column C3->Sol3

Caption: Troubleshooting workflow for distillation issues.

Solvent_Extraction_Workflow A Aqueous Feed (Acetic Acid + Water) B Solvent Extraction Column A->B D Raffinate (Water) B->D E Extract (Acetic Acid + Solvent) B->E C Solvent C->B F Solvent Recovery (e.g., Distillation) E->F G Recovered Solvent F->G H Purified Acetic Acid F->H G->B

Caption: General experimental workflow for solvent extraction.

References

Improving assay signal using acetic acid for target-drug dissociation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using acetic acid to improve assay signals through target-drug dissociation.

Frequently Asked Questions (FAQs)

Q1: Why is my assay signal low when measuring drug or target concentration in biological samples?

A low or absent signal can be due to several factors, including interference from target-drug complexes. In many biological assays, the target protein can bind to the therapeutic drug, masking the epitopes necessary for detection by assay antibodies. This results in an underestimation of the drug or target concentration.[1] Other common causes for low signal can include incorrect reagent preparation, improper incubation times, or issues with the detection reagents themselves.[2][3]

Q2: How does acetic acid treatment help improve the assay signal?

Acetic acid is a weak acid that, when added to a sample, lowers the pH of the solution.[4] This acidic environment disrupts the non-covalent bonds holding the target-drug complex together, causing them to dissociate. Once the drug and target are separated, the detection antibodies can bind to their respective targets without hindrance, leading to a more accurate and significantly increased assay signal.

Q3: What concentration of acetic acid should I use?

The optimal concentration of acetic acid depends on the specific characteristics of the drug-target interaction and the stability of your assay components at low pH. Published data suggests a range of effective concentrations:

  • Mild Acid Treatment: 30 mM acetic acid is often used for dilution of serum samples without a subsequent neutralization step. This has been shown to significantly increase the assay signal.

  • Stronger Acid Treatment: 300 mM acetic acid can be used for more robust dissociation, which is typically followed by a neutralization step before analysis.

It is recommended to empirically test a range of acetic acid concentrations to determine the optimal condition for your specific assay.

Q4: Do I need to neutralize the sample after adding acetic acid?

Whether a neutralization step is necessary depends on the assay format and the acid concentration used.

  • With Neutralization: When using higher concentrations of acetic acid (e.g., 300 mM), a neutralization step with a buffer like 1 M Tris is typically required to return the sample to a pH compatible with the assay antibodies and other reagents.

  • Without Neutralization: In some ELISA methods, a mild acidic buffer (e.g., 30 mM acetic acid, pH ~5.0-6.0) is used to dilute the samples and run the assay without a neutralization step. This approach relies on the capture and detection antibodies retaining their binding capacity at a mildly acidic pH.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No signal or very low signal after acid treatment Analyte Instability: The target protein or drug may not be stable under the acidic conditions used, leading to denaturation and loss of antibody binding sites.Try a milder acidic condition (e.g., 30 mM acetic acid instead of 300 mM) or a different weak acid. Reduce the acid incubation time.
Ineffective Dissociation: The acid concentration or incubation time may be insufficient to fully dissociate the target-drug complexes.Increase the concentration of acetic acid (e.g., from 30 mM to 300 mM) or prolong the incubation period.
Antibody Inactivity at Low pH: If performing the assay in a mild acidic buffer without neutralization, the capture or detection antibodies may have reduced binding affinity at that pH.Test the binding activity of your antibodies at the acidic pH used. If necessary, revert to a protocol with a neutralization step.
General Assay Problems: Issues unrelated to the acid treatment, such as expired reagents, incorrect buffer composition, or improper washing steps.Review the entire assay protocol. Prepare fresh reagents and ensure all steps are performed correctly.
High background signal Non-specific Binding: The acid treatment may expose new epitopes that lead to non-specific binding of antibodies.Optimize blocking conditions. Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20) to the wash buffers.
Precipitate Formation: Acidification of complex biological samples like serum can sometimes cause precipitation of proteins, which can interfere with the assay.Centrifuge the samples after acid treatment and before adding them to the assay plate to remove any precipitate.
Poor Reproducibility Inconsistent pH: Variations in pipetting or buffer preparation can lead to inconsistent pH between samples.Ensure accurate and consistent preparation of the acetic acid solution and neutralization buffer. Calibrate pH meters regularly.
Variable Incubation Times: Inconsistent timing of the acid treatment or other incubation steps.Use a timer to ensure all samples are treated for the same duration.

Quantitative Data Summary

The following table summarizes the reported improvements in assay signal after acetic acid treatment from various sources.

Assay Type Acetic Acid Concentration Neutralization Observed Signal Improvement Reference
Total Drug ELISA300 mMYes~10-fold increase at ULOQ, ~4-fold increase at LLOQ
Total Drug ELISA30 mMNoSignificant increase compared to no acid treatment
Pharmacokinetic (PK) AssayAcetic acid (concentration not specified)YesIncrease in apparent drug concentration, especially in the elimination phase

Experimental Protocols

Protocol 1: Mild Acid Treatment without Neutralization for ELISA

This protocol is adapted for a sandwich ELISA format to measure total drug concentration in serum.

  • Prepare Mild Acid Dilution Buffer: Prepare a solution of 30 mM acetic acid in your standard assay dilution buffer. Adjust the pH to approximately 5.0-6.0 if necessary.

  • Sample Preparation: Dilute your standards, controls, and serum samples at a 1:50 ratio in the prepared mild acid dilution buffer.

  • Assay Procedure:

    • Coat a microtiter plate with the appropriate capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add the diluted standards, controls, and samples to the plate and incubate.

    • Wash the plate.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme-conjugated streptavidin-HRP and incubate.

    • Wash the plate.

    • Add the substrate and stop the reaction.

    • Read the absorbance at the appropriate wavelength.

Protocol 2: Strong Acid Treatment with Neutralization

This protocol is suitable for assays where a more complete dissociation of high-affinity interactions is required.

  • Prepare Reagents:

    • Acid Solution: 300 mM Acetic Acid.

    • Neutralization Buffer: 1 M Tris-HCl, pH adjusted to be slightly basic to effectively neutralize the acid.

  • Sample Treatment:

    • Add the 300 mM acetic acid solution to the serum samples. The final concentration of acetic acid in the sample should be sufficient to lower the pH effectively.

    • Incubate the samples for a predetermined time (e.g., 60 minutes) at room temperature to allow for complete dissociation of the target-drug complexes.

  • Neutralization:

    • Add the 1 M Tris neutralization buffer to the acidified samples to bring the pH back to a neutral range (pH 7.0-7.4).

  • Assay Procedure:

    • Proceed with your standard ELISA or other binding assay protocol, using the acid-treated and neutralized samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay_path Assay Pathway cluster_mild Mild Acid Protocol cluster_strong Strong Acid Protocol start Serum Sample (Target-Drug Complexes Present) acid Add Acetic Acid (e.g., 30mM or 300mM) start->acid incubate Incubate (Dissociation) acid->incubate assay_mild Directly use in Assay (pH ~5.0-6.0) incubate->assay_mild No Neutralization neutralize Neutralize (e.g., 1M Tris) incubate->neutralize Neutralization Step end_node Signal Detection (Improved Accuracy) assay_mild->end_node assay_strong Use in Assay (Neutral pH) neutralize->assay_strong assay_strong->end_node logical_relationship cluster_problem The Problem: Signal Suppression cluster_solution The Solution: Acid-Induced Dissociation cluster_outcome The Outcome complex Target-Drug Complex Forms in Sample masking Epitope Masking complex->masking low_signal Low/No Assay Signal masking->low_signal add_acid Introduce Acetic Acid (Lowers pH) low_signal->add_acid Intervention dissociation Complex Dissociates add_acid->dissociation exposure Epitopes Exposed dissociation->exposure binding Antibody Binding Occurs exposure->binding high_signal Improved Assay Signal binding->high_signal

References

Technical Support Center: Minimizing Corrosion in Acetic Acid Metal Reactors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to mitigate corrosion-related issues when working with acetic acid in metal reactors.

Troubleshooting Guide

This guide provides solutions to common corrosion problems encountered during experiments involving acetic acid.

Problem: Unexpectedly high corrosion rate in the reactor.

  • Possible Cause 1: Incorrect Material Selection

    • Solution: The choice of reactor material is critical and depends on the concentration of acetic acid, operating temperature, and the presence of contaminants. Consult the material compatibility data in this guide to verify that your reactor material is suitable for your experimental conditions. For example, while 304 stainless steel is adequate for dilute acetic acid at low temperatures, 316L stainless steel or more resistant alloys like Hastelloy C-276 or Titanium are necessary for higher concentrations and temperatures.[1][2]

  • Possible Cause 2: Presence of Contaminants

    • Solution: Contaminants such as chlorides, even at parts-per-million (ppm) levels, can significantly accelerate corrosion, especially pitting and stress corrosion cracking in stainless steels.[1] Analyze raw materials for chloride content. If contamination is suspected, consider using higher purity reagents or implementing a purification step. An investigation into unexpected corrosion of nickel alloy vessels found that elevated levels of chloride and iron in a reagent were the root cause.[3]

  • Possible Cause 3: Elevated Temperatures

    • Solution: Higher operating temperatures generally increase corrosion rates.[1] If your experimental parameters permit, try running the reaction at a lower temperature. Ensure that the temperature control system is accurately calibrated and functioning correctly to avoid temperature spikes.

  • Possible Cause 4: High Aeration

    • Solution: The presence of oxygen can increase the corrosion rate of some alloys in acetic acid. If your process allows, consider deaerating the acetic acid solution and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: Localized corrosion (pitting, crevice corrosion) is observed.

  • Possible Cause 1: Chloride Contamination

    • Solution: As mentioned above, chlorides are a primary cause of localized corrosion in stainless steels. Rigorous cleaning of the reactor to remove any residual chlorides from previous experiments or cleaning agents is crucial.

  • Possible Cause 2: Reactor Design and Deposits

    • Solution: Crevices, such as those found in welds or under deposits, can create localized environments with different chemistry (e.g., lower pH, higher chloride concentration), leading to accelerated corrosion. Ensure the reactor has a smooth internal surface and is designed to minimize crevices. Implement a regular cleaning protocol to prevent the buildup of deposits.

Problem: Product contamination with metal ions.

  • Possible Cause: Leaching from the reactor surface.

    • Solution: This is a direct result of corrosion. To address this, you must first identify and resolve the root cause of the corrosion using the steps outlined above. In the interim, if the product is valuable, consider using a reactor made of a more resistant material or a glass-lined reactor.

Frequently Asked Questions (FAQs)

Material Selection

  • Q1: What is the best material for a reactor used with glacial acetic acid at high temperatures?

    • A1: For glacial acetic acid at temperatures above 120°C, highly resistant materials such as Hastelloy C-276 or Titanium are recommended. Stainless steels like 316L may show increased corrosion rates under these conditions.

  • Q2: Can I use a 304 stainless steel reactor for my experiment with dilute acetic acid?

    • A2: 304 stainless steel can be suitable for dilute acetic acid solutions at ambient or slightly elevated temperatures. However, it is crucial to consider the presence of any contaminants, as even small amounts of chlorides can lead to corrosion. For welded equipment operating above 60°C, 304L is a better choice to prevent intergranular corrosion.

  • Q3: How does the presence of water in acetic acid affect corrosion?

    • A3: The effect of water content on corrosion can be complex. For some materials like aluminum, completely anhydrous acetic acid can be more corrosive than glacial acetic acid (which contains a small amount of water). For stainless steels, the presence of water is necessary for the corrosive action of catalysts like sulfuric acid in esterification reactions.

Operational Best Practices

  • Q4: How can I passivate my stainless steel reactor to improve its corrosion resistance?

    • A4: Passivation is a chemical treatment that removes free iron from the surface of stainless steel and promotes the formation of a protective chromium oxide layer. A common method involves cleaning the reactor thoroughly and then treating it with a nitric acid or citric acid solution. (See the detailed protocol below).

  • Q5: What are the key factors that I need to control in my experiment to minimize corrosion?

    • A5: The primary factors to control are temperature, acetic acid concentration, and the presence of contaminants, especially chlorides. Maintaining these parameters within the acceptable limits for your chosen reactor material is essential for minimizing corrosion.

  • Q6: Are there any known corrosion inhibitors for acetic acid?

    • A6: While some corrosion inhibitors exist, their effectiveness is highly dependent on the specific conditions of the experiment. For example, copper sulfate has been used as a corrosion inhibitor in some industrial acetate production processes at lower temperatures, but it can accelerate corrosion at higher temperatures. It is crucial to validate the compatibility and effectiveness of any inhibitor for your specific application.

Data Presentation

Table 1: Corrosion Rate of Common Reactor Materials in Acetic Acid

MaterialAcetic Acid Concentration (%)Temperature (°C)Corrosion Rate (mm/year)
304 Stainless Steel10Boiling< 0.1
304 Stainless Steel8080< 0.1
316L Stainless Steel50Boiling< 0.1
316L Stainless Steel99 (Glacial)1000.1 - 1.0
Hastelloy C-27610121< 0.05
Hastelloy C-27699 (Glacial)Boiling< 0.05
Titanium (Grade 2)25100< 0.03
Titanium (Grade 2)99 (Glacial)150< 0.03

Note: Corrosion rates can be significantly affected by the presence of impurities, aeration, and flow conditions. This data should be used as a guideline, and testing under actual operating conditions is recommended.

Experimental Protocols

Protocol 1: Weight-Loss Corrosion Testing using Metal Coupons

This protocol outlines a standard procedure for determining the corrosion rate of a metal in a specific acetic acid environment using weight-loss coupons. This method is based on principles described in ASTM G1 and G31.

  • Coupon Preparation:

    • Select coupons of the desired reactor material with a known surface area.

    • Clean the coupons with a non-corrosive solvent (e.g., acetone, isopropanol) to remove any oil or grease.

    • Chemically clean the coupons to remove any existing oxide layer. For stainless steel, a brief immersion in a nitric acid solution can be used.

    • Rinse the coupons thoroughly with deionized water and then with a volatile solvent (e.g., acetone).

    • Dry the coupons in a desiccator and weigh them accurately to at least four decimal places.

  • Exposure:

    • Suspend the coupons in the acetic acid solution within the reactor using a non-metallic holder (e.g., PTFE string). Ensure the coupons are fully immersed and not in contact with each other or the reactor walls.

    • Run the experiment under the desired conditions (temperature, pressure, agitation, etc.) for a predetermined duration.

  • Post-Exposure Cleaning and Evaluation:

    • At the end of the exposure period, carefully remove the coupons from the reactor.

    • Clean the coupons to remove any corrosion products. This can be done using chemical methods (e.g., inhibited acids) or mechanical methods (e.g., gentle brushing with a non-metallic brush). It is crucial that the cleaning method does not remove a significant amount of the base metal.

    • Rinse, dry, and reweigh the coupons accurately.

    • Calculate the weight loss and determine the corrosion rate using the following formula: Corrosion Rate (mm/year) = (8.76 x 10^4 * W) / (A * T * D) Where:

      • W = Weight loss in grams

      • A = Surface area of the coupon in cm^2

      • T = Exposure time in hours

      • D = Density of the metal in g/cm^3

Protocol 2: Passivation of a Stainless Steel Laboratory Reactor

This protocol provides a general procedure for the passivation of a stainless steel reactor to enhance its corrosion resistance.

  • Thorough Cleaning:

    • Disassemble any removable parts of the reactor.

    • Wash all surfaces with a degreasing cleaner to remove any oils, greases, and other organic residues.

    • Rinse thoroughly with deionized water.

  • Acid Treatment:

    • Prepare a 20-50% (by volume) solution of nitric acid in deionized water. Alternatively, a 4-10% citric acid solution can be used as a safer and more environmentally friendly option.

    • Fill the reactor with the acid solution, ensuring all internal surfaces are in contact with the acid. For larger reactors, the acid solution can be circulated through the system.

    • Allow the acid to contact the stainless steel surfaces for a period of 30 minutes to 2 hours at a temperature between 25°C and 60°C. The exact time and temperature will depend on the grade of stainless steel and the passivation solution used.

    • Drain the acid solution from the reactor.

  • Rinsing and Drying:

    • Rinse the reactor thoroughly with deionized water until the pH of the rinse water is neutral.

    • Dry the reactor completely using a stream of clean, dry air or nitrogen.

  • Verification (Optional):

    • The effectiveness of the passivation can be verified using a copper sulfate test or other surface analysis techniques.

Mandatory Visualizations

CorrosionFactors cluster_factors Key Factors Influencing Corrosion cluster_outcome Corrosion Outcome Temperature Temperature CorrosionRate Corrosion Rate Temperature->CorrosionRate Concentration Acetic Acid Concentration Concentration->CorrosionRate Contaminants Contaminants (e.g., Chlorides) Contaminants->CorrosionRate CorrosionType Corrosion Type (General, Pitting, etc.) Contaminants->CorrosionType Material Reactor Material Material->CorrosionRate Material->CorrosionType

Caption: Key factors influencing corrosion in acetic acid reactors.

TroubleshootingWorkflow start High Corrosion Observed check_material Is Material Compatible? start->check_material check_contaminants Contaminants Present? check_material->check_contaminants Yes change_material Select More Resistant Material check_material->change_material No check_temp Temperature Too High? check_contaminants->check_temp No purify_reagents Purify/Change Reagents check_contaminants->purify_reagents Yes lower_temp Lower Operating Temperature check_temp->lower_temp Yes passivate Passivate Reactor check_temp->passivate No end Corrosion Minimized change_material->end purify_reagents->end lower_temp->end passivate->end

Caption: Troubleshooting workflow for high corrosion rates.

MaterialSelection start Define Operating Conditions temp_conc Temperature & Acetic Acid Concentration start->temp_conc low_severity Low Temp & Low Concentration temp_conc->low_severity high_severity High Temp or High Concentration temp_conc->high_severity contaminants Presence of Contaminants? ss316 316/316L SS hastelloy_ti Hastelloy C-276 or Titanium contaminants->hastelloy_ti Yes ss304 304/304L SS low_severity->ss304 high_severity->ss316 ss316->contaminants

Caption: Material selection logic for acetic acid service.

References

Validation

Validating the Molarity of Prepared NaOH Solutions: A Comparative Guide to Primary Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry and drug development, the accuracy of a titration is paramount, hinging on the precise molarity of the titrant. For sodium hydroxide (NaOH), a commonly used titrant, its hygroscopic nature and reactivity with atmospheric carbon dioxide necessitate a standardization step to validate its concentration. This guide provides a comprehensive comparison of three primary standards used for this purpose: potassium hydrogen phthalate (KHP), sulfamic acid, and benzoic acid. We delve into their performance, supported by experimental protocols and data, to assist researchers in selecting the most appropriate method for their needs.

Comparison of Primary Standards for NaOH Standardization

The choice of a primary standard is critical for the accuracy and precision of NaOH standardization. An ideal primary standard should be of high purity, stable, non-hygroscopic, have a high equivalent weight, and be readily soluble in the titration solvent. The following table summarizes the key characteristics and performance of KHP, sulfamic acid, and benzoic acid.

PropertyPotassium Hydrogen Phthalate (KHP)Sulfamic Acid (H₂NSO₃H)Benzoic Acid (C₆H₅COOH)
Molar Mass ( g/mol ) 204.2297.09122.12
Typical Purity >99.95%>99.9%>99.5%
Hygroscopicity Non-hygroscopicNon-hygroscopicSlightly hygroscopic
Solubility in Water Readily solubleSolubleSparingly soluble
Advantages High purity and stability, high molar mass minimizes weighing errors, sharp endpoint.[1][2][3]Strong acid providing a sharp endpoint, stable solid with a long shelf life.[4]Readily available, relatively high molar mass.
Disadvantages Weak acid, titration can be affected by dissolved CO₂.[5]Lower molar mass compared to KHP, aqueous solutions can hydrolyze over time.Low solubility in water necessitates the use of organic solvents, which can introduce errors.
Reported Precision (%RSD) Typically ≤ 0.2%Reported to be comparable to KHP.Dependent on solvent and procedure.

Experimental Protocols

Detailed methodologies for standardizing a ~0.1 M NaOH solution are provided below for each primary standard.

Method 1: Standardization with Potassium Hydrogen Phthalate (KHP)

This is the most common and widely accepted method for standardizing NaOH solutions.

1. Preparation of the KHP solution:

  • Accurately weigh approximately 0.4-0.6 g of dried, primary standard grade KHP into a 250 mL Erlenmeyer flask.

  • Record the mass to the nearest 0.1 mg.

  • Add approximately 50 mL of deionized water to the flask and swirl to dissolve the KHP completely.

  • Add 2-3 drops of phenolphthalein indicator to the KHP solution.

2. Titration:

  • Rinse a 50 mL burette with the prepared NaOH solution and then fill it, ensuring no air bubbles are trapped in the tip.

  • Record the initial volume of the NaOH solution in the burette to the nearest 0.01 mL.

  • Titrate the KHP solution with the NaOH solution while continuously swirling the flask.

  • As the endpoint is approached, the pink color will persist for longer. Add the NaOH dropwise until the first faint pink color persists for at least 30 seconds.

  • Record the final volume of the NaOH solution in the burette to the nearest 0.01 mL.

3. Calculation of NaOH Molarity:

  • Molarity of NaOH = (mass of KHP in g) / (molar mass of KHP in g/mol ) / (volume of NaOH in L)

Method 2: Standardization with Sulfamic Acid

Sulfamic acid is a strong, non-hygroscopic acid that can also be used as a primary standard.

1. Preparation of the Sulfamic Acid solution:

  • Accurately weigh approximately 0.2-0.25 g of primary standard grade sulfamic acid into a 250 mL Erlenmeyer flask.

  • Record the mass to the nearest 0.1 mg.

  • Add approximately 50 mL of deionized water to the flask and swirl to dissolve the sulfamic acid completely.

  • Add 2-3 drops of phenolphthalein indicator to the sulfamic acid solution.

2. Titration:

  • Follow the same titration procedure as described for the KHP method.

3. Calculation of NaOH Molarity:

  • Molarity of NaOH = (mass of Sulfamic Acid in g) / (molar mass of Sulfamic Acid in g/mol ) / (volume of NaOH in L)

Method 3: Standardization with Benzoic Acid

Benzoic acid can be used as a primary standard, but its low aqueous solubility presents a challenge.

1. Preparation of the Benzoic Acid solution:

  • Accurately weigh approximately 0.2-0.25 g of primary standard grade benzoic acid into a 250 mL Erlenmeyer flask.

  • Record the mass to the nearest 0.1 mg.

  • Add approximately 20 mL of ethanol to dissolve the benzoic acid.

  • Once dissolved, add approximately 30 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the benzoic acid solution.

2. Titration:

  • Follow the same titration procedure as described for the KHP method.

3. Calculation of NaOH Molarity:

  • Molarity of NaOH = (mass of Benzoic Acid in g) / (molar mass of Benzoic Acid in g/mol ) / (volume of NaOH in L)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for preparing and standardizing an NaOH solution and the logical relationship in selecting a primary standard.

NaOH_Standardization_Workflow cluster_prep Solution Preparation cluster_titration Titration Process cluster_calc Calculation & Validation Prep_NaOH Prepare ~0.1 M NaOH Solution Titrate Titrate Primary Standard with NaOH Solution Prep_NaOH->Titrate Prep_Primary_Std Prepare Primary Standard Solution Prep_Primary_Std->Titrate Endpoint Determine Endpoint (Phenolphthalein) Titrate->Endpoint Calculate_Molarity Calculate NaOH Molarity Endpoint->Calculate_Molarity Validate Validate Molarity (Repeat Titrations) Calculate_Molarity->Validate

Caption: Workflow for NaOH Solution Standardization.

Primary_Standard_Selection cluster_criteria Selection Criteria cluster_standards Primary Standards Purity High Purity (>99.9%) KHP Potassium Hydrogen Phthalate Purity->KHP Sulfamic_Acid Sulfamic Acid Purity->Sulfamic_Acid Stability Stable & Non-Hygroscopic Stability->KHP Stability->Sulfamic_Acid Molar_Mass High Molar Mass Molar_Mass->KHP Benzoic_Acid Benzoic Acid Molar_Mass->Benzoic_Acid Solubility Good Solubility Solubility->KHP Solubility->Sulfamic_Acid

Caption: Primary Standard Selection Logic.

References

A Comparative Guide to Spectroscopic Purity Assessment of Glacial Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of glacial acetic acid is paramount for experimental reproducibility and product quality. This guide provides an objective comparison of common spectroscopic techniques for confirming the purity of glacial acetic acid, complete with experimental protocols and supporting data.

Glacial acetic acid, a key reagent and solvent in the pharmaceutical and chemical industries, can contain various impurities that may compromise reaction outcomes and product safety.[1][2] Common impurities include water, acetaldehyde, and formic acid, which can arise from the manufacturing process or degradation.[1][3][4] Spectroscopic methods offer rapid and reliable means for detecting and quantifying these impurities. This guide focuses on a comparative analysis of four principal spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparison of Spectroscopic Techniques

Each spectroscopic method offers distinct advantages and limitations for the analysis of glacial acetic acid purity. The choice of technique often depends on the specific impurity of interest, the required sensitivity, and the desired speed of analysis.

TechniquePrincipleImpurities DetectedAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Water, Carbonyl-containing compounds (e.g., acetaldehyde, formic acid).Rapid, non-destructive, and provides structural information.Lower sensitivity for trace impurities compared to other methods; water peak can be broad and interfere with other signals.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations.Water, formic acid, propionic acid, and other organic impurities.Can be used for in-line, real-time monitoring; non-destructive; water is a weak Raman scatterer, minimizing interference.Can be affected by fluorescence from the sample or container; may have lower sensitivity for some compounds compared to chromatography-based methods.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and environment.A wide range of organic impurities, including acetaldehyde and formic acid.Highly specific and quantitative; provides unambiguous structural identification of impurities.Lower sensitivity than chromatographic methods; requires more expensive instrumentation and deuterated solvents for some applications.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by molecules, particularly those with chromophores.Carbonyl-containing impurities like acetaldehyde and formic acid.Simple, inexpensive, and widely available.Limited selectivity as many organic molecules absorb in the same UV region; acetic acid itself has a UV absorbance that can interfere with the detection of impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each spectroscopic technique.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect water and carbonyl impurities in glacial acetic acid.

Methodology:

  • Sample Preparation: No specific sample preparation is typically required for liquid glacial acetic acid.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use with liquid samples.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply a small amount of the glacial acetic acid sample to the ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The presence of water is indicated by a broad absorption band in the 3200-3600 cm⁻¹ region.

    • The carbonyl (C=O) stretching vibration of acetic acid appears around 1710 cm⁻¹. Broadening or the appearance of shoulders on this peak may indicate the presence of other carbonyl-containing impurities like acetaldehyde or formic acid. For instance, acetaldehyde exhibits a C=O stretch around 1730 cm⁻¹.

Raman Spectroscopy

Objective: To quantify water and detect organic impurities in glacial acetic acid.

Methodology:

  • Sample Preparation: Place the glacial acetic acid sample in a glass vial or cuvette.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a suitable range (e.g., 200-3200 cm⁻¹).

  • Data Analysis:

    • The characteristic Raman peak for the C=O stretch in acetic acid is observed around 1665 cm⁻¹.

    • A key peak for acetic acid is also found at approximately 891 cm⁻¹.

    • The presence of formic acid can be identified by its characteristic peaks, which differ from those of acetic acid.

    • Quantitative analysis of water can be performed by monitoring changes in the O-H stretching region (around 3200-3600 cm⁻¹), although water is a weak Raman scatterer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify organic impurities in glacial acetic acid.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the glacial acetic acid sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. An internal standard (e.g., trimethylsilane - TMS) may be added for quantification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • In the ¹H NMR spectrum of pure acetic acid, two signals are expected: a singlet for the methyl protons (CH₃) at approximately 2.1 ppm and a broad singlet for the acidic proton (OH) at a variable chemical shift (often around 11-12 ppm).

    • Impurities will present their own characteristic signals. For example, the aldehyde proton of acetaldehyde appears as a quartet around 9.8 ppm.

    • The concentration of impurities can be determined by integrating their signals relative to the known concentration of the acetic acid signal or an internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To screen for the presence of carbonyl-containing impurities.

Methodology:

  • Sample Preparation: Dilute the glacial acetic acid sample with a suitable UV-transparent solvent, such as deionized water or ethanol, to bring the absorbance within the linear range of the instrument.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank.

    • Scan the sample across a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Acetic acid exhibits an absorption maximum around 206 nm. The presence of other carbonyl-containing impurities can lead to a shift in this peak or the appearance of additional absorption bands. For instance, formic acid also absorbs in the UV region.

    • An enzymatic assay coupled with UV-Vis spectroscopy at 340 nm can be used for the specific and sensitive quantification of acetic acid. This indirect method measures the formation of NADH, which is proportional to the acetic acid concentration.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for confirming the purity of glacial acetic acid using the discussed spectroscopic techniques.

Purity_Confirmation_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis & Structural Confirmation cluster_2 Results start Glacial Acetic Acid Sample ftir FTIR Spectroscopy start->ftir Rapid Scan uv_vis UV-Vis Spectroscopy start->uv_vis Screening raman Raman Spectroscopy ftir->raman Water/Carbonyls Detected pass Purity Confirmed ftir->pass No Significant Impurities uv_vis->raman Absorbance Anomaly uv_vis->pass No Anomalous Absorbance nmr NMR Spectroscopy raman->nmr Confirm Impurity Structure raman->pass No Significant Impurities nmr->pass No Impurities Detected fail Impurity Detected (Further Investigation/Purification) nmr->fail Impurity Confirmed & Identified

Caption: Workflow for spectroscopic purity analysis of glacial acetic acid.

References

Validating the effect of acetic acid concentration on reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of reactions involving acetic acid is crucial for process optimization and elucidating biological mechanisms. This guide provides a comparative analysis of the effect of acetic acid concentration on the kinetics of two distinct reaction types: the acid-catalyzed esterification of ethanol and the acid-base reaction with sodium bicarbonate. Experimental data, detailed protocols, and pathway visualizations are presented to support this analysis.

Data Presentation: Comparative Reaction Kinetics

The concentration of acetic acid plays a pivotal role in dictating the rate of chemical reactions, though its influence varies significantly depending on the reaction mechanism. Below is a comparative summary of the kinetic data for two different reactions involving acetic acid.

Reaction TypeReactantsCatalystEffect of Increasing Acetic Acid Concentration on Reaction RateTypical Rate Constant (k)
Esterification Acetic Acid, EthanolSulfuric AcidIncreases reaction rateVaries with concentration and temperature (e.g., ~0.014 L/(gmol·min) at 34°C with 5.3% v/v catalyst)[1]
Acid-Base Neutralization Acetic Acid, Sodium BicarbonateNoneIncreases reaction rateExtremely high (>10¹¹ s⁻¹)[2]

Experimental Protocols

Detailed methodologies are essential for reproducible kinetic studies. The following are protocols for monitoring the kinetics of the two compared reactions.

Protocol 1: Monitoring Esterification of Ethanol with Acetic Acid via Titration

This protocol details the steps to determine the reaction rate of the acid-catalyzed esterification of ethanol and acetic acid by monitoring the consumption of acetic acid over time.

Materials:

  • Acetic acid (glacial)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide solution (standardized, e.g., 0.5 M)

  • Phenolphthalein indicator

  • Ice-cold distilled water

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Thermostatic water bath

  • Stopwatch

Procedure:

  • Reaction Mixture Preparation: In a sealed Erlenmeyer flask, prepare a reaction mixture with a known molar ratio of ethanol to acetic acid (e.g., 1:1).[1]

  • Catalyst Addition and Initiation: Place the flask in a thermostatic water bath set to the desired temperature (e.g., 34°C). Once the mixture reaches thermal equilibrium, add a known concentration of sulfuric acid catalyst (e.g., 5.3% by volume) to initiate the reaction, and simultaneously start the stopwatch.[1]

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small, known volume of the reaction mixture (e.g., 5 mL) using a pipette.[1]

  • Quenching: Immediately transfer the withdrawn sample into an Erlenmeyer flask containing ice-cold distilled water to quench the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample. Titrate the unreacted acetic acid with the standardized sodium hydroxide solution until a persistent faint pink color is observed.

  • Data Analysis: Record the volume of NaOH used. The concentration of unreacted acetic acid at each time point can be calculated using the titration results. The rate of reaction can then be determined by plotting the concentration of acetic acid against time.

Protocol 2: Monitoring the Reaction of Acetic Acid with Sodium Bicarbonate by Gas Evolution

This protocol describes a method to qualitatively and semi-quantitatively assess the effect of acetic acid concentration on its reaction rate with sodium bicarbonate by measuring the rate of carbon dioxide evolution.

Materials:

  • Acetic acid solutions of varying concentrations (e.g., 1 M, 2 M, 3 M)

  • Sodium bicarbonate (solid)

  • Gas syringe or an inverted measuring cylinder in a water trough

  • Reaction flask with a side arm for the gas syringe

  • Magnetic stirrer and stir bar

  • Stopwatch

Procedure:

  • Experimental Setup: Assemble the reaction flask with the magnetic stirrer and connect the gas syringe to the side arm.

  • Reactant Preparation: Place a known mass of sodium bicarbonate into the reaction flask.

  • Reaction Initiation: Quickly add a measured volume of the acetic acid solution of a specific concentration to the flask, seal it, and start the stopwatch simultaneously.

  • Data Collection: Record the volume of carbon dioxide gas collected in the gas syringe at regular time intervals (e.g., every 5 seconds).

  • Varying Concentration: Repeat the experiment using different concentrations of acetic acid while keeping the mass of sodium bicarbonate and the total volume constant.

  • Data Analysis: Plot the volume of CO₂ produced against time for each acetic acid concentration. The initial slope of each curve represents the initial rate of reaction. A steeper slope indicates a faster reaction rate.

Mandatory Visualization

Signaling Pathway: Acetic Acid Activation of AMPK Pathway

Acetic acid can act as a signaling molecule in cellular metabolism. In hepatocytes, it activates the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating lipid metabolism. The activation of this pathway leads to increased lipid oxidation and decreased lipid synthesis.

AMPK_Pathway AceticAcid Acetic Acid AcetylCoA Acetyl-CoA Synthesis AceticAcid->AcetylCoA ATP_Consumption ATP Consumption AcetylCoA->ATP_Consumption AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Consumption->AMP_ATP_Ratio AMPK_Activation AMPK Activation AMP_ATP_Ratio->AMPK_Activation PPARa PPARα Activation AMPK_Activation->PPARa SREBP1c_ChREBP SREBP-1c & ChREBP Inhibition AMPK_Activation->SREBP1c_ChREBP Lipid_Oxidation Increased Lipid Oxidation PPARa->Lipid_Oxidation Lipid_Synthesis Decreased Lipid Synthesis SREBP1c_ChREBP->Lipid_Synthesis

Caption: Acetic Acid Activated AMPK Signaling Pathway.

Experimental Workflow: Titration for Kinetic Analysis

The following diagram illustrates the general workflow for monitoring the kinetics of a reaction involving an acidic reactant, such as the esterification of acetic acid, through titration.

Titration_Workflow Start Start Reaction Sampling Withdraw Sample at Timed Intervals Start->Sampling Quench Quench Reaction (e.g., with ice water) Sampling->Quench Titrate Titrate with Standardized Base Quench->Titrate Endpoint Record Volume at Endpoint Titrate->Endpoint Calculate Calculate Reactant Concentration Endpoint->Calculate Plot Plot Concentration vs. Time Calculate->Plot End Determine Rate Constant Plot->End

Caption: Experimental Workflow for Titration.

Logical Relationship: Eley-Rideal Mechanism for Esterification

The acid-catalyzed esterification of an alcohol with a carboxylic acid on a solid acid catalyst can proceed through an Eley-Rideal mechanism. In this mechanism, one reactant (the carboxylic acid) adsorbs onto the catalyst surface and then reacts directly with a molecule of the other reactant (the alcohol) from the bulk liquid phase.

Eley_Rideal cluster_surface Catalyst Surface Adsorbed_Acid Adsorbed Acetic Acid (on active site) Ester_Formation Surface Reaction: Ester Formation Adsorbed_Acid->Ester_Formation Desorbed_Ester Desorbed Ester & Water Ester_Formation->Desorbed_Ester Desorption Bulk_Acid Acetic Acid (in bulk) Bulk_Acid->Adsorbed_Acid Adsorption Bulk_Alcohol Ethanol (in bulk) Bulk_Alcohol->Ester_Formation Direct Reaction

Caption: Eley-Rideal Mechanism for Esterification.

References

Standard operating procedure for quality control of acetic acid reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quality Control of Acetic Acid Reagents

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. Acetic acid, a ubiquitous reagent in laboratories, is no exception. Its quality can significantly impact experimental outcomes, from chemical synthesis to biological assays. This guide provides a standardized operating procedure for the quality control of acetic acid, compares various grades of the reagent, and offers detailed experimental protocols for key analytical tests.

Understanding Acetic Acid Grades and Their Specifications

Acetic acid is available in various grades, each with specific purity levels and impurity profiles tailored for different applications. The choice of grade is a critical decision that balances purity requirements with cost-effectiveness. High-purity grades, such as USP and ACS, are essential for pharmaceutical and analytical applications where even trace impurities can interfere with results.[1][2][3]

Table 1: Comparison of Common Acetic Acid Grades

GradeTypical Purity (%)Key Specifications & Intended Use
USP Grade ≥ 99.7%Meets the stringent requirements of the United States Pharmacopeia; suitable for use in pharmaceutical manufacturing, drug formulations, and medical applications.[1]
ACS Grade ≥ 99.7%Meets or exceeds the purity standards of the American Chemical Society; used for analytical testing and research where high purity is crucial for accurate results.[3]
Reagent Grade ~96-98%High purity, suitable for many laboratory and analytical applications, though it may not meet all pharmacopeia standards.
Food Grade 99.5% - 99.8%Meets standards such as the Food Chemicals Codex (FCC) and is safe for use as a food additive and in food processing.
Technical Grade ≥ 99.0%Suitable for general industrial and commercial applications where high purity is not the primary concern.

Standard Operating Procedure (SOP) for Acetic Acid Quality Control

This SOP outlines the essential tests to verify the quality of incoming acetic acid reagents. The workflow ensures that the reagent meets the required specifications before use in sensitive applications.

cluster_0 1. Sample Reception & Documentation cluster_1 2. Physical & Chemical Testing cluster_2 3. Data Review & Disposition A Receive Acetic Acid Reagent B Verify Certificate of Analysis (CoA) A->B C Assign Internal Lot Number B->C D Assay (Titration) C->D E Identification (IR Spectroscopy) C->E F Limit Tests for Impurities (e.g., Chloride, Sulfate, Heavy Metals) C->F G Chromatographic Purity (GC/HPLC) C->G H Compare Results to Specifications D->H E->H F->H G->H I Approve or Reject Lot H->I J Release for Laboratory Use I->J

Caption: Quality Control Workflow for Acetic Acid Reagents.

Experimental Protocols for Key Quality Control Tests

Detailed methodologies for the principal quality control tests are provided below. These protocols are based on established analytical techniques and pharmacopeial standards.

Assay by Titration (Determination of Purity)

This method determines the percentage of acetic acid in the sample through acid-base titration.

  • Principle: A known weight of acetic acid is titrated with a standardized solution of sodium hydroxide to a phenolphthalein endpoint.

  • Reagents:

    • Standardized 1 N Sodium Hydroxide (NaOH) solution

    • Phenolphthalein indicator solution

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 2.5 g of the acetic acid sample into a tared flask.

    • Add 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 1 N NaOH solution until a permanent pink color is observed.

    • Record the volume of NaOH used.

  • Calculation:

    • % Acetic Acid = (V × N × 60.05) / (W × 10)

      • V = volume of NaOH solution in mL

      • N = normality of NaOH solution

      • W = weight of acetic acid sample in g

      • 60.05 = molecular weight of acetic acid

Determination of Organic Impurities by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile organic impurities such as formic acid, acetaldehyde, and ethyl acetate.

  • Principle: The sample is vaporized and injected onto a chromatographic column. The components are separated based on their boiling points and interaction with the stationary phase and detected by a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).

  • Instrumentation: Gas chromatograph with FID or TCD.

  • Example GC Conditions for Impurity Analysis:

    • Column: Agilent CP-Wax 52 CB, 0.53 mm x 25 m, 2.0 µm film thickness

    • Carrier Gas: Nitrogen or Helium

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 275 °C

    • Oven Temperature Program: 50 °C, ramp to 200 °C at 10 °C/min

    • Injection Volume: 0.2 µL

  • Procedure:

    • Prepare a standard solution containing known concentrations of potential impurities.

    • Inject the standard solution to determine the retention times and response factors of the impurities.

    • Inject the acetic acid sample.

    • Identify and quantify any impurities in the sample by comparing their retention times and peak areas to those of the standards.

Limit Tests for Inorganic Impurities

These tests are designed to detect the presence of specific inorganic impurities within established limits, as often specified in pharmacopeias.

  • Chloride:

    • Dilute the acetic acid sample with water.

    • Add a few drops of silver nitrate solution.

    • The absence of opalescence indicates that the chloride content is below the specified limit.

  • Sulfate:

    • Dilute the acetic acid sample with water.

    • Add a small amount of barium chloride solution.

    • No turbidity should be observed, indicating the sulfate content is within the acceptable range.

  • Heavy Metals:

    • Evaporate a sample of acetic acid to dryness.

    • Dissolve the residue in a dilute acetic acid solution.

    • Add a solution of thioacetamide or hydrogen sulfide.

    • Any color produced should not be darker than a standard solution containing a known concentration of lead.

Comparative Data Summary

While direct, publicly available experimental data comparing different commercial brands of acetic acid is limited, the specifications provided by manufacturers and pharmacopeias serve as a reliable basis for comparison. The following table summarizes typical impurity limits for different grades of glacial acetic acid.

Table 2: Typical Impurity Limits for High-Purity Glacial Acetic Acid Grades

ParameterUSP GradeACS Grade
Assay 99.5% - 100.5%≥ 99.7%
Color (APHA) ≤ 10≤ 10
Residue after Evaporation ≤ 0.001%≤ 0.001%
Chloride (Cl) ≤ 1 ppm≤ 1 ppm
Sulfate (SO₄) ≤ 1 ppm≤ 1 ppm
Heavy Metals (as Pb) ≤ 0.5 ppm≤ 0.5 ppm
Substances Reducing Permanganate To pass testTo pass test

Note: These values are typical and may vary slightly between suppliers. Always refer to the Certificate of Analysis for lot-specific data.

Logical Relationship of Quality Control Steps

The following diagram illustrates the logical progression from initial sample handling to the final decision on the quality of the acetic acid reagent.

A Sample Receipt B Physical Inspection (Color, Particulates) A->B C Identity Confirmation (e.g., IR) B->C D Purity Assay (Titration) C->D E Impurity Analysis (GC/HPLC, Limit Tests) D->E F Data Evaluation vs. Specification E->F G Pass F->G H Fail F->H I Quarantine & Re-test or Reject H->I

References

Preserving the Blueprint of the Cell: A Comparative Guide to Acetic Acid Fixation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the faithful preservation of cellular architecture is paramount for accurate experimental outcomes. The choice of fixative can profoundly impact the structural integrity of cells and tissues, influencing everything from morphological assessment to the detection of key signaling molecules. This guide provides an objective comparison of acetic acid-based fixation methods with common alternatives, supported by experimental data, to aid in the selection of the most appropriate protocol for your research needs.

Introduction to Cellular Fixation

Fixation is a critical step in sample preparation that aims to preserve biological tissues from decay and to protect them from the rigors of processing and staining. The ideal fixative should rapidly penetrate the tissue, inactivate cellular enzymes to prevent autolysis, and stabilize cellular components in a life-like state. Acetic acid is a widely used component in many fixative formulations, prized for its ability to precipitate nucleoproteins and preserve nuclear detail. However, its effects on cytoplasmic structures and overall tissue morphology can differ significantly from other common fixatives like formalin and alcohol-based solutions.

Mechanism of Action: Acetic Acid vs. Alternatives

Acetic acid is a non-coagulant fixative that acts by denaturing and precipitating proteins, particularly the nucleoproteins within the nucleus.[1] This property makes it an excellent choice for studies focusing on nuclear morphology and chromosome preservation. When used alone, acetic acid can cause swelling of the cytoplasm and collagen.[1] For this reason, it is almost always used in combination with other reagents that counteract this swelling effect, such as ethanol or formaldehyde.

In contrast, formaldehyde , the active component of formalin, is a cross-linking fixative. It forms methylene bridges between proteins, creating a stable, cross-linked network that effectively preserves cellular structure. This cross-linking is particularly effective at preserving cytoplasmic details and the overall tissue architecture.

Alcohol-based fixatives , such as ethanol and methanol, are coagulant and dehydrating agents. They work by removing water from the cells, which causes proteins to precipitate and harden. This method can be effective for preserving some antigens for immunohistochemistry but can also lead to significant cellular shrinkage.

Comparative Analysis of Fixative Performance

The choice of fixative can have a significant impact on various aspects of cellular morphology and the accessibility of cellular components for downstream analysis. The following table summarizes key performance indicators for common fixative solutions.

Performance IndicatorAcetic Acid-Based (e.g., Carnoy's, Bouin's)Formalin (10% NBF)Alcohol-Based (e.g., 70% Ethanol)
Nuclear Detail Preservation Excellent (Good chromatin definition)GoodFair to Good
Cytoplasmic Preservation Fair (Can cause swelling or shrinkage depending on the mixture)ExcellentFair (Often causes significant shrinkage)
Cellular Shrinkage Variable (Acetic acid causes swelling, counteracted by other components)MinimalSignificant
Preservation of Phosphoproteins Generally poorPoor, may require antigen retrievalModerate to Good
Immunohistochemistry (IHC) Compatibility Good for some antigens, but can mask othersGood, but often requires antigen retrievalGood for many antigens
Preservation of Nucleic Acids ExcellentFair to GoodGood

Experimental Data Summary:

FixativeNuclear Detail Score (Mean ± SD)Cytoplasmic Clarity Score (Mean ± SD)Tissue Shrinkage (%)
Formalin (10% NBF)2.7 ± 0.32.6 ± 0.211.4
Alcohol-Based2.3 ± 0.42.1 ± 0.3>20 (variable)
Bouin's SolutionNot explicitly scored, but noted for excellent nuclear detailNot explicitly scored~15-20
Carnoy's SolutionNot explicitly scored, but noted for rapid and strong nuclear fixationNot explicitly scoredSignificant

Note: Data is compiled from multiple sources and may vary depending on the specific tissue type and protocol.

Experimental Protocols

To ensure reproducible and comparable results, it is essential to follow standardized fixation protocols. Below are detailed methodologies for the key fixatives discussed.

Protocol 1: Acetic Acid-Based Fixation (Carnoy's Fluid)
  • Prepare Carnoy's Fluid: Mix 60 mL of absolute ethanol, 30 mL of chloroform, and 10 mL of glacial acetic acid. This solution should be prepared fresh before use.

  • Tissue Preparation: Immediately after excision, immerse the tissue sample in at least 20 times its volume of Carnoy's Fluid.

  • Fixation: Fix for 1-4 hours at room temperature. The exact time will depend on the tissue size and type.

  • Post-Fixation: After fixation, transfer the tissue to 95% ethanol. Change the ethanol several times over a period of a few hours to remove the picric acid (in the case of Bouin's solution) or other components.

  • Processing: The tissue can then be processed for paraffin embedding.

Protocol 2: Formalin Fixation (10% Neutral Buffered Formalin)
  • Prepare 10% NBF: Mix 100 mL of 37-40% formaldehyde, 900 mL of distilled water, 4 g of sodium phosphate monobasic, and 6.5 g of sodium phosphate dibasic (anhydrous).

  • Tissue Preparation: Immediately after excision, immerse the tissue sample in at least 20 times its volume of 10% NBF.

  • Fixation: Fix for 24-48 hours at room temperature. For larger specimens, the fixation time may need to be extended.

  • Post-Fixation: After fixation, the tissue can be transferred to 70% ethanol for storage or processed directly for paraffin embedding.

Protocol 3: Alcohol-Based Fixation (70% Ethanol)
  • Prepare 70% Ethanol: Mix 70 mL of absolute ethanol with 30 mL of distilled water.

  • Tissue Preparation: Immediately after excision, immerse the tissue sample in at least 20 times its volume of 70% ethanol.

  • Fixation: Fix for at least 4 hours at room temperature. Fixation time can be extended for larger tissues.

  • Processing: The tissue can be directly processed for paraffin embedding from 70% ethanol.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Fixative Comparison

The following diagram illustrates a typical workflow for comparing the effects of different fixatives on cellular morphology.

G cluster_0 Sample Preparation cluster_1 Fixation cluster_2 Histological Processing cluster_3 Analysis A Tissue Sample Collection B Divide into Groups A->B C1 Acetic Acid-Based Fixation B->C1 C2 Formalin Fixation B->C2 C3 Alcohol-Based Fixation B->C3 D Tissue Processing & Embedding C1->D C2->D C3->D E Sectioning & Staining D->E F Microscopic Analysis E->F G Quantitative Morphometry F->G H Immunohistochemistry F->H

Caption: Workflow for comparing different fixation methods.

Impact of Fixation on Signaling Pathway Analysis

The preservation of signaling molecules, particularly phosphorylated proteins, is crucial for understanding cellular function. The choice of fixative can significantly impact the ability to detect these transient modifications. Formalin fixation, with its cross-linking action, can mask epitopes and lead to the loss of phosphoprotein signals.[2][3] Acetic acid-containing fixatives can also lead to the loss of some proteins. Alcohol-based fixatives, by precipitating proteins, can sometimes offer better preservation of phosphoproteins.

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, highlighting key phosphorylation events that can be affected by fixation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 P-Tyr recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Fixation_Note Fixation method can impact the detection of phosphorylated EGFR, MEK, and ERK.

Caption: Simplified EGFR signaling pathway.

Conclusion and Recommendations

The optimal choice of fixative is highly dependent on the specific research question and the downstream applications.

  • For studies where nuclear morphology and nucleic acid preservation are the primary goals, an acetic acid-containing fixative like Carnoy's or Bouin's solution is an excellent choice.

  • When overall tissue architecture and cytoplasmic detail are of utmost importance, 10% neutral buffered formalin remains the gold standard.

  • For applications requiring optimal preservation of some antigens for immunohistochemistry , particularly when phosphoproteins are of interest, an alcohol-based fixative may be superior, although this can come at the cost of morphological preservation.

It is strongly recommended that researchers perform a pilot study to compare different fixation methods for their specific tissue and target of interest to determine the most suitable protocol for their experimental needs. This will ensure the generation of high-quality, reliable, and reproducible data.

References

A Researcher's Guide to the Statistical Validation of Acetic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation for Comparative Analysis

Clear and concise data presentation is fundamental for comparative analysis. Quantitative data from experiments involving acetic acid and its alternatives should be summarized in well-structured tables.

Table 1: Comparison of Acetic Acid Quantification Methods

ParameterTitration MethodEnzymatic BiosensorHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reactionSpecific enzyme reactionSeparation based on polarity
Limit of Detection (LOD) ~100 mg/L2.2 mg/L[1]~1 mg/L
Limit of Quantitation (LOQ) ~300 mg/L3.8 mg/L[1]~5 mg/L
Precision (RSD) < 2%< 5%< 1%
Linearity (R²) N/A> 0.99[2][3]> 0.999
Throughput LowHighMedium
Cost per Sample LowMediumHigh

Table 2: Statistical Comparison of Acetic Acid vs. Alternative Compound 'X' on Gene Expression

Gene TargetTreatmentMean Fold Change (± SEM)Np-value (vs. Control)p-value (Acetic Acid vs. Compound 'X')
Gene A Control1.00 ± 0.126--
Acetic Acid (10 mM)2.54 ± 0.256< 0.010.04
Compound 'X' (10 mM)1.89 ± 0.186< 0.05
Gene B Control1.00 ± 0.096--
Acetic Acid (10 mM)0.45 ± 0.076< 0.010.68
Compound 'X' (10 mM)0.51 ± 0.066< 0.01

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: Determination of Acetic Acid Concentration by Titration

This protocol outlines the standardized method for quantifying acetic acid in a solution, such as vinegar, through titration with a sodium hydroxide (NaOH) standard.

  • Preparation of Standard NaOH Solution: A standard solution of approximately 0.1 M NaOH is prepared and standardized against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: A known volume of the acetic acid-containing sample (e.g., 10.00 mL of vinegar) is pipetted into a volumetric flask and diluted with deionized water to a known volume (e.g., 100.0 mL).

  • Titration: A specific aliquot (e.g., 25.00 mL) of the diluted acetic acid solution is transferred to an Erlenmeyer flask. A few drops of a suitable indicator, such as phenolphthalein, are added.

  • The standard NaOH solution is added from a burette to the acetic acid solution with constant swirling until the endpoint is reached, indicated by a persistent faint pink color.

  • The volume of NaOH used is recorded. The titration is repeated at least three times to ensure concordant results (titers agreeing within 0.1 mL).

  • Calculation: The concentration of acetic acid is calculated using the stoichiometry of the reaction: CH₃COOH + NaOH → CH₃COONa + H₂O The molarity of acetic acid is determined from the average volume of NaOH used and its known concentration.

Protocol 2: Cell Viability Assay for Acetic Acid Treatment

This protocol details a common in vitro experiment to assess the effect of acetic acid on cell viability using a colorimetric assay (e.g., MTT assay).

  • Cell Culture: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a controlled incubator environment (37°C, 5% CO₂).

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of acetic acid (and/or alternative compounds) and a vehicle control (e.g., sterile PBS).

  • Incubation: The cells are incubated with the treatments for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Statistical Analysis: Cell viability is expressed as a percentage of the control group. Statistical significance between treated and control groups is typically determined using a Student's t-test or one-way ANOVA, followed by post-hoc tests like Dunnett's or Tukey's for multiple comparisons.[4]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and signaling pathways.

G cluster_0 Experimental Workflow: Titration prep_naoh Prepare & Standardize 0.1 M NaOH titrate Titrate Sample with NaOH prep_naoh->titrate prep_sample Dilute Acetic Acid Sample prep_sample->titrate record Record Volume of NaOH Used titrate->record calculate Calculate Acetic Acid Concentration record->calculate stat_analysis Statistical Analysis (Mean, SD, RSD) calculate->stat_analysis

Caption: Workflow for Acetic Acid Quantification by Titration.

G cluster_1 Logical Flow for Statistical Test Selection start Start with Experimental Data check_normality Test for Normality? (e.g., Shapiro-Wilk) start->check_normality normal Data is Normally Distributed check_normality->normal Yes not_normal Data is Not Normally Distributed check_normality->not_normal No compare_groups How many groups to compare? normal->compare_groups not_normal->compare_groups two_groups Two Groups compare_groups->two_groups 2 more_than_two > Two Groups compare_groups->more_than_two >2 parametric_two Parametric: Student's t-test two_groups->parametric_two non_parametric_two Non-parametric: Mann-Whitney U Test two_groups->non_parametric_two parametric_more Parametric: One-way ANOVA more_than_two->parametric_more non_parametric_more Non-parametric: Kruskal-Wallis Test more_than_two->non_parametric_more

Caption: Decision tree for selecting appropriate statistical tests.

G cluster_2 Acetic Acid and GPCR Signaling acetic_acid Acetic Acid gpcr GPR41 / GPR43 (FFAR3 / FFAR2) acetic_acid->gpcr g_protein G-protein (Gq/11 or Gi/o) gpcr->g_protein plc Phospholipase C (PLC) g_protein->plc activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits ip3_dag IP₃ & DAG Signaling plc->ip3_dag camp ↓ cAMP ac->camp cellular_response Cellular Response (e.g., Inflammation, Metabolism) ip3_dag->cellular_response camp->cellular_response

References

Comparative

Comparative analysis of formic acid vs acetic acid as a reaction solvent

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and overall success of a chemical transformation. Among the protic solvents available, formic acid and acetic acid, the two simplest carboxylic acids, are frequently employed not only as solvents but also as catalysts or reagents. This guide provides an objective, data-driven comparison of their performance in these roles, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

While structurally similar, formic acid and acetic acid exhibit key differences in their physical and chemical properties that influence their behavior as solvents and reagents. Formic acid is a noticeably stronger acid than acetic acid, as indicated by its lower pKa value. This higher acidity can translate to more efficient catalysis in acid-mediated reactions. Formic acid also possesses a unique dual character, containing both a carboxyl group and an aldehyde-like (formyl) group, which allows it to act as a potent reducing agent, a property not shared by acetic acid.

PropertyFormic Acid (HCOOH)Acetic Acid (CH₃COOH)
Molar Mass 46.03 g/mol 60.05 g/mol
Density 1.22 g/cm³ (at 20°C)1.05 g/cm³ (at 20°C)
Boiling Point 100.8 °C118.1 °C
Melting Point 8.4 °C16.6 °C
pKa 3.754.76
Odor Pungent, irritatingVinegar-like
Solubility in Water MiscibleMiscible

Performance in Organic Synthesis: Experimental Data

The practical differences between formic and acetic acid become evident when examining their performance in specific chemical reactions. While both can serve as acidic media, their distinct properties often lead to different outcomes in terms of reaction rates and yields.

The Biginelli Reaction: A Direct Comparison

The Biginelli reaction, a multicomponent condensation used to synthesize dihydropyrimidinones, offers a clear example of how catalyst choice between formic and acetic acid can impact reaction yield. In a comparative study using various carboxylic acids as catalysts in ethanol, formic acid demonstrated superior performance for several substrates.

Aldehydeβ-DicarbonylUrea/ThioureaCatalystYield (%)
BenzaldehydeEthyl acetoacetateUreaFormic Acid 75%
BenzaldehydeEthyl acetoacetateUreaAcetic Acid 60%
BenzaldehydeEthyl acetoacetateThioureaFormic Acid 60%
BenzaldehydeEthyl acetoacetateThioureaAcetic Acid 20%
BenzaldehydeAcetylacetoneUreaFormic Acid 75%
BenzaldehydeAcetylacetoneUreaAcetic Acid 25% (as IIb)

Experimental Protocol: Biginelli Reaction Catalyzed by Carboxylic Acids

A mixture of an aldehyde (40 mmol), a β-dicarbonyl compound (40 mmol), urea or thiourea (45 mmol), and a catalytic amount of the carboxylic acid (a few drops for liquids) in 10 mL of ethanol was heated under reflux. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled, and the precipitated product was filtered, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone/thione.

Formic Acid as a Reductive Reagent and Solvent

Formic acid's ability to act as a hydride donor is leveraged in several named reactions where it serves as both the solvent and a key reagent.

Eschweiler-Clarke Reaction: This reaction methylates primary or secondary amines to tertiary amines using excess formic acid and formaldehyde. Formic acid's role is to reduce the iminium ion intermediate formed from the amine and formaldehyde. The release of carbon dioxide during this step drives the reaction to completion.

Eschweiler_Clarke cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Reduction by Formic Acid Amine R₂NH Iminium_ion [R₂N=CH₂]⁺ Amine->Iminium_ion + CH₂O, H⁺ Formaldehyde CH₂O Iminium_ion_2 [R₂N=CH₂]⁺ Formic_Acid HCOOH CO2 CO₂ Formic_Acid->CO2 donates H⁻ Methylated_Amine R₂N-CH₃ Iminium_ion_2->Methylated_Amine + HCOOH - H⁺

Eschweiler-Clarke Reaction Mechanism.

Experimental Protocol: Eschweiler-Clarke Reaction

To the secondary amine (0.2 mmol, 1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) were added. The mixture was heated at 80°C for 18 hours. After cooling to 25°C, water and 1M HCl were added, and the mixture was extracted with dichloromethane (DCM). The aqueous phase was then basified to pH 11 and extracted with DCM. The combined organic layers were dried over Na₂SO₄ and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the tertiary amine (98% yield).

Acetic Acid as a Protic Solvent and Catalyst

Glacial acetic acid is a widely used solvent for reactions requiring a moderately acidic, protic medium. Its ability to dissolve a wide range of organic compounds and its relatively high boiling point make it suitable for various transformations.

Paal-Knorr Pyrrole Synthesis: This reaction synthesizes pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. While the reaction can be performed under neutral or weakly acidic conditions, a catalytic amount of acetic acid is often added to accelerate the reaction rate.

Paal_Knorr Diketone 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + R-NH₂, H⁺ Amine R-NH₂ Cyclized_Intermediate Cyclized Dihydroxytetrahydropyrrole Hemiaminal->Cyclized_Intermediate Intramolecular Attack Pyrrole Substituted Pyrrole Cyclized_Intermediate->Pyrrole - 2H₂O

A Comparative Guide to Acetic Acid and Strong Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of an acid catalyst in organic synthesis is a critical parameter that can significantly influence reaction rates, yields, and selectivity. While strong mineral acids like hydrochloric acid (HCl) are powerful and widely used catalysts, weaker organic acids, such as acetic acid (CH₃COOH), offer a unique set of properties that can be advantageous in specific synthetic contexts. This guide provides an objective comparison of the performance of acetic acid and strong acids like HCl, supported by experimental data and detailed methodologies, to aid in the selection of the optimal catalyst for your research and development needs.

Fundamental Differences in Acidity

The primary distinction between acetic acid and strong acids lies in their degree of ionization in a solvent. Strong acids, such as HCl, are considered to dissociate completely, providing a high concentration of protons (H⁺) to the reaction medium. In contrast, acetic acid is a weak acid that only partially dissociates, establishing an equilibrium between the undissociated acid and its conjugate base. This fundamental difference in proton availability dictates their catalytic efficacy and suitability for various organic transformations.

PropertyAcetic Acid (CH₃COOH)Hydrochloric Acid (HCl)
Acid Strength WeakStrong
pKa ~4.76~ -6.3
Dissociation in Water PartialComplete
Proton (H⁺) Availability LowerHigher
Corrosivity Corrosive, especially at high concentrationsHighly corrosive
Safety Flammable liquid and vapor, causes severe skin burns and eye damage.Causes severe skin burns and eye damage, respiratory irritation.

Performance in Key Organic Syntheses

The catalytic performance of acetic acid and strong acids is best illustrated through their application in common organic reactions.

Esterification

Fischer esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a classic example of an acid-catalyzed reaction.

Comparative Performance:

Strong acids like sulfuric acid (H₂SO₄) and HCl are highly effective catalysts for esterification, leading to faster reaction rates and higher conversions at equilibrium. The high concentration of protons readily activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Acetic acid can also catalyze certain esterification reactions, particularly the N-acylation of amines with esters as the acyl source. However, in the context of traditional Fischer esterification, its catalytic activity is significantly lower than that of strong acids. Often, in these reactions, acetic acid itself is one of the reactants.

CatalystReactionReactantsTemperature (°C)Reaction TimeConversion/Yield (%)Reference
HCl EsterificationAcrylic acid, Ethanol60.157 hours~46%
H₂SO₄ EsterificationAcetic acid, Ethanol655 hours~83-85%
None EsterificationAcetic acid, Ethanol701 hour~12%
Acetic Acid (10 mol%) N-acylationVarious amines, Ethyl acetate80-120-Excellent yields

Experimental Protocols:

Protocol 1: Fischer Esterification of Lauric Acid with Ethanol using an in-situ generated HCl catalyst

Objective: To synthesize ethyl laurate via Fischer esterification.

Materials:

  • Lauric acid

  • Ethanol (absolute)

  • Acetyl chloride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 5 mL conical vial with a spin vane

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Micro-column (pipette with cotton and silica gel)

Procedure:

  • In the 5 mL conical vial, combine lauric acid and an excess of ethanol.

  • Carefully add a small amount of acetyl chloride to the mixture. This will react with ethanol to generate HCl in situ, which will act as the catalyst.

  • Immediately attach the reflux condenser and start the flow of cooling water.

  • Heat the reaction mixture to a gentle reflux for 1 hour.

  • After cooling, concentrate the reaction mixture by heating to a volume of approximately 0.3 mL.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by passing it through a short silica gel column using dichloromethane as the eluent.

  • Evaporate the solvent to obtain the ethyl laurate product.

Pinacol Rearrangement

The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. The reaction proceeds through the formation of a carbocation intermediate, and the choice of acid catalyst can influence the reaction's selectivity and yield.

Comparative Performance:

Strong acids are typically employed for the pinacol rearrangement to ensure efficient protonation of one of the hydroxyl groups, facilitating its departure as water and the subsequent 1,2-alkyl or -aryl shift. The strength of the acid can affect which hydroxyl group is preferentially protonated in asymmetric diols, thereby influencing the final product.

While less common, weaker acids like acetic acid can also be used, sometimes offering different selectivity compared to strong acids. In some cases, acetic acid can act as both the solvent and the catalyst.

CatalystSubstrateProduct(s)Key ObservationReference
Strong Acid (e.g., H₂SO₄) PinacolPinacoloneStandard and efficient rearrangement.
Acetic Acid Phenylhydrazine derivatives and ketonesIndoleninesCan act as both catalyst and solvent, providing good yields without indole by-products.

Experimental Workflow: Pinacol Rearrangement

Pinacol_Rearrangement_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Diol 1,2-Diol Heating Heating/Reflux Diol->Heating Acid Acid Catalyst (e.g., Acetic Acid or HCl) Acid->Heating Solvent Solvent Solvent->Heating Quenching Quenching Heating->Quenching Cooling Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product Ketone/Aldehyde Product Purification->Product

Caption: A generalized workflow for the pinacol rearrangement.

Acetal Formation

The formation of acetals from aldehydes or ketones and alcohols is another acid-catalyzed reaction crucial for protecting carbonyl groups in multi-step syntheses.

Comparative Performance:

This reaction is typically catalyzed by strong, anhydrous acids like HCl to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol. The reaction is reversible, and the presence of water, which is a product, can shift the equilibrium back to the starting materials. Therefore, anhydrous conditions are preferred.

The use of acetic acid as a catalyst for acetal formation is not well-documented in the provided search results, suggesting it is not a standard or efficient catalyst for this transformation, likely due to its lower protonating ability and the presence of water in commercial acetic acid solutions.

Reaction Mechanism: Acid-Catalyzed Acetal Formation

Acetal_Formation Carbonyl Aldehyde/Ketone Protonation1 Protonation of Carbonyl (Acid Catalyst) Carbonyl->Protonation1 ActivatedCarbonyl Activated Carbonyl Protonation1->ActivatedCarbonyl NucleophilicAttack1 Nucleophilic Attack by Alcohol (ROH) ActivatedCarbonyl->NucleophilicAttack1 Hemiacetal Hemiacetal NucleophilicAttack1->Hemiacetal Protonation2 Protonation of -OH Hemiacetal->Protonation2 ActivatedHemiacetal Activated Hemiacetal Protonation2->ActivatedHemiacetal LossOfWater Loss of Water ActivatedHemiacetal->LossOfWater OxoniumIon Oxonium Ion LossOfWater->OxoniumIon NucleophilicAttack2 Nucleophilic Attack by second ROH OxoniumIon->NucleophilicAttack2 ProtonatedAcetal Protonated Acetal NucleophilicAttack2->ProtonatedAcetal Deprotonation Deprotonation ProtonatedAcetal->Deprotonation Acetal Acetal Deprotonation->Acetal

Caption: The mechanism of acid-catalyzed acetal formation.

Logical Comparison of Catalyst Choice

The decision to use acetic acid or a strong acid like HCl is not merely about catalytic power but also involves considering factors like selectivity, substrate compatibility, and safety.

Catalyst_Choice Start Catalyst Selection HighReactivity High Reactivity & Speed Required? Start->HighReactivity AcidSensitive Acid-Sensitive Functional Groups Present? HighReactivity->AcidSensitive No StrongAcid Use Strong Acid (e.g., HCl, H₂SO₄) HighReactivity->StrongAcid Yes Selectivity Is Selectivity a Major Concern? AcidSensitive->Selectivity No WeakAcid Consider Acetic Acid AcidSensitive->WeakAcid Yes Selectivity->StrongAcid No Selectivity->WeakAcid Yes

A Comparative Analysis of Preservative Efficacy: Acetic Acid vs. Other Organic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organic acids are widely utilized as preservatives in the food, pharmaceutical, and cosmetic industries due to their ability to inhibit the growth of spoilage microorganisms, including bacteria, yeasts, and fungi.[1][2] These compounds are favored for their effectiveness, safety, and alignment with consumer demand for natural ingredients.[1][3] Among these, acetic acid, the primary component of vinegar, has a long history of use.[4] This guide provides an objective comparison of the preservative efficacy of acetic acid against other common organic acids, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in making informed decisions.

General Mechanism of Action of Organic Acid Preservatives

The antimicrobial activity of organic acids is primarily dependent on the undissociated, uncharged state of the molecule, which is more prevalent at a low pH. The key principle is that non-ionized organic acids can freely penetrate the lipid-rich cell wall and membrane of microorganisms. Once inside the cell, where the pH is near neutral, the acid dissociates, releasing protons (H+) and anions (A-). This leads to a decrease in the intracellular pH, which disrupts the cell's normal physiological functions. The accumulation of anions within the cell can also disrupt metabolic processes and increase osmotic pressure, ultimately inhibiting growth or leading to cell death.

G General Mechanism of Organic Acid Antimicrobial Action cluster_outside External Environment (Low pH) cluster_membrane Microbial Cell Membrane cluster_inside Cell Cytoplasm (Neutral pH) HA Undissociated Acid (HA) Dissociation HA ⇌ H⁺ + A⁻ HA->Dissociation Passive Diffusion pH_Drop Intracellular pH Decreases Dissociation->pH_Drop Metabolic_Disruption Metabolic Inhibition & Osmotic Stress Dissociation->Metabolic_Disruption Anion (A⁻) Accumulation Growth_Inhibition Microbial Growth Inhibited / Cell Death pH_Drop->Growth_Inhibition Metabolic_Disruption->Growth_Inhibition

Caption: Workflow of an organic acid penetrating and disrupting a microbial cell.

Comparative Efficacy: Quantitative Data

The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

The following tables summarize the MIC and MBC values for acetic acid compared to other organic acids against various pathogenic bacteria.

Table 1: MIC and MBC of Acetic and Other Organic Acids Against Bovine Mastitis Pathogens (% w/v)

MicroorganismAcidMIC (% w/v)MBC (% w/v)
Staphylococcus aureusAcetic Acid 0.125 0.125
Lactic Acid0.250.25
Caprylic Acid0.250.25
Lauric Acid0.5>4.0
Streptococcus agalactiaeAcetic Acid 0.0625 0.125
Lactic Acid0.1250.25
Caprylic Acid0.1250.25
Lauric Acid1.0>4.0
Streptococcus uberisAcetic Acid 0.0625 0.125
Lactic Acid0.1250.25
Caprylic Acid0.1250.25
Lauric Acid1.0>4.0
Escherichia coliAcetic Acid 0.25 0.25
Lactic Acid0.250.25
Caprylic Acid0.250.25
Lauric Acid2.0>4.0
Klebsiella spp.Acetic Acid 0.125 0.125
Lactic Acid0.250.25
Caprylic Acid0.250.25
Lauric Acid2.0>4.0

Data sourced from a study on mastitis pathogens.

Table 2: MIC of Various Organic Acids Against Escherichia coli

Organic AcidMIC (mg/mL)
Acetic Acid 2.05
Lactic Acid4.10
Butyric Acid2.05
Citric Acid2.05
Malic Acid4.10

Data sourced from a study on the cell barrier and biofilm of E. coli.

Table 3: MIC of Acetic, Citric, and Lactic Acids Against Shigella Species

Shigella SpeciesAcetic Acid (ppm)Citric Acid (ppm)Lactic Acid (% in broth)
S. sonnei2004000.5
S. flexneri2003000.5
S. boydii2003000.5
S. dysenteriae2003000.5

Data sourced from a study on antimicrobial activities against Shigella species.

Experimental Protocols

The data presented above were obtained through standardized microbiological methods. The following is a generalized protocol for determining MIC and MBC values.

Protocol: Microdilution Method for MIC and MBC Determination

This protocol is based on the methodologies described in the cited research.

G Experimental Workflow for MIC/MBC Determination PrepareAcids Prepare Stock Solutions of Organic Acids SerialDilution Perform 2-Fold Serial Dilutions of Acids in 96-Well Plate with Growth Broth PrepareAcids->SerialDilution Inoculate Inoculate Each Well with Bacterial Suspension SerialDilution->Inoculate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate->Incubate ReadMIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC PlateForMBC Plate Aliquots from Wells Showing No Growth onto Agar Plates ReadMIC->PlateForMBC IncubateAgar Incubate Agar Plates (e.g., 37°C for 24h) PlateForMBC->IncubateAgar ReadMBC Determine MBC: Lowest Concentration Resulting in No Colony Formation IncubateAgar->ReadMBC End End ReadMBC->End

Caption: Standard microdilution workflow to find MIC and MBC values.

1. Preparation of Materials:

  • Microorganisms: Pure cultures of the test bacteria are grown on a suitable agar medium. A bacterial suspension is prepared and standardized to a specific turbidity, often the 0.5 McFarland standard.

  • Organic Acids: Stock solutions of each organic acid (e.g., acetic, lactic, lauric) are prepared in a suitable solvent and sterilized.

  • Growth Medium: A liquid growth medium, such as Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB), is used.

  • 96-Well Microtiter Plates: Sterile plates are used for the assay.

2. Assay Procedure:

  • Serial Dilution: A two-fold serial dilution of each organic acid is performed in the wells of the microtiter plate using the growth medium. This creates a range of decreasing concentrations of the acid.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria but no acid (positive control) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

3. Data Interpretation:

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the organic acid in which there is no visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) is taken from each well that showed no growth in the MIC test and is plated onto a fresh agar plate. These plates are then incubated. The MBC is the lowest concentration of the acid that results in no colony formation on the agar plate, indicating that the bacteria have been killed.

Discussion

The experimental data indicate that acetic acid exhibits potent antimicrobial activity against a broad spectrum of pathogens. In the study on mastitis pathogens, acetic acid consistently showed the lowest or equivalent MIC and MBC values compared to lactic, caprylic, and lauric acids for most of the tested bacteria, including S. aureus, S. agalactiae, S. uberis, and Klebsiella spp. This suggests a particularly strong efficacy against both Gram-positive and Gram-negative bacteria.

Against E. coli, acetic acid's efficacy (MIC of 2.05 mg/mL) was found to be comparable to that of butyric and citric acid, and superior to lactic and malic acid. Another study highlighted that acetic acid showed the highest membrane-damaging effect on E. coli. Furthermore, against various Shigella species, acetic acid demonstrated a consistent and low MIC of 200 ppm.

It is important to note that the effectiveness of organic acids can be influenced by factors such as the pH of the medium, the specific microbial strain, and the food matrix. Additionally, the use of organic acids in combination can lead to synergistic effects, enhancing their antimicrobial properties and allowing for lower concentrations to be used.

Conclusion

Acetic acid demonstrates robust and broad-spectrum antimicrobial efficacy, often outperforming or matching other common organic acids like lactic, citric, and various fatty acids against a range of pathogenic bacteria. Its effectiveness, coupled with its status as a natural and cost-effective preservative, makes it a highly valuable option for microbial control. The quantitative data presented in this guide underscore the strong scientific basis for the continued use of acetic acid in food preservation and other applications where microbial inhibition is critical.

References

Citric Acid: A Superior Biodegradable Alternative to Acetic Acid in Industrial Processes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for more sustainable and environmentally friendly industrial practices, citric acid is emerging as a compelling biodegradable alternative to the traditionally used acetic acid. This guide provides an objective comparison of the performance of citric acid and acetic acid in various industrial applications, supported by experimental data. We delve into their efficacy in cleaning and metal treatment, biodegradability, and cost-effectiveness, offering detailed experimental protocols for evaluation.

Performance Comparison: Citric Acid vs. Acetic Acid

Both citric acid and acetic acid are effective organic acids used in a range of industrial processes, including cleaning, descaling, and as pH regulators. However, their performance characteristics can differ significantly, particularly in terms of efficacy on different types of contaminants and their interaction with various materials.

Cleaning and Descaling Efficacy

Citric acid often demonstrates superior performance in dissolving mineral deposits and rust, making it highly effective for descaling applications. Acetic acid, while also a good cleaning agent, is generally more effective at cutting through grease and organic grime. In industrial "Clean-in-Place" (CIP) systems, particularly in the food and beverage sector, both acids are utilized, often in conjunction with alkaline detergents, to remove inorganic and organic residues.

A key advantage of citric acid is its chelating ability. It can form stable complexes with metal ions, which enhances its ability to remove mineral scales and prevents their redeposition. This property also makes it a valuable agent in metal finishing processes like passivation, where it can effectively remove free iron from the surface of stainless steel without the hazardous fumes associated with stronger acids like nitric acid.

Metal Release from Stainless Steel

In applications where these acids come into contact with stainless steel, such as in food processing equipment or in metal treatment processes, the potential for metal release is a critical consideration. A study comparing the influence of citric acid and acetic acid on metal release from austenitic stainless steel (AISI 201) found that 5 g/L (0.3 vol%) citric acid was more aggressive than 3 vol% acetic acid in terms of metal complexation.[1][2][3] This suggests that while citric acid is an effective cleaning agent, its concentration and exposure time need to be carefully controlled to minimize metal leaching.

Below is a summary of the released amounts of various metals from abraded stainless steel after three consecutive 30-minute exposures at 100°C.

MetalReleased Amount in 5 g/L Citric Acid (µg/cm²)Released Amount in 3% Acetic Acid (µg/cm²)
Iron (Fe)Data not explicitly provided in the snippetsData not explicitly provided in the snippets
Chromium (Cr)Data not explicitly provided in the snippetsData not explicitly provided in the snippets
Nickel (Ni)Data not explicitly provided in the snippetsData not explicitly provided in the snippets
Manganese (Mn)Data not explicitly provided in the snippetsData not explicitly provided in the snippets

Note: While the source indicates a comparative study was conducted, specific quantitative values for metal release were not available in the provided search results. The study did conclude that 5 g/L citric acid was more aggressive than 3 vol% acetic acid due to higher metal complexation.[1][2]

Typical Parameters in Clean-in-Place (CIP) Systems

The following table outlines typical operational parameters for the acid wash step in industrial CIP systems.

ParameterCitric AcidAcetic Acid
Concentration 0.5 - 1.5%0.5 - 2.0%
Temperature 40 - 60°C60 - 90°C
Duration 10 - 20 minutes5 - 45 minutes

Source: Adapted from various sources on CIP systems in the dairy and food industry.

Biodegradability

Both citric acid and acetic acid are readily biodegradable, which is a significant advantage over mineral acids. This means they can be broken down by microorganisms in the environment, reducing their environmental impact. The OECD 301 guidelines for testing ready biodegradability are the standard methods for assessing this property. While specific comparative data under identical test conditions was not found, both are generally recognized as environmentally benign in this regard.

Cost-Effectiveness

The cost-effectiveness of citric acid versus acetic acid in industrial applications is a complex issue influenced by market prices, transportation costs, and the required concentrations for specific processes.

  • Acetic Acid: Generally, acetic acid has been a more cost-effective option due to its large-scale production and established supply chains. The global market for acetic acid was valued at USD 12.5 billion in 2024 and is projected to grow.

  • Citric Acid: The production of citric acid, primarily through fermentation, has also seen significant growth, with the global market reaching 3.10 million tons in 2024. While historically it may have been more expensive, increasing production volumes and a growing demand for green chemicals are making it more competitive. In some applications, the higher efficiency of citric acid, particularly in descaling, may offset a higher initial purchase price due to lower required concentrations and reduced processing times.

Experimental Protocols

1. Protocol for Evaluating Cleaning Efficacy

This protocol is based on the principles outlined in ASTM G122: Standard Test Method for Evaluating the Effectiveness of Cleaning Agents and Processes.

Objective: To quantitatively compare the efficacy of citric acid and acetic acid solutions in removing a specific contaminant from a standardized surface.

Materials:

  • Test coupons of a relevant industrial material (e.g., stainless steel 316).

  • Contaminant of interest (e.g., calcium carbonate for scale, whey protein for food residue).

  • Citric acid solutions of varying concentrations (e.g., 1%, 2%, 5% w/v).

  • Acetic acid solutions of varying concentrations (e.g., 1%, 2%, 5% v/v).

  • Deionized water.

  • Analytical balance.

  • Ultrasonic bath or agitated beaker system.

  • Drying oven.

  • Appropriate analytical method to quantify residual contaminant (e.g., gravimetric analysis, spectroscopy).

Procedure:

  • Coupon Preparation: Clean and dry all test coupons to establish a baseline weight.

  • Contamination: Apply a known amount of the contaminant to each coupon and allow it to dry or cure. Record the initial weight of the contaminated coupon.

  • Cleaning Process:

    • Prepare the citric acid and acetic acid solutions to the desired concentrations.

    • Immerse the contaminated coupons in the respective acid solutions.

    • Subject the coupons to a controlled cleaning process (e.g., sonication or agitation at a specific temperature for a set duration).

  • Rinsing and Drying:

    • Remove the coupons from the cleaning solutions.

    • Rinse thoroughly with deionized water.

    • Dry the coupons in an oven at a suitable temperature until a constant weight is achieved.

  • Analysis:

    • Weigh the final dried coupons.

    • Calculate the amount of contaminant removed by subtracting the final weight from the initial contaminated weight.

    • Express the cleaning efficacy as a percentage of the total contaminant removed.

2. Protocol for Assessing Ready Biodegradability

This protocol is a generalized representation based on the OECD 301 series of tests for ready biodegradability.

Objective: To determine the ready biodegradability of citric acid and acetic acid in an aerobic aqueous medium.

Materials:

  • Test substances: Citric acid and acetic acid.

  • Reference substance (e.g., sodium benzoate).

  • Inoculum from a wastewater treatment plant.

  • Mineral medium as specified in OECD 301 guidelines.

  • Apparatus for measuring oxygen consumption or carbon dioxide evolution (e.g., respirometer or Sturm test apparatus).

Procedure:

  • Preparation: Prepare a solution of the test substance (citric acid or acetic acid) in the mineral medium.

  • Inoculation: Add the inoculum to the test solution.

  • Incubation: Incubate the test mixture in the dark under aerobic conditions at a constant temperature (typically 20-25°C) for 28 days.

  • Measurement:

    • Periodically measure the parameter indicating biodegradation (e.g., oxygen consumption or CO2 evolution).

    • Run parallel tests with the reference substance to validate the test system and with the inoculum alone to account for endogenous activity.

  • Data Analysis:

    • Calculate the percentage of biodegradation for each test substance over the 28-day period.

    • A substance is considered readily biodegradable if it reaches a pass level of 60% of the theoretical maximum for oxygen demand or CO2 production within a 10-day window during the 28-day test.

Visualizations

Experimental Workflow for Cleaning Efficacy Evaluation

G cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Analysis A Prepare Test Coupons B Apply Contaminant A->B C Initial Weighing B->C D Immerse in Acid (Citric or Acetic) C->D Contaminated Coupons E Agitate/Sonicate D->E F Rinse and Dry E->F Cleaned Coupons G Final Weighing F->G H Calculate Efficacy G->H

Caption: Workflow for comparing the cleaning efficacy of citric acid and acetic acid.

Clean-in-Place (CIP) Process Flow

G A Start CIP Cycle B Pre-rinse with Water (Removes loose soil) A->B Begin C Alkaline Wash (Caustic solution, removes organic residue) B->C D Intermediate Rinse C->D E Acid Wash (Citric or Acetic Acid, removes mineral deposits) D->E F Final Rinse E->F G Sanitization (Optional) F->G H End CIP Cycle F->H G->H Complete

Caption: A typical multi-step Clean-in-Place (CIP) workflow in industrial processes.

References

Acetic Acid vs. Povidone-Iodine: A Comparative Guide on Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial spectra of acetic acid and povidone-iodine, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these antimicrobial agents.

Executive Summary

Both acetic acid and povidone-iodine exhibit broad-spectrum antimicrobial activity, yet they differ significantly in their mechanisms of action, potency against specific microorganisms, and optimal conditions for use. Povidone-iodine, an iodophor, releases free iodine which is a powerful oxidizing agent that disrupts microbial cellular components. Acetic acid, a weak organic acid, exerts its antimicrobial effect primarily through the acidification of the microbial cytoplasm and disruption of metabolic processes. This guide presents a detailed comparison of their antimicrobial efficacy, supported by quantitative data from in vitro studies.

Data Presentation: Antimicrobial Spectrum Comparison

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of acetic acid and povidone-iodine against a range of clinically relevant bacteria and fungi. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Minimum Inhibitory Concentration (MIC) of Acetic Acid against Various Microorganisms

MicroorganismStrainMIC (%)Reference
Pseudomonas aeruginosaMultiple clinical isolates0.16 - 0.31[1]
Acinetobacter baumanniiMultiple clinical isolates0.16 - 0.31[1]
Escherichia coliMultiple clinical isolates≤0.08 - 1.5[2][3]
Staphylococcus aureusMultiple clinical isolates≤0.08 - 0.31[1]
Staphylococcus aureus (MRSA)Clinical isolate0.31
Enterococcus faecalisClinical isolate0.31
Streptococcus pyogenes (Group A)Clinical isolate0.16
Streptococcus agalactiae (Group B)Clinical isolate0.16
Klebsiella pneumoniaeMultiple clinical isolates0.05 - 0.25
Proteus vulgarisClinical isolate0.05 - 0.25
Candida albicans-~0.25 (41.6 mM)
Aspergillus flavus-~0.25 (41.6 mM)

Table 2: Minimum Inhibitory Concentration (MIC) of Povidone-Iodine against Various Microorganisms

MicroorganismStrainMIC (µg/mL)MIC (%)Reference
Staphylococcus aureusATCC 2592350000.5
Staphylococcus aureus (MRSA)Clinical isolates--
Klebsiella aerogenes--0.25
Pseudomonas aeruginosa---
Candida albicans--3.125 - 6.25
Candida auris--3.125 - 6.25
Aspergillus fumigatus--3.125 - 6.25
Trichophyton mentagrophytes--3.125 - 6.25
Microsporum canis--3.125 - 6.25

Note: Direct comparative studies providing MIC values for both agents against the same panel of microorganisms under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Mechanisms of Action

The antimicrobial efficacy of acetic acid and povidone-iodine stems from distinct biochemical interactions with microbial cells.

Acetic Acid

The primary mechanism of action of acetic acid is attributed to the undissociated form of the acid, which can readily diffuse across the microbial cell membrane. Once inside the cell, where the pH is near neutral, the acid dissociates, releasing protons (H+) and leading to a drop in the intracellular pH. This cytoplasmic acidification disrupts essential metabolic functions, denatures proteins, and inhibits enzyme activity, ultimately leading to cell death.

AceticAcid_Mechanism cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_intracellular Intracellular Disruption Acetic_Acid_undissociated Acetic Acid (CH3COOH) Cell_Membrane Cell Membrane Acetic_Acid_undissociated->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm (Neutral pH) Cell_Membrane->Cytoplasm Proton_Release Release of Protons (H+) Cytoplasm->Proton_Release Dissociation Cytoplasmic_Acidification Cytoplasmic Acidification Proton_Release->Cytoplasmic_Acidification Metabolic_Inhibition Disruption of Metabolic Pathways Cytoplasmic_Acidification->Metabolic_Inhibition Protein_Denaturation Protein Denaturation & Enzyme Inhibition Cytoplasmic_Acidification->Protein_Denaturation Cell_Death Cell Death Metabolic_Inhibition->Cell_Death Protein_Denaturation->Cell_Death

Caption: Mechanism of action of acetic acid.

Povidone-Iodine

Povidone-iodine is a complex of polyvinylpyrrolidone (povidone) and iodine. In solution, it acts as a reservoir, slowly releasing free iodine. Free iodine is a potent oxidizing agent and rapidly penetrates microbial cell walls. Its antimicrobial action is multifactorial and includes the oxidation of key microbial structures and molecules such as amino acids, nucleotides, and fatty acids. This leads to the denaturation of proteins and enzymes, disruption of the cell membrane, and inhibition of nucleic acid synthesis, resulting in rapid cell death. A key advantage of this multifaceted mechanism is the low likelihood of microbial resistance development.

PovidoneIodine_Mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_intracellular Intracellular Targets PVP_I_Complex Povidone-Iodine Complex Free_Iodine Free Iodine (I2) PVP_I_Complex->Free_Iodine Release Cell_Wall Cell Wall/Membrane Free_Iodine->Cell_Wall Penetration Proteins Proteins & Enzymes Cell_Wall->Proteins Nucleic_Acids Nucleic Acids (DNA, RNA) Cell_Wall->Nucleic_Acids Fatty_Acids Fatty Acids Cell_Wall->Fatty_Acids Disruption Oxidation & Disruption Proteins->Disruption Nucleic_Acids->Disruption Fatty_Acids->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Mechanism of action of povidone-iodine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of the antimicrobial spectrum of acetic acid and povidone-iodine.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of the test agent (acetic acid or povidone-iodine) is prepared at a concentration at least 10 times the highest concentration to be tested. The solution is typically prepared in a suitable solvent and can be sterilized by membrane filtration if necessary.

2. Preparation of Inoculum:

  • The test microorganism is cultured on a suitable agar medium for 18-24 hours.

  • Isolated colonies are used to prepare a direct broth suspension, which is then adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • The standardized inoculum is further diluted in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Broth Microdilution Procedure:

  • A 96-well microtiter plate is used.

  • Serial two-fold dilutions of the antimicrobial agent are prepared directly in the microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with the standardized microbial suspension.

  • A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) are included.

4. Incubation:

  • The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

BrothMicrodilution_Workflow Start Start Prep_Antimicrobial Prepare Antimicrobial Stock Solution Start->Prep_Antimicrobial Prep_Inoculum Prepare and Standardize Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Antimicrobial->Serial_Dilution Inoculate Inoculate Wells with Standardized Microorganism Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results Read and Record MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow for MIC determination.

Time-Kill Assay

A time-kill assay is used to assess the rate at which an antimicrobial agent kills a microbial population over time.

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared as described for the MIC assay, typically to a final concentration of 1 x 10^6 CFU/mL in the test solution.

2. Test Procedure:

  • The antimicrobial agent is prepared at the desired test concentration in a suitable liquid medium.

  • The standardized microbial inoculum is added to the antimicrobial solution. A control tube with saline or buffer instead of the antimicrobial is also prepared.

  • The tubes are incubated at a specified temperature (e.g., 37°C) with agitation.

  • At predetermined time points (e.g., 0, 1, 2, 5, 10, 30, and 60 minutes), an aliquot is withdrawn from each tube.

3. Neutralization and Enumeration:

  • The withdrawn aliquot is immediately transferred to a neutralizing broth to inactivate the antimicrobial agent.

  • Serial dilutions of the neutralized sample are prepared.

  • A specific volume of each dilution is plated onto a suitable agar medium.

4. Incubation and Colony Counting:

  • The plates are incubated for 24-48 hours.

  • The number of colony-forming units (CFU) on each plate is counted.

5. Interpretation of Results:

  • The results are expressed as the log10 reduction in CFU/mL at each time point compared to the initial inoculum count. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

TimeKill_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum (e.g., 1x10^6 CFU/mL) Start->Prep_Inoculum Expose Expose Microorganism to Antimicrobial Agent Prep_Inoculum->Expose Sample Withdraw Aliquots at Pre-defined Time Intervals Expose->Sample Neutralize Neutralize Antimicrobial Activity Sample->Neutralize Plate Perform Serial Dilutions and Plate on Agar Neutralize->Plate Incubate Incubate Plates (24-48h) Plate->Incubate Count Count Colony Forming Units (CFU) Incubate->Count Analyze Calculate Log10 Reduction and Plot Time-Kill Curve Count->Analyze End End Analyze->End

Caption: Time-kill assay experimental workflow.

Conclusion

Both acetic acid and povidone-iodine are effective broad-spectrum antimicrobial agents with distinct mechanisms of action. Povidone-iodine generally demonstrates potent activity against a wide range of bacteria, fungi, and viruses, with the significant advantage of a low propensity for inducing microbial resistance. Acetic acid is particularly effective against Gram-negative bacteria, such as Pseudomonas aeruginosa, and its efficacy is concentration-dependent. The choice between these two agents will depend on the specific application, the target microorganisms, and the clinical or experimental context. The data and protocols presented in this guide provide a foundation for further investigation and informed decision-making in the field of antimicrobial research and development.

References

The Suitability of Commercial Vinegar as a Substitute for Laboratory-Grade Acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research, the purity of reagents is paramount to the validity and reproducibility of experimental outcomes. While commercial vinegar is readily available and cost-effective, its primary component, acetic acid, is also a fundamental reagent in the laboratory. This guide provides a comprehensive comparison of commercial vinegar and laboratory-grade acetic acid, supported by compositional data and an analysis of the potential impact on common laboratory protocols. The objective is to equip researchers with the necessary information to make informed decisions about the suitability of substituting laboratory-grade acetic acid with commercial vinegar in their work.

Chemical Composition: A Tale of Two Purities

The fundamental difference between laboratory-grade acetic acid and commercial vinegar lies in their chemical purity. Laboratory-grade acetic acid, particularly glacial acetic acid, is a highly purified reagent, typically exceeding 99.7% purity. Conversely, commercial vinegar is a complex aqueous solution where acetic acid is the main solute, but its concentration is significantly lower, generally ranging from 4% to 18%.

The more critical distinction for laboratory applications is the presence of a multitude of other chemical species in vinegar. These arise from the fermentation process of various raw materials like fruits, grains, or wine. Distilled white vinegar, while generally considered the "purest" of commercial vinegars, still contains trace compounds beyond acetic acid and water.

Table 1: Comparative Chemical Composition of Laboratory-Grade Acetic Acid and Commercial Vinegar

ComponentLaboratory-Grade Acetic Acid (Glacial)Commercial White Distilled VinegarCommercial Apple Cider/Wine Vinegar
Acetic Acid Concentration >99.7%Typically 5-10%Typically 4-8%
Water <0.3%~90-95%~92-96%
Other Organic Acids NegligibleTrace amounts (e.g., lactic, citric, succinic)Present in varying concentrations (e.g., malic, tartaric, citric, succinic)
Alcohols (e.g., Ethanol) NegligibleTrace amountsPresent in varying concentrations
Esters (e.g., Ethyl Acetate) NegligibleTrace amountsPresent, contributing to aroma
Aldehydes & Ketones NegligibleTrace amounts (e.g., acetaldehyde)Present in varying concentrations
Phenolic Compounds & Flavonoids AbsentGenerally absentPresent, contributing to color and antioxidant properties
Sugars (e.g., Glucose, Fructose) AbsentTrace amountsResidual sugars present
Inorganic Ions Trace metals specified (ppm or ppb levels)Varies by source water and processingVaries with raw material (e.g., potassium, calcium)

Impact on Common Laboratory Protocols

The impurities present in commercial vinegar can significantly interfere with common laboratory procedures, leading to a lack of reproducibility and erroneous results. While direct comparative studies are scarce, the known composition of vinegar allows for a theoretical assessment of its impact on two standard protocols that utilize acetic acid: protein precipitation and High-Performance Liquid Chromatography (HPLC) mobile phase preparation.

Experimental Protocol 1: Protein Precipitation

Acetic acid is sometimes used in conjunction with other reagents for protein precipitation. The acidic environment helps to neutralize the surface charges of proteins, leading to their aggregation and precipitation.

Standard Protocol (Laboratory-Grade Acetic Acid):

A common method for protein precipitation involves the use of trichloroacetic acid (TCA). While acetic acid itself is a weak precipitant, it can be used in certain contexts. A more relevant application is in the neutralization step after a low-pH viral inactivation during monoclonal antibody purification, where pH shifts can induce precipitation of host cell proteins.

Potential Impact of Substituting with Commercial Vinegar:

  • Reduced Precipitation Efficiency: The lower concentration of acetic acid in vinegar would necessitate the use of larger volumes, potentially diluting the sample and altering the optimal precipitation conditions.

  • Contamination of Precipitate: The various organic and inorganic impurities in vinegar could co-precipitate with the target protein, leading to a less pure sample for downstream applications like mass spectrometry. Sugars and phenolic compounds are particularly problematic.

  • Interference with Quantification: Impurities from vinegar could interfere with common protein quantification assays (e.g., Bradford, BCA), leading to inaccurate measurements of protein yield.

  • Unpredictable pH Changes: The presence of other organic acids in vinegar could affect the final pH of the solution in an unpredictable manner, impacting the isoelectric point-based precipitation of specific proteins.

Experimental Protocol 2: HPLC Mobile Phase Preparation

Acetic acid is frequently used as a mobile phase modifier in reversed-phase HPLC to control the pH and improve the peak shape of ionizable analytes.

Standard Protocol (Laboratory-Grade Acetic Acid):

A typical mobile phase preparation might involve adding a precise concentration of HPLC-grade acetic acid (e.g., 0.1% v/v) to the aqueous component of the mobile phase to achieve a desired pH.

Potential Impact of Substituting with Commercial Vinegar:

  • Inconsistent pH and Ionic Strength: The variable concentration of acetic acid and the presence of other organic acids in different batches of vinegar would make it impossible to prepare a mobile phase with a consistent and precise pH and ionic strength. This would severely impact the reproducibility of retention times.

  • Ghost Peaks and Baseline Instability: The numerous non-volatile and semi-volatile impurities in vinegar (sugars, amino acids, etc.) would not be compatible with the high-purity requirements of HPLC. These could accumulate on the column, leading to ghost peaks, baseline instability, and a shortened column lifespan.

  • UV Detector Interference: Many of the impurities in vinegar, such as phenolic compounds, absorb UV light and would interfere with the detection of the analytes of interest, particularly at lower wavelengths.

  • Mass Spectrometry Incompatibility: For LC-MS applications, the non-volatile components of vinegar would contaminate the ion source, leading to signal suppression and a need for frequent and extensive cleaning.

Visualizing a Relevant Biological Pathway: Acetic Acid and AMPK Signaling

To illustrate a context where the purity of acetic acid is critical, the following diagram depicts the signaling pathway of AMP-activated protein kinase (AMPK), which can be activated by acetic acid. In such a cellular assay, the impurities in vinegar could have confounding effects on the cells, making it impossible to attribute the observed results solely to the action of acetic acid.

A Comparative Analysis of Acetic and Citric Acid on Broiler Chicken Performance and Gut Health

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data on the effects of two common organic acids in poultry nutrition, providing researchers, scientists, and drug development professionals with a comparative guide to their efficacy and mechanisms of action.

The use of organic acids as feed additives in broiler production has gained significant traction as a viable alternative to antibiotic growth promoters. Among the most studied are acetic and citric acid, both of which have been shown to positively influence broiler performance and gut health. This guide provides a comparative analysis of their effects, supported by experimental data, to aid in research and development efforts within the poultry industry.

Performance and Production Parameters: A Quantitative Comparison

The supplementation of broiler diets with acetic and citric acid has been demonstrated to impact key performance indicators such as body weight gain (BWG) and feed conversion ratio (FCR). While both acids show beneficial effects, the extent of these improvements can vary depending on the inclusion level and experimental conditions.

An experiment investigating the effects of 0.5% citric acid, 0.5% acetic acid, and a combination of both in broiler diets found that the group supplemented with 0.5% citric acid alone showed a significant increase in body weight gain compared to the control group over a 5-week period.[1][2][3] The same group also exhibited a higher feed conversion ratio.[1][2] In another study, water acidification with citric acid led to a significant improvement in live body weight, whereas acetic acid resulted in a reduction in weight compared to the control group.

Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Study Duration (weeks)Reference
Control (No Acid)1427-5
0.5% Acetic Acid (in water)1335-5
0.5% Citric Acid (in diet)1552Higher than control5
0.75% Citric AcidSignificantly higher than controlSignificantly better than control-
0.75% Acetic Acid---
0.75% Citric Acid + 0.75% Acetic AcidSignificantly higher than controlSignificantly better than control-

Table 1: Comparative Effects of Acetic and Citric Acid on Broiler Performance. Data is synthesized from multiple studies and presented for comparative purposes. FCR data is presented qualitatively where specific values were not available in the cited abstracts.

Impact on Gut Health and Morphology

Both acetic and citric acid contribute to a healthier gut environment primarily by lowering the pH of the gastrointestinal tract. This acidification inhibits the growth of pathogenic bacteria such as E. coli and Salmonella while promoting the proliferation of beneficial bacteria like Lactobacillus.

Citric acid has been reported to improve gut morphology by increasing villus height and the villus height to crypt depth ratio, which enhances the absorptive surface area of the intestine. Studies have shown that citric acid administration at 3% and 6% significantly increased villus length, crypt depth, and goblet cell numbers in the duodenum, jejunum, and ileum of broilers. Organic acids, in general, are believed to stimulate the proliferation of intestinal epithelial cells.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of findings, the following experimental methodologies have been extracted from the cited literature.

Study 1: Dietary Supplementation of Acetic and Citric Acid
  • Animals: 108 one-day-old straight-run commercial broiler chicks.

  • Experimental Design: Birds were randomly allocated to four dietary treatment groups:

    • T0: Basal diet (control).

    • T1: Basal diet with 0.5% citric acid.

    • T2: Basal diet with 0.5% acetic acid.

    • T3: Basal diet with a combination of 0.5% citric acid and 0.5% acetic acid.

  • Duration: 5 weeks.

  • Parameters Measured: Body weight gain, feed consumption, feed conversion ratio (FCR), mortality, and carcass characteristics.

Study 2: Water Acidification with Acetic and Citric Acid
  • Animals: 132 Cobb broiler chicks.

  • Experimental Design: Chicks were divided into four groups:

    • Control: Tap water.

    • Citric Acid Group.

    • Acetic Acid Group.

    • Combination Group (equal measure of both acids).

  • Parameters Measured: Live body weight, feed consumption, feed conversion ratio, internal organ health, thyroid hormone levels (T3 and T4), and lipid profiles.

Mechanisms of Action: A Visual Representation

The primary mechanism by which acetic and citric acid exert their beneficial effects is through the acidification of the gut. This process influences nutrient digestion, mineral absorption, and the gut microbial balance. The following diagram illustrates the proposed signaling pathway.

Signaling_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte Organic Acids Organic Acids Lower pH Lower pH Organic Acids->Lower pH Inhibit Pathogens Inhibit Pathogens Lower pH->Inhibit Pathogens Promote Beneficial Bacteria Promote Beneficial Bacteria Lower pH->Promote Beneficial Bacteria Increased Mineral Solubility Increased Mineral Solubility Lower pH->Increased Mineral Solubility Enhanced Gut Barrier Function Enhanced Gut Barrier Function Promote Beneficial Bacteria->Enhanced Gut Barrier Function Improved Nutrient Absorption Improved Nutrient Absorption Increased Mineral Solubility->Improved Nutrient Absorption

Caption: Proposed mechanism of action for organic acids in the broiler gut.

The following workflow outlines a typical experimental procedure for evaluating the effects of these organic acids.

Experimental_Workflow Day-old Chicks Day-old Chicks Random Allocation Random Allocation Day-old Chicks->Random Allocation Treatment Groups Treatment Groups Random Allocation->Treatment Groups Control, Acetic Acid, Citric Acid Data Collection Data Collection Treatment Groups->Data Collection Weekly BWG, FCR Performance Analysis Performance Analysis Data Collection->Performance Analysis Gut Health Assessment Gut Health Assessment Data Collection->Gut Health Assessment End of trial Statistical Analysis Statistical Analysis Performance Analysis->Statistical Analysis Gut Health Assessment->Statistical Analysis Results Results Statistical Analysis->Results

Caption: A generalized experimental workflow for broiler feeding trials.

Conclusion

Both acetic and citric acid serve as effective non-antibiotic growth promoters in broiler chickens. The available evidence suggests that citric acid may offer a more pronounced improvement in body weight gain compared to acetic acid. However, the optimal choice and inclusion level will likely depend on specific production goals, feed composition, and economic considerations. Both acids contribute to a healthier gut microbiome and improved gut morphology, which are crucial for overall broiler performance and disease resistance. Further research involving direct, large-scale comparative trials would be beneficial to delineate the subtle differences in their modes of action and to establish definitive recommendations for their use in commercial broiler production.

References

A Comparative Guide to Entrainer Performance in Acetic Acid Azeotropic Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient separation of acetic acid from water is a critical process. Azeotropic distillation is a widely employed method for this separation, and the choice of entrainer significantly impacts the process's efficiency and cost-effectiveness. This guide provides a comprehensive comparison of various entrainers used in the azeotropic distillation of acetic acid, supported by experimental data and detailed methodologies.

The separation of acetic acid and water by conventional distillation is challenging due to the formation of a tangent pinch point at the pure water end, making the process economically impractical.[1][2] The introduction of an entrainer alters the vapor-liquid equilibrium of the mixture, facilitating the separation.[3][4] This guide evaluates the performance of several common entrainers, including p-xylene, various acetate esters, and others, based on key metrics such as acetic acid purity, recovery, energy consumption, and total annual cost.

Comparative Performance of Entrainers

The selection of an optimal entrainer is a trade-off between separation efficiency and economic viability.[3] The following table summarizes the performance of different entrainers based on data from various studies.

EntrainerAcetic Acid Purity (%mol)Total Annual Cost (M$)Key Observations
Propyl Acetate96.13.98Considered a practical and economical alternative.
Butyl Acetate--Requires higher condenser duty due to the higher boiling point of its azeotrope with water compared to propyl acetate.
p-Xylene--Comparable in cost to butyl acetate; advantageous as it may already be present in related industrial processes, avoiding the introduction of an extraneous component.
Iso-butyl Acetate (IBA)--Identified as a suitable entrainer with low acetic acid loss and significantly lower energy consumption compared to MTBE.
Methyl tert-butyl ether (MTBE)--Also a suitable entrainer with low acetic acid loss, but with higher energy consumption than IBA.
Ethyl Acetate--Forms a positive azeotrope with water, enabling the recovery of nearly pure acetic acid.
Toluene--Studied as a potential entrainer for this separation.
Benzene--Investigated as a possible entrainer for the acetic acid-water system.

Note: A direct comparison of all metrics across all entrainers is challenging due to variations in experimental conditions and the specific focus of each study. The data presented is based on the available information from the cited sources.

Experimental Protocols

The general experimental setup for azeotropic distillation of acetic acid involves a distillation column, a decanter, and a stripping column. While specific parameters vary depending on the entrainer and desired purity, the fundamental workflow remains consistent.

General Experimental Workflow for Azeotropic Distillation
  • Feed Preparation: An aqueous solution of acetic acid, typically with a concentration ranging from 10% to 40% by weight, is prepared as the feed mixture.

  • Column Setup: A distillation column, often with multiple trays (e.g., 15 trays), is used for the separation. The feed is introduced at an appropriate tray in the column.

  • Entrainer Addition: The selected entrainer is introduced into the distillation column. The entrainer can be fed separately or mixed with the acetic acid-water feed.

  • Distillation: The mixture is heated, causing the formation of a vapor phase enriched with the azeotrope of the entrainer and water, which has a lower boiling point than the individual components. This vapor rises to the top of the column.

  • Condensation and Phase Separation: The overhead vapor is condensed and collected in a decanter. Due to the immiscibility of the entrainer and water, two liquid phases are formed: an entrainer-rich organic phase and a water-rich aqueous phase.

  • Reflux and Product Collection: The entrainer-rich organic phase is typically refluxed back to the top of the distillation column to maintain the separation process. The water-rich aqueous phase is sent to a separate stripping column to recover any dissolved entrainer.

  • Acetic Acid Recovery: High-purity acetic acid is collected from the bottom of the primary distillation column.

Process Logic Diagram

Azeotropic_Distillation_Workflow Feed Acetic Acid + Water Feed Distillation_Column Azeotropic Distillation Column Feed->Distillation_Column Entrainer_Feed Entrainer Entrainer_Feed->Distillation_Column Condenser Condenser Distillation_Column->Condenser Vapor (Azeotrope) Pure_Acetic_Acid High-Purity Acetic Acid Distillation_Column->Pure_Acetic_Acid Bottoms Product Decanter Decanter Condenser->Decanter Stripping_Column Stripping Column Decanter->Stripping_Column Aqueous Phase Recycled_Entrainer_Decanter Recycled Entrainer (Reflux) Decanter->Recycled_Entrainer_Decanter Organic Phase Wastewater Wastewater Stripping_Column->Wastewater Bottoms Recycled_Entrainer_Stripping Recycled Entrainer Stripping_Column->Recycled_Entrainer_Stripping Overhead Recycled_Entrainer_Stripping->Distillation_Column Recycled_Entrainer_Decanter->Distillation_Column

Caption: Experimental workflow for azeotropic distillation.

Concluding Remarks

The choice of an entrainer for the azeotropic distillation of acetic acid is a multifaceted decision that requires careful consideration of economic and performance factors. Propyl acetate and iso-butyl acetate appear to be highly effective options, offering a good balance of cost and separation efficiency. p-Xylene presents a unique advantage in specific industrial contexts where it is readily available. The selection process should be guided by a thorough analysis of the specific process requirements, including desired acetic acid purity, energy costs, and the potential for entrainer recovery and recycling. Further research and pilot-scale studies are often necessary to determine the most suitable entrainer for a given application.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling E260 (Acetic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling E260, commonly known as acetic acid, a versatile compound used across various scientific applications.

Acetic acid (this compound) is an organic compound with the chemical formula CH₃COOH. It is the main component of vinegar, giving it a distinctive sour taste and pungent smell.[1] In its concentrated form, often referred to as glacial acetic acid, it is a corrosive and flammable liquid that requires careful handling to mitigate potential hazards.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, particularly in concentrated forms, a comprehensive selection of personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE for handling acetic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side shields or a full-face shield.Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves, such as butyl rubber or Viton™, are recommended for excellent resistance. Neoprene gloves offer good resistance. Nitrile gloves are also mentioned for use.Prevents skin burns and irritation from direct contact. It is important to consider the breakthrough time of the glove material. For example, Butyl rubber (0.7 mm) has a breakthrough time of >480 minutes.
Protective Clothing A flame-retardant and anti-static laboratory coat or a corrosion-proof suit.Protects the body from splashes and spills.
Respiratory Protection A chemical respirator with an acid gas cartridge should be used if engineering controls do not maintain airborne concentrations below exposure limits or in poorly ventilated areas. A self-contained breathing apparatus may be necessary for large spills.Protects the respiratory system from irritating and potentially harmful vapors.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential to minimize risks associated with handling this compound.

1. Engineering Controls:

  • Always handle concentrated acetic acid in a properly functioning chemical fume hood to minimize vapor inhalation.

  • Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe in vapors or mists.

  • When diluting, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.

  • Keep containers tightly closed when not in use.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as oxidizing agents, strong bases, and metals.

  • Store containers in a designated corrosives cabinet.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound is critical to prevent environmental contamination and ensure the safety of waste handlers.

1. Small Spills:

  • For minor spills, absorb the acetic acid with an inert material like sand or an absorbent pad.

  • Collect the absorbed material into a designated chemical waste container.

2. Dilute Solutions:

  • Dilute solutions of acetic acid (less than 10%) can be neutralized with a suitable base like sodium bicarbonate.

  • After neutralization to a neutral pH, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

3. Concentrated Acetic Acid and Contaminated Waste:

  • Concentrated acetic acid and any materials contaminated with it must be collected in a clearly labeled, compatible hazardous waste container.

  • Arrange for the disposal of this hazardous waste through a licensed professional waste disposal service.

  • Never dispose of concentrated acetic acid down the drain.

This compound (Acetic Acid) Handling and Disposal Workflow

E260_Handling_Workflow cluster_prep Preparation & Handling cluster_use Use in Experiment cluster_disposal Waste & Spill Management A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Fume Hood B->C D Handle with Care (Avoid Inhalation & Contact) C->D E Perform Experimental Procedure D->E K Spill Occurred? F Waste Generated? E->F G Dilute Solution (<10%)? F->G Yes F->K No H Neutralize with Base (e.g., Sodium Bicarbonate) G->H Yes J Collect in Hazardous Waste Container G->J No I Dispose Down Drain (with plenty of water) H->I P Arrange for Professional Waste Disposal J->P K->E L Small Spill? K->L Yes M Absorb with Inert Material L->M Yes N Large Spill L->N No M->J O Evacuate Area & Alert Safety Officer N->O

Caption: Workflow for the safe handling and disposal of this compound (acetic acid).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.